N3-PEG8-Phe-Lys-PABC-Gefitinib
Description
Properties
Molecular Formula |
C60H81ClFN11O15 |
|---|---|
Molecular Weight |
1250.8 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C60H81ClFN11O15/c1-78-54-41-52-48(57(67-43-66-52)69-47-15-16-50(62)49(61)39-47)40-55(54)87-21-7-19-65-60(77)88-42-45-11-13-46(14-12-45)70-58(75)51(10-5-6-18-63)72-59(76)53(38-44-8-3-2-4-9-44)71-56(74)17-22-79-24-26-81-28-30-83-32-34-85-36-37-86-35-33-84-31-29-82-27-25-80-23-20-68-73-64/h2-4,8-9,11-16,39-41,43,51,53H,5-7,10,17-38,42,63H2,1H3,(H,65,77)(H,70,75)(H,71,74)(H,72,76)(H,66,67,69)/t51-,53-/m0/s1 |
InChI Key |
TUHINEFUIDIDGU-XXWZEBKPSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of N3-PEG8-Phe-Lys-PABC-Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-PEG8-Phe-Lys-PABC-Gefitinib is a sophisticated drug-linker conjugate engineered for the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates the potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, as its cytotoxic payload. It is connected to a cleavable linker system designed for selective release within the tumor microenvironment. This technical guide elucidates the core mechanism of action of an ADC constructed with this conjugate, detailing the function of each component, the anticipated signaling pathways affected, and representative experimental protocols for its synthesis and evaluation. While specific experimental data for an ADC utilizing this exact conjugate is not publicly available, this guide provides a comprehensive framework based on the well-established principles of its constituent parts and data from analogous ADC systems.
Introduction to this compound in ADC Development
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound conjugate provides the payload and linker components for such a system.
-
N3 (Azide): An azide (B81097) chemical group that enables covalent attachment to a monoclonal antibody via "click chemistry," a highly efficient and specific bio-orthogonal ligation reaction.
-
PEG8 (Polyethylene Glycol): An eight-unit polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the conjugate.
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, following the cleavage of the Phe-Lys linker, spontaneously releases the active drug.
-
Gefitinib: A potent, orally active EGFR tyrosine kinase inhibitor that serves as the cytotoxic payload.
Core Mechanism of Action
The mechanism of action of an ADC utilizing the this compound conjugate is a multi-step process designed to deliver Gefitinib specifically to antigen-expressing tumor cells.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Linker Cleavage: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes. Inside the lysosome, the Phe-Lys dipeptide linker is recognized and cleaved by proteases such as Cathepsin B.
-
Payload Release: The cleavage of the Phe-Lys linker triggers the spontaneous 1,6-elimination of the PABC self-immolative spacer, leading to the release of unmodified, active Gefitinib into the cytoplasm of the cancer cell.
-
Inhibition of EGFR Signaling: The released Gefitinib binds to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and metastasis, such as the MAPK and PI3K/Akt pathways.
-
Induction of Apoptosis: By inhibiting these critical signaling cascades, Gefitinib induces cell cycle arrest and apoptosis, leading to the death of the targeted cancer cell.
Signaling Pathway Diagram
The Strategic Application of N3-PEG8-Phe-Lys-PABC-Gefitinib in Antibody-Drug Conjugate Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The design of the linker and the choice of payload are critical determinants of an ADC's efficacy and safety. This technical guide provides an in-depth examination of N3-PEG8-Phe-Lys-PABC-Gefitinib, a meticulously designed drug-linker construct for ADC research.
Core Concept: A Multi-Component System for Targeted Drug Delivery
This compound is not a monolithic entity but a pre-formed system where each component serves a distinct and vital function in the overall mechanism of action of the resulting ADC. This drug-linker conjugate is engineered for site-specific antibody conjugation, enhanced pharmacokinetic properties, and controlled, tumor-specific payload release.
The primary use of this compound is to create an ADC that targets tumor cells, internalizes, and then releases the EGFR inhibitor Gefitinib (B1684475), thereby killing the cancer cell. The rationale is to improve the therapeutic index of Gefitinib, potentially overcoming resistance mechanisms or reducing the systemic toxicity associated with conventional small-molecule kinase inhibitors.
Deconstructing the this compound Moiety
The functionality of this drug-linker system is best understood by examining its individual components:
-
N3 (Azide): This terminal azide (B81097) group is the conjugation handle. It is designed for "click chemistry," a bioorthogonal ligation method. Specifically, it enables a highly efficient and specific reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a corresponding alkyne or strained cyclooctyne (B158145) group (e.g., DBCO, BCN) that has been engineered into a specific site on the monoclonal antibody.[1][2] This site-specific conjugation is crucial for producing homogeneous ADCs with a uniform drug-to-antibody ratio (DAR).
-
PEG8 (Polyethylene Glycol, 8 units): The PEG8 chain acts as a hydrophilic spacer. Polyethylene glycol linkers are widely incorporated into ADC design to improve the physicochemical properties of the conjugate.[3][4] Key advantages include increased aqueous solubility, which can prevent aggregation, and improved pharmacokinetics, often leading to a longer circulation half-life.[5][6] The PEG spacer also provides steric separation between the bulky antibody and the payload.
-
Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence constitutes the cleavable trigger. The Phe-Lys motif is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells.[7] This linker is engineered to be stable in the systemic circulation, preventing premature drug release, but is efficiently cleaved within the lysosome following ADC internalization.[8]
-
PABC (p-aminobenzyl carbamate): This is a self-immolative spacer. Its role is to ensure the clean and efficient release of the payload in its native, unmodified form. Once Cathepsin B cleaves the amide bond of the Phe-Lys dipeptide, the PABC linker undergoes a spontaneous, rapid 1,6-electronic cascade elimination.[8][9] This process releases carbon dioxide and results in the liberation of the active Gefitinib payload.
-
Gefitinib: This is the cytotoxic payload. Gefitinib is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the enzyme, it blocks the downstream signaling pathways that promote cell proliferation and survival.[10] Using Gefitinib as an ADC payload allows for targeted delivery to cells overexpressing a specific antigen, which may or may not be EGFR. This approach can increase the intracellular concentration of the drug in target cells, potentially overcoming resistance and enhancing its anti-tumor activity.
Mechanism of Action: From Systemic Circulation to Cell Death
The logical workflow of an ADC constructed with this compound is a multi-step process that ensures targeted delivery and controlled activation of the payload.
Data Presentation: Representative Quantitative Analysis
While specific experimental data for an ADC constructed with the exact this compound linker-drug is not publicly available, the following table presents representative quantitative data from studies on ADCs with similar components (e.g., EGFR-targeting antibodies, cathepsin B-cleavable linkers, TKIs). This data serves to illustrate the typical parameters and expected performance metrics in ADC research.
| Parameter | Representative Value | Method | Rationale / Significance |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, LC-MS | A DAR of ~4 is often optimal, balancing potency with favorable pharmacokinetics and avoiding aggregation issues common with higher DARs.[11] |
| In Vitro Cytotoxicity (IC50) | 0.5 - 50 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Measures the concentration of ADC required to inhibit the growth of 50% of target cancer cells. Lower values indicate higher potency. |
| Plasma Stability (Half-life) | ~150 hours (in primates) | ELISA, LC-MS/MS | Measures the stability of the intact ADC in circulation. The Phe-Lys linker is designed for high plasma stability to prevent premature payload release.[12] |
| Cathepsin B Cleavage Efficiency | >90% release in 24h | LC-MS analysis of ADC incubated with purified Cathepsin B | Confirms the linker is efficiently cleaved by the target lysosomal enzyme to release the payload.[8] |
| In Vivo Tumor Growth Inhibition | >80% TGI at 5-10 mg/kg | Xenograft Mouse Model | Measures the efficacy of the ADC in reducing tumor volume in a preclinical animal model. |
TGI: Tumor Growth Inhibition. Data is illustrative and compiled from analogous ADC studies.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following sections provide representative protocols for key experiments involving an ADC constructed with this compound.
Site-Specific Antibody Conjugation via SPAAC
This protocol describes the conjugation of the azide-functionalized linker-drug to an antibody containing a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized monoclonal antibody (e.g., at 10 mg/mL in PBS, pH 7.4).
-
This compound (stock solution of 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DMSO (Dimethyl sulfoxide).
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) for purification.
Procedure:
-
Preparation: Bring all reagents to room temperature.
-
Reaction Setup: In a microcentrifuge tube, add the DBCO-functionalized antibody.
-
Linker-Drug Addition: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours with gentle agitation, protected from light.
-
Purification: Following incubation, purify the resulting ADC to remove excess, unreacted linker-drug. This is typically achieved using size-exclusion chromatography (SEC) or dialysis against PBS.
-
Characterization: Characterize the purified ADC for concentration (A280), drug-to-antibody ratio (DAR) by HIC-HPLC or LC-MS, and aggregation by SEC.
Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Materials:
-
Purified ADC sample.
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF).
-
Appropriate column for intact protein analysis (e.g., reversed-phase).
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).
-
Deconvolution software.
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 0.5-1.0 mg/mL) in Mobile Phase A.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Elute the ADC using a gradient of Mobile Phase B.
-
Data Acquisition: Acquire the mass spectrum of the intact ADC under denaturing conditions.
-
Data Processing: Use deconvolution software to process the raw mass spectrum and obtain the zero-charge mass of the different drug-loaded antibody species (e.g., DAR=0, DAR=2, DAR=4).
-
DAR Calculation: The average DAR is calculated as a weighted average of the different species based on their relative peak intensities.[13][14]
-
Average DAR = Σ(DARi * %Intensityi) / Σ(%Intensityi)
-
In Vitro Cytotoxicity Assay
This protocol uses a standard MTT assay to determine the IC50 value of the ADC on a target antigen-positive cancer cell line.
Materials:
-
Antigen-positive cancer cell line (e.g., A431 for an anti-EGFR ADC).
-
Antigen-negative control cell line.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC, unconjugated antibody, and free Gefitinib.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free Gefitinib in culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]
Conclusion
The this compound drug-linker is a sophisticated and versatile tool for the construction of advanced antibody-drug conjugates. Its design incorporates key features for modern ADC development: a site-specific conjugation handle for homogeneity, a PEG spacer for improved pharmacokinetics, a protease-cleavable dipeptide for tumor-specific payload release, a self-immolative spacer for efficient drug liberation, and a clinically relevant tyrosine kinase inhibitor as the payload. By understanding the function of each component and applying rigorous experimental protocols, researchers can effectively leverage this system to develop novel, targeted cancer therapeutics with potentially wider therapeutic windows and improved clinical outcomes.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gefitinib — TargetMol Chemicals [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. tandfonline.com [tandfonline.com]
- 8. Ultrasmall Dual-Modality Silica Nanoparticle Drug Conjugates: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-conjugated polymer nanoparticles for brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Structure and Components of N3-PEG8-Phe-Lys-PABC-Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structure, components, and putative mechanism of action of the drug-linker conjugate N3-PEG8-Phe-Lys-PABC-Gefitinib. This molecule is designed for use in Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. This document outlines the individual components of the conjugate, their respective functions, and a proposed experimental workflow for its synthesis and evaluation. Due to the limited availability of specific experimental data for this exact conjugate in the public domain, this guide presents representative data and protocols based on analogous compounds to illustrate the expected experimental outcomes and methodologies.
Core Structure and Components
This compound is a complex molecule engineered to combine a potent anti-cancer drug with a versatile linker system, enabling its attachment to a targeting antibody. The systematic name for this compound is [4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]carbamate.[1] Its molecular formula is C60H81ClFN11O15, with a molecular weight of 1250.80 g/mol .[1]
The structure can be deconstructed into several key functional units:
-
Gefitinib: The cytotoxic payload.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer.
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide linker sensitive to enzymatic cleavage.
-
PEG8 (Polyethylene glycol, 8 units): A hydrophilic spacer.
-
N3 (Azide): A reactive handle for conjugation.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Function |
| Gefitinib | C22H24ClFN4O3 | 446.9 | Cytotoxic Payload (EGFR Inhibitor) |
| PABC Spacer | C7H7NO2 | 137.13 | Self-immolative linker |
| Phe-Lys Linker | C15H23N3O3 | 293.36 | Cathepsin B cleavable linker |
| PEG8 Spacer | C16H34O9 | 370.43 | Hydrophilic spacer |
| Azide (B81097) Group | N3 | 42.02 | Conjugation handle |
| Complete Conjugate | C60H81ClFN11O15 | 1250.80 | Drug-linker for ADC |
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the this compound conjugate follows a multi-step process designed for targeted cancer cell eradication.
Gefitinib: The Cytotoxic Payload
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] EGFR is a transmembrane protein that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine kinase domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[2] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and blocking these downstream signals, ultimately leading to apoptosis of cancer cells that are dependent on EGFR signaling.[2]
The Linker System: Stability and Release
The linker, comprising the Phe-Lys dipeptide, PABC self-immolative spacer, and PEG8 chain, is crucial for the stability of the ADC in circulation and the specific release of Gefitinib within the target cancer cell.
-
Phe-Lys Dipeptide: This dipeptide is a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. In the stable environment of the bloodstream, the linker is designed to remain intact. Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond between Phenylalanine and Lysine.
-
PABC Self-Immolative Spacer: Following the enzymatic cleavage of the Phe-Lys linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which liberates the active Gefitinib molecule in its unmodified form. This "self-immolative" property ensures that the drug is released without any residual linker fragments that might impair its activity.
-
PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol chain is incorporated to enhance the hydrophilicity of the drug-linker conjugate. This can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and non-specific uptake.
-
N3 (Azide) Group: The terminal azide group serves as a chemical handle for attaching the drug-linker conjugate to an antibody. This is typically achieved through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for a highly efficient and specific conjugation reaction with an alkyne-modified antibody.
Experimental Protocols
The following sections describe representative experimental protocols for the synthesis and evaluation of this compound and ADCs derived from it. These are generalized procedures and would require optimization for this specific molecule.
Synthesis of this compound
The synthesis of this drug-linker conjugate is a multi-step process involving solid-phase peptide synthesis for the dipeptide linker, followed by the sequential attachment of the PEG spacer, PABC group, and finally, Gefitinib.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Phe-OH
-
N3-PEG8-COOH
-
p-aminobenzyl alcohol (PABC-OH)
-
Gefitinib
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF, TFA)
-
Solvents (DMF, DCM, etc.)
Procedure (Conceptual):
-
Dipeptide Synthesis: Fmoc-Lys(Boc)-Wang resin is deprotected using piperidine in DMF, followed by coupling with Fmoc-Phe-OH using a suitable coupling agent.
-
PEG Spacer Attachment: The N-terminal Fmoc group of the dipeptide is removed, and N3-PEG8-COOH is coupled to the free amine.
-
PABC-Gefitinib Moiety Synthesis: Gefitinib is reacted with a phosgene (B1210022) equivalent and p-aminobenzyl alcohol to form the PABC-Gefitinib carbamate.
-
Final Conjugation: The PABC-Gefitinib moiety is coupled to the C-terminus of the resin-bound N3-PEG8-Phe-Lys peptide.
-
Cleavage and Purification: The final conjugate is cleaved from the resin using TFA, followed by purification using reverse-phase HPLC.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the enzymatic release of Gefitinib from the conjugate.
Materials:
-
This compound
-
Human Cathepsin B (recombinant)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with formic acid)
-
LC-MS/MS system
Procedure:
-
A solution of this compound is prepared in the assay buffer.
-
The reaction is initiated by adding a pre-determined concentration of activated Cathepsin B.
-
The reaction mixture is incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched.
-
The samples are analyzed by LC-MS/MS to quantify the amount of released Gefitinib and the remaining intact conjugate.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC constructed with the conjugate against cancer cell lines.
Materials:
-
ADC conjugated with this compound
-
EGFR-positive cancer cell line (e.g., A431)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free Gefitinib.
-
The plate is incubated for a specified period (e.g., 72-96 hours).
-
Cell viability is assessed using a suitable reagent, and the absorbance or luminescence is measured.
-
The data is used to calculate the IC50 (half-maximal inhibitory concentration) value for each compound.
Western Blot for EGFR Phosphorylation
This assay confirms the mechanism of action of the released Gefitinib.
Materials:
-
ADC conjugated with this compound
-
EGFR-positive cancer cell line
-
EGF
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cells are treated with the ADC for a period to allow for internalization and payload release.
-
The cells are then stimulated with EGF to induce EGFR phosphorylation.
-
The cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated EGFR and total EGFR, followed by the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.
Representative Data
The following tables present hypothetical but representative data that would be expected from the experimental evaluation of an ADC utilizing the this compound conjugate.
Table 1: Representative In Vitro Cytotoxicity Data
| Compound | Cell Line | Target | IC50 (nM) |
| Gefitinib | A431 | EGFR | 20 |
| ADC-Gefitinib | A431 | EGFR | 5 |
| Non-targeting ADC | A431 | - | >1000 |
| ADC-Gefitinib | MDA-MB-468 | EGFR | 10 |
| ADC-Gefitinib | MCF-7 | EGFR (low) | 500 |
Table 2: Representative Cathepsin B Cleavage Kinetics
| Time (minutes) | % Intact Conjugate Remaining | % Gefitinib Released |
| 0 | 100 | 0 |
| 15 | 65 | 35 |
| 30 | 40 | 60 |
| 60 | 15 | 85 |
| 120 | <5 | >95 |
Conclusion
References
The Pivotal Role of the PEG8 Spacer in Gefitinib Antibody-Drug Conjugate (ADC) Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and significance of the polyethylene (B3416737) glycol (PEG) spacer, specifically an eight-unit chain (PEG8), in the context of Antibody-Drug Conjugates (ADCs) utilizing the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. While direct, extensive literature on a specific Gefitinib-PEG8 ADC is limited, this document extrapolates from the well-established principles of ADC linker technology and the known properties of PEGylation to elucidate the expected impact of a PEG8 spacer on the overall efficacy and safety of such a construct.
Introduction to Gefitinib ADCs and the Role of Linker Technology
Gefitinib, a potent tyrosine kinase inhibitor (TKI) targeting EGFR, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The development of a Gefitinib-based ADC aims to enhance its therapeutic index by selectively delivering the cytotoxic payload to EGFR-expressing tumor cells, thereby minimizing systemic exposure and associated side effects.
The linker, which connects the antibody to the drug, is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics (PK), and efficacy. Spacers are often incorporated into linkers to bridge the antibody and the drug, and hydrophilic spacers like PEG have gained prominence for their ability to modulate the physicochemical properties of the entire ADC.
The Multifaceted Role of the PEG8 Spacer
A PEG8 spacer, consisting of eight repeating ethylene (B1197577) glycol units, is anticipated to play several crucial roles in a Gefitinib ADC, primarily by imparting hydrophilicity and creating spatial separation between the antibody and the payload.
Enhancing Solubility and Reducing Aggregation
One of the foremost challenges in ADC development is the propensity of these complex molecules to aggregate, driven by the hydrophobic nature of many cytotoxic payloads. The incorporation of a hydrophilic PEG8 spacer can significantly mitigate this issue. The ethylene glycol units attract water molecules, forming a hydration shell around the linker-drug moiety, which can mask the hydrophobicity of Gefitinib and the linker itself. This enhanced solubility is critical for manufacturability, formulation, and in vivo stability, preventing the formation of immunogenic aggregates.
Modulating Pharmacokinetics
The pharmacokinetic profile of an ADC is heavily influenced by its linker. The hydrophilic nature of a PEG spacer can shield the ADC from proteolytic degradation and reduce its clearance rate, thereby extending its plasma half-life. While longer PEG chains generally lead to a more pronounced effect on half-life, a PEG8 spacer offers a balance, improving the PK profile without excessively prolonging circulation to the point of causing off-target toxicities.
Improving Drug Release and Bystander Effect
The length and nature of the spacer can influence the efficiency of payload release at the target site. A PEG8 spacer provides sufficient spatial distance between the bulky antibody and the smaller Gefitinib molecule. This separation can reduce steric hindrance, allowing for more efficient cleavage of the linker by lysosomal enzymes if a cleavable linker is employed. Furthermore, the enhanced solubility imparted by the PEG spacer can facilitate the diffusion of the released payload across cell membranes, potentially enhancing the "bystander effect," where the payload kills neighboring antigen-negative tumor cells.
Quantitative Data and Physicochemical Properties
The following table summarizes the expected impact of a PEG8 spacer on the key properties of a Gefitinib ADC, based on general principles of ADC design.
| Property | Gefitinib ADC (No Spacer) | Gefitinib ADC (with PEG8 Spacer) | Rationale |
| Aqueous Solubility | Lower | Higher | PEG is hydrophilic and can counteract the hydrophobicity of the linker and payload. |
| Tendency for Aggregation | Higher | Lower | The hydration shell around the PEG spacer prevents intermolecular hydrophobic interactions. |
| Plasma Half-Life | Shorter | Longer | Hydrophilic shielding can reduce clearance and proteolytic degradation. |
| Drug-to-Antibody Ratio (DAR) Tolerance | Lower | Higher | Improved solubility allows for the attachment of more drug molecules before aggregation becomes an issue. |
| Immunogenicity | Potentially Higher | Potentially Lower | PEGylation is known to reduce the immunogenicity of proteins and large molecules. |
| Tumor Penetration | Variable | Potentially Improved | Enhanced solubility and reduced non-specific binding can facilitate better distribution within the tumor microenvironment. |
Experimental Protocols
Detailed methodologies are crucial for the development and characterization of ADCs. Below are outlines of key experimental protocols relevant to assessing the impact of a PEG8 spacer in a Gefitinib ADC.
Synthesis and Conjugation of Gefitinib-PEG8-Linker to Antibody
-
Synthesis of Gefitinib-Linker-PEG8 Construct:
-
A derivative of Gefitinib is synthesized with a reactive handle (e.g., a maleimide (B117702) or an NHS ester).
-
The PEG8 spacer, with complementary reactive groups at its termini, is reacted with the Gefitinib derivative.
-
The final Gefitinib-linker-PEG8 construct is purified by chromatography (e.g., HPLC).
-
-
Antibody Preparation:
-
The anti-EGFR antibody (e.g., Cetuximab) is partially reduced using a mild reducing agent like TCEP to expose free sulfhydryl groups on cysteine residues.
-
The reduced antibody is purified via a desalting column.
-
-
Conjugation:
-
The Gefitinib-linker-PEG8 construct is added to the reduced antibody in a controlled molar excess.
-
The reaction is allowed to proceed at a specific temperature and pH for a defined period.
-
The reaction is quenched, and the resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated species.
-
In Vitro Stability Assay
-
Plasma Stability:
-
The Gefitinib-PEG8 ADC is incubated in human or mouse plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
The amount of intact ADC and released drug is quantified using methods like ELISA for the antibody component and LC-MS/MS for the released Gefitinib.
-
-
Lysosomal Stability (for cleavable linkers):
-
The ADC is incubated in a lysosomal lysate preparation at 37°C and acidic pH.
-
Samples are analyzed at different time points to measure the rate of drug release.
-
In Vitro Cytotoxicity Assay
-
Cell Culture:
-
EGFR-positive cancer cell lines (e.g., A431, NCI-H1975) are cultured in appropriate media.
-
-
Treatment:
-
Cells are seeded in 96-well plates and treated with serial dilutions of the Gefitinib-PEG8 ADC, free Gefitinib, and a non-targeting control ADC.
-
-
Viability Assessment:
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated.
-
In Vivo Efficacy Study
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with EGFR-expressing tumor cells.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, free Gefitinib, non-targeting ADC, and Gefitinib-PEG8 ADC.
-
Treatments are administered intravenously at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess target engagement and downstream signaling).
-
Visualizing Key Pathways and Workflows
Gefitinib's Mechanism of Action on the EGFR Signaling Pathway
Gefitinib functions by inhibiting the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
General Workflow for ADC Efficacy Evaluation
The evaluation of a novel ADC, such as a Gefitinib-PEG8 construct, follows a structured workflow from initial design to in vivo validation.
Caption: A streamlined workflow for the preclinical evaluation of an ADC.
The Role of PEG8 in ADC Properties
The inclusion of a PEG8 spacer logically influences several key characteristics of the ADC, leading to a potentially improved therapeutic agent.
Caption: Logical flow of how a PEG8 spacer improves ADC properties.
Conclusion
The incorporation of a PEG8 spacer into a Gefitinib ADC linker represents a strategic design choice aimed at optimizing the overall performance of the conjugate. By enhancing solubility, reducing aggregation, and favorably modulating the pharmacokinetic profile, the PEG8 spacer can contribute to a more stable, effective, and safer therapeutic agent. While the principles outlined in this guide are based on established knowledge of ADC technology, the precise impact of a PEG8 spacer on a Gefitinib ADC would require empirical validation through the rigorous experimental protocols described herein. The continued exploration of linker technologies, including the use of hydrophilic spacers like PEG, is paramount to advancing the field of antibody-drug conjugates and delivering more potent and targeted cancer therapies.
Cleavability of the Phe-Lys Peptide in N3-PEG8-Phe-Lys-PABC-Gefitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cleavability of the Phenylalanine-Lysine (Phe-Lys) dipeptide linker within the context of the N3-PEG8-Phe-Lys-PABC-Gefitinib conjugate. This molecule is designed for targeted drug delivery, leveraging enzymatic cleavage for the controlled release of the tyrosine kinase inhibitor, Gefitinib.
Introduction
The this compound conjugate is a sophisticated drug delivery system designed to enhance the therapeutic index of Gefitinib. Its modular design consists of four key components:
-
N3 (Azide): A functional group enabling "click chemistry" for efficient and specific conjugation to targeting moieties.
-
PEG8 (Polyethylene Glycol, 8 units): A hydrophilic spacer that improves solubility, stability, and pharmacokinetic properties of the conjugate.[1][][3][4][5]
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide linker susceptible to enzymatic cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the Phe-Lys peptide bond, spontaneously releases the active drug, Gefitinib.
-
Gefitinib: A potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, crucial in the treatment of certain cancers.
The strategic incorporation of the Phe-Lys cleavable linker is central to the conjugate's mechanism of action, ensuring that the potent Gefitinib payload is released preferentially within the target cells, thereby minimizing systemic toxicity.
Mechanism of Action: Enzymatic Cleavage and Drug Release
The targeted release of Gefitinib from the conjugate is a two-step process initiated by the enzymatic cleavage of the Phe-Lys dipeptide.
Step 1: Cathepsin B-mediated Cleavage
Within the acidic environment of the lysosome (pH 4.5-5.0), the endo-lysosomal protease Cathepsin B recognizes and hydrolyzes the amide bond between the Phe-Lys dipeptide and the PABC spacer. The Phe-Lys sequence is a known substrate for Cathepsin B, exhibiting rapid cleavage kinetics.
Step 2: PABC Self-Immolation
Following the enzymatic cleavage, the exposed aniline (B41778) of the PABC linker initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of Gefitinib in its unmodified, active form, along with the byproducts carbon dioxide and aza-quinone methide.
Below is a diagram illustrating the cleavage and release mechanism.
Caption: Cleavage and release mechanism of Gefitinib.
Quantitative Data
The efficiency of the Phe-Lys linker cleavage is critical for the efficacy of the conjugate. The following tables summarize relevant quantitative data from studies on analogous systems.
Table 1: Kinetic Parameters of Cathepsin B Cleavage for a Fluorogenic Substrate
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Phe-Arg-AMC | 7.2 | 100 ± 10 | 0.8 ± 0.03 | 8,000 |
| Z-Phe-Arg-AMC | 4.6 | 130 ± 20 | 2.5 ± 0.1 | 19,230 |
Data adapted from a study on a similar fluorogenic substrate, Z-Phe-Arg-AMC, which serves as a proxy for Phe-Lys cleavage kinetics.[6][7] Note that Arg at the P1 position is also readily cleaved by Cathepsin B.
Table 2: Half-life of Phe-Lys-PABC Linker in Different Media
| Conjugate | Medium | Half-life |
| Ac-Phe-Lys-PABC-Doxorubicin | Cathepsin B (in vitro) | 8 minutes |
| Z-Phe-Lys-PABC-Sunitinib | Cathepsin B (in vitro) | < 15 minutes |
| Phe-Lys-PABC-MMAE ADC | Human Plasma | 30 days |
| Phe-Lys-PABC-MMAE ADC | Mouse Plasma | 12.5 hours |
This data, from analogous doxorubicin, sunitinib (B231) and MMAE conjugates, highlights the rapid cleavage in the presence of Cathepsin B and the high stability in human plasma.[8]
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This protocol describes an in vitro assay to quantify the cleavage of the Phe-Lys linker and the release of Gefitinib using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Human Liver Cathepsin B (or recombinant)
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0
-
Stop Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
-
Gefitinib standard
Protocol:
-
Activate Cathepsin B: Prepare a stock solution of Cathepsin B in activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 10 mM DTT, pH 5.0) and incubate for 15 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, add the this compound conjugate to the pre-warmed assay buffer to a final concentration of 10 µM.
-
Initiate Reaction: Add the activated Cathepsin B to the reaction mixture to a final concentration of 100 nM.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold stop solution.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak corresponding to free Gefitinib.
-
Quantification: Quantify the amount of released Gefitinib by comparing the peak area to a standard curve of known Gefitinib concentrations.
Caption: Workflow for in vitro Cathepsin B cleavage assay.
Cell-Based Assay for Intracellular Gefitinib Release and EGFR Signaling Inhibition
This protocol outlines a cell-based assay to assess the intracellular release of Gefitinib and its subsequent effect on the EGFR signaling pathway using Western blotting.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., HCC827, NCI-H1975)
-
This compound
-
Gefitinib (as a positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment: Seed the EGFR-overexpressing cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or free Gefitinib for different time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Caption: Western blot workflow for EGFR signaling.
Gefitinib-Mediated EGFR Signaling Pathway
Upon its release, Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[9][10][11]
Caption: Gefitinib's inhibition of the EGFR pathway.
Conclusion
The Phe-Lys dipeptide serves as a highly effective cleavable linker in the this compound conjugate. Its rapid and specific cleavage by Cathepsin B, coupled with the self-immolative nature of the PABC spacer, allows for the targeted release of active Gefitinib within the lysosomal compartment of cancer cells. This mechanism, combined with the favorable pharmacokinetic properties imparted by the PEG8 spacer, makes this conjugate a promising candidate for targeted cancer therapy. The provided experimental protocols offer a framework for the quantitative assessment of its cleavage and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. escholarship.org [escholarship.org]
- 7. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
The PABC Self-Immolative Spacer: A Linchpin in Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its self-immolative nature ensures the clean and efficient release of a therapeutic payload at the target site, a crucial factor for maximizing efficacy and minimizing off-target toxicity. This guide provides a comprehensive overview of the PABC spacer's function, mechanism, and the experimental protocols used for its evaluation.
Core Function and Mechanism of Action
The primary role of the PABC spacer is to act as a stable linker between a targeting moiety (like a monoclonal antibody) and a potent cytotoxic drug under physiological conditions in circulation. Upon reaching the target cell and exposure to a specific trigger, the PABC linker undergoes a rapid, irreversible decomposition to release the unmodified drug.[1][2]
This process, known as 1,6-elimination, is typically initiated by the enzymatic cleavage of a neighboring trigger moiety.[3] A widely used trigger is the dipeptide valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[4][5]
Once the trigger is cleaved, the aniline (B41778) nitrogen of the PABC moiety initiates an electronic cascade. This results in a 1,6-elimination reaction, leading to the formation of an unstable intermediate that promptly fragments into p-aminobenzyl alcohol and releases the carbamate-linked drug.[3] This traceless release mechanism is highly advantageous as it ensures the drug is delivered in its most active form.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of ADCs incorporating PABC self-immolative spacers.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PABC Linker
| Antibody | Payload | Target Cell Line | Antigen | IC50 (pM) | Reference(s) |
| Trastuzumab | MMAE | SK-BR-3 (HER2+) | HER2 | 14.3 | [6] |
| Trastuzumab | MMAE | KPL-4 (HER2+) | HER2 | 100-120 | [7] |
| Anti-CD30 | MMAE | Karpas 299 (CD30+) | CD30 | ~100 | [8] |
| Anti-CD22 | MMAE | BJAB (CD22+) | CD22 | ~87.1 (nmol/L in tumor) | [9] |
| Anti-HER2 | Auristatin | BxPC3 (HER2+) | HER2 | Not specified | [10] |
Table 2: Plasma Stability of ADCs with Val-Cit-PABC Linker
| ADC Construct | Plasma Source | Incubation Time | Stability (% intact ADC) | Half-life (t1/2) | Reference(s) |
| Phe-Lys-PABC-MMAE | Human | - | - | 30 days | [5] |
| Val-Cit-PABC-MMAE | Human | - | - | 230 days | [5] |
| Phe-Lys-PABC-MMAE | Mouse | - | - | 12.5 hours | [5] |
| Val-Cit-PABC-MMAE | Mouse | - | - | 80 hours | [5] |
| Trastuzumab-mcVC-PABC-Auristatin-0101 | Human | 144 hours | Discrepancy noted | - | [11] |
| ITC6104RO (VC-PABC linker) | Mouse | - | Unstable | - | [12] |
Table 3: Pharmacokinetic Parameters of ADCs with PABC Spacers
| ADC | Active Moiety | Indication | Dose Range (mg/kg) | Dosing Regimen | Clearance (CL) | Volume of Distribution (Vss) | Elimination Half-life (t1/2) | Reference(s) |
| Pinatuzumab vedotin | MMAE | NHL and DLBCL | 0.1–3.2 | Q3W | Not specified | Not specified | Not specified | [13] |
| PSMA-ADC | MMAE | metCRPC | 0.4 - 2.8 | Q3W | Not specified | Not specified | Not specified | [13] |
| T-vc-MMAE | Total antibody | Mouse model | 10 | Single dose | Not specified | Not specified | ~10 days (for CX-DM1) | [6][14] |
| T-vc-MMAE | Total MMAE | Mouse model | 10 | Single dose | Not specified | Not specified | Not specified | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PABC-containing ADCs are provided below.
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and determine the extent of premature drug release.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunocapture
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to stop any reaction. Thaw the samples and isolate the ADC from the plasma using Protein A or G magnetic beads.
-
Analysis: Analyze the captured ADC using LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. The amount of released payload in the supernatant can also be quantified.[1][4]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the linker to cleavage by the lysosomal enzyme cathepsin B.
Materials:
-
ADC
-
Purified human cathepsin B
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
LC-MS system
Procedure:
-
Reaction Setup: Prepare a reaction buffer. Add the ADC to the reaction buffer at a final concentration of 10-50 µM.
-
Initiation: Initiate the reaction by adding purified human cathepsin B to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quench the reaction and analyze the samples by LC-MS to quantify the amount of released payload over time.[15][16]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[17][18][19]
Visualizations
The following diagrams illustrate the key pathways and workflows related to the function of the PABC self-immolative spacer in drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. debiopharm.com [debiopharm.com]
- 16. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azide Group: A Lynchpin in Targeted Cancer Therapy with N3-PEG8-Phe-Lys-PABC-Gefitinib Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of Antibody-Drug Conjugates (ADCs) represents a paradigm shift in oncology, offering the promise of highly targeted delivery of potent cytotoxic agents directly to cancer cells. The success of an ADC hinges on the precise and stable linkage of the antibody, linker, and payload. This technical guide delves into the critical role of the azide (B81097) (N3) functional group in the synthesis and efficacy of a sophisticated ADC linker system: N3-PEG8-Phe-Lys-PABC-Gefitinib. The azide group serves as a bioorthogonal handle, enabling efficient and specific conjugation to alkyne-modified antibodies via "click chemistry." This process, characterized by its high yield, selectivity, and biocompatibility, is fundamental to the creation of homogeneous and effective ADCs. We will explore the multifaceted functions of each component of this drug-linker conjugate, provide detailed experimental protocols for its synthesis and conjugation, and present quantitative data to support its application in the development of next-generation cancer therapeutics.
The Core Function of the Azide Group in Bioconjugation
The azide group is a cornerstone of modern bioconjugation, primarily due to its participation in one of the most reliable and versatile chemical transformations: the azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] This reaction's "bioorthogonal" nature is its most significant advantage; azides and alkynes are largely absent in biological systems, ensuring that the reaction proceeds with high specificity without interfering with native biochemical processes.[3]
There are two primary forms of azide-alkyne click chemistry utilized in ADC development:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[2] The reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for conjugating sensitive biomolecules like antibodies.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide without the need for a metal catalyst.[2]
In the context of this compound, the terminal azide group is the reactive handle that enables the covalent attachment of this entire drug-linker construct to an alkyne-modified antibody, forming a stable and effective ADC.[2]
Deconstructing the this compound Linker
The this compound is a meticulously designed construct where each component plays a distinct and crucial role in the overall function of the resulting ADC.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Azide [label="N3 (Azide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG8 [label="PEG8 Spacer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dipeptide [label="Phe-Lys Dipeptide", fillcolor="#FBBC05", fontcolor="#202124"]; PABC [label="PABC Spacer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gefitinib [label="Gefitinib (Payload)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Azide -> PEG8 [label="Bioorthogonal\nConjugation Handle"]; PEG8 -> Dipeptide [label="Solubility &\nPharmacokinetics"]; Dipeptide -> PABC [label="Cleavage Site"]; PABC -> Gefitinib [label="Self-Immolative\nUnit"]; } caption [label="Figure 1: Modular components of the this compound drug-linker.", shape=plaintext, fontsize=10];
-
N3 (Azide): As previously discussed, this is the bioorthogonal reactive group for antibody conjugation.[2]
-
PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, serves multiple purposes. It enhances the hydrophilicity and solubility of the often-hydrophobic payload, which is crucial for preventing aggregation during conjugation and improving the pharmacokinetic profile of the ADC in vivo.[4][5][6][7][] The PEG spacer can also create steric distance between the antibody and the payload, potentially reducing interference with antigen binding.[4]
-
Phe-Lys Dipeptide: This dipeptide sequence (Phenylalanine-Lysine) is designed as a specific cleavage site for lysosomal proteases, particularly Cathepsin B.[9][][11][12] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, ensuring that the payload is released preferentially at the target site.[9][12] The stability of this linker in systemic circulation is a critical factor, with studies indicating good stability in human plasma but some susceptibility in mouse plasma due to the enzyme carboxylesterase 1c (Ces1c).[3][13][14]
-
PABC (p-aminobenzyl carbamate) Self-Immolative Spacer: Following the enzymatic cleavage of the Phe-Lys dipeptide, the PABC linker undergoes a spontaneous, 1,6-elimination reaction.[15][16][17][18][19] This "self-immolative" cascade ensures the efficient and traceless release of the unmodified active drug, Gefitinib, inside the target cell.[15][17]
-
Gefitinib (Payload): Gefitinib is a potent small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][20][21] By binding to the ATP-binding site of EGFR, it blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1][22] Gefitinib is particularly effective in cancers with activating mutations in the EGFR gene.[1]
Experimental Protocols
The following are generalized protocols for the key experimental steps involved in the use of this compound for ADC synthesis. Researchers should optimize these protocols for their specific antibody and experimental conditions.
Antibody Modification with an Alkyne Handle
For the azide group on the linker to react, the antibody must first be functionalized with a compatible alkyne group. This can be achieved through various methods, including:
-
NHS-Ester Alkyne Labeling: Reacting the antibody with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule will lead to the formation of stable amide bonds with lysine (B10760008) residues on the antibody surface.
-
Site-Specific Enzymatic Labeling: Enzymes like transglutaminase can be used to install an alkyne-containing probe at a specific glutamine residue on the antibody, leading to a more homogeneous ADC.[23][24]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC)
-
DMSO (for dissolving the NHS ester)
-
Desalting column
Protocol:
-
Prepare a stock solution of the Alkyne-NHS ester in DMSO.
-
Adjust the pH of the antibody solution to 8.0-8.5.
-
Add a 5-20 fold molar excess of the Alkyne-NHS ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Remove the excess, unreacted alkyne reagent using a desalting column, exchanging the buffer back to PBS, pH 7.4.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Alkyne-modified antibody
-
This compound
-
DMSO (for dissolving the drug-linker)
-
PBS, pH 7.4
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Add a 1.5-5 fold molar excess of the drug-linker to the alkyne-modified antibody.
-
Incubate the reaction for 12-24 hours at 4°C or room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unreacted drug-linker.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Quantitative Data and Characterization
The successful synthesis of an ADC requires rigorous characterization to ensure its quality and efficacy.
| Parameter | Method | Typical Results | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | A DAR of 2-4 is often targeted for optimal efficacy and pharmacokinetics. | [14] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | >95% monomeric ADC is desirable. | [6] |
| In Vitro Stability | Incubation in plasma followed by LC-MS analysis | The linker should be stable in plasma with minimal premature drug release. The Val-Cit-PABC linker is generally stable in human plasma but less so in mouse plasma. | [3][14] |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTS, CellTiter-Glo) on antigen-positive and -negative cell lines | The ADC should exhibit potent and specific killing of antigen-positive cells. | [25] |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | The conjugation process should not significantly impair the antibody's binding affinity to its target antigen. | [23] |
Mechanism of Action: From Systemic Circulation to Cellular Apoptosis
The following diagram illustrates the journey of an ADC constructed with the this compound linker from intravenous administration to the induction of apoptosis in a target cancer cell.
The EGFR signaling pathway, which is targeted by Gefitinib, is a critical regulator of cell growth and survival.
Conclusion
The azide group in the this compound drug-linker conjugate is a pivotal functional moiety that enables the precise and efficient construction of ADCs through bioorthogonal click chemistry. The modular design of this linker system, with its integrated spacer, cleavable dipeptide, and self-immolative unit, ensures the stable transport of the potent EGFR inhibitor, Gefitinib, to tumor cells and its subsequent controlled release. This sophisticated approach to ADC design holds significant promise for the development of more effective and less toxic cancer therapies. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and drug development professionals working at the forefront of targeted cancer treatment.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 9. researchgate.net [researchgate.net]
- 11. Cathepsin B-sensitive polymers for compartment-specific degradation and nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody-Chromophore Conjugate Binding Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gefitinib as a Payload for Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. While traditional ADC payloads have predominantly been microtubule inhibitors or DNA-damaging agents, there is a growing interest in utilizing targeted inhibitors, such as tyrosine kinase inhibitors (TKIs), to overcome resistance and enhance therapeutic windows. Gefitinib (B1684475), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, presents a compelling case as an ADC payload.[1][2] This guide provides a comprehensive technical overview of the rationale, design, construction, and evaluation of Gefitinib-based ADCs.
Gefitinib: A Targeted Payload
Gefitinib is an FDA-approved first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[1][2] Its mechanism of action involves competitively and reversibly binding to the adenosine (B11128) triphosphate (ATP)-binding site within the EGFR's intracellular tyrosine kinase domain.[3][4] This inhibition blocks the autophosphorylation of EGFR, thereby disrupting downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis, such as the MAPK and PI3K/Akt pathways.[3][5]
The EGFR signaling network is a critical regulator of cell growth and differentiation.[6] Ligand binding (e.g., EGF, TGF-α) induces receptor dimerization and activation of its intrinsic kinase activity, triggering a cascade of downstream events.[5][6] Dysregulation of this pathway, often through EGFR overexpression or activating mutations, is a hallmark of many epithelial cancers.[7][8]
By packaging Gefitinib into an ADC, its activity can be directed specifically to cells overexpressing a chosen target antigen, potentially increasing its efficacy against tumors with heterogeneous EGFR expression and reducing systemic side effects associated with broad TKI activity.
Design and Construction of Gefitinib-ADCs
The development of a successful Gefitinib-ADC requires careful consideration of three components: the monoclonal antibody (mAb), the linker, and the conjugation strategy.[9][10]
The mAb must target a tumor-associated antigen that is highly expressed on the cancer cell surface with minimal expression on healthy tissues. Crucially, the antibody-antigen complex must be efficiently internalized to deliver the payload into the cell.
The linker connects Gefitinib to the mAb. Its properties are critical for the ADC's stability in circulation and the efficient release of the payload inside the target cell.[] Linkers can be broadly classified as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the cancer cell, such as the acidic environment of endosomes or the presence of lysosomal proteases (e.g., Cathepsin B).[12] A drug-linker conjugate for ADC development, MC-Val-Cit-PAB-Gefitinib , utilizes the well-known valine-citrulline (Val-Cit) dipeptide, which is a substrate for Cathepsin B.[][13]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the conjugating amino acid.
Commercially available Gefitinib-linker sets, such as N3-Linker-Gefitinib , provide building blocks for ADC construction, though the specific nature of the "N3-linker" would require further investigation for its cleavage properties.[14]
This involves the chemical reaction that attaches the linker-payload to the antibody.
-
Traditional Conjugation: This method typically uses the side-chain of surface-exposed lysines or the sulfhydryl groups from reduced interchain disulfides. This results in a heterogeneous mixture of ADCs with a variable drug-to-antibody ratio (DAR), which can complicate characterization and dosing.[10]
-
Site-Specific Conjugation: Modern techniques aim to produce homogeneous ADCs with a defined DAR.[15] This can be achieved by engineering specific cysteine residues or incorporating unnatural amino acids into the antibody sequence, providing a specific site for drug attachment.[10][15]
The therapeutic effect of a Gefitinib-ADC is achieved through a multi-step process.
Preclinical Evaluation Workflow
A rigorous preclinical assessment is necessary to determine the efficacy and safety of a novel Gefitinib-ADC. This involves a series of in vitro and in vivo experiments.
The cytotoxic potential of Gefitinib and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity of Gefitinib and Related Compounds
| Compound | Cell Line | Cancer Type | EGFR Status | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Gefitinib | NCI-H1299 | NSCLC | Wild-Type | 14.23 ± 0.08 | [16] |
| Gefitinib | A549 | NSCLC | Wild-Type | 20.44 ± 1.43 | [16] |
| Gefitinib | NCI-H1437 | NSCLC | Wild-Type | 15.11 ± 0.05 | [16] |
| Gefitinib Derivative 4b | NCI-H1299 | NSCLC | Wild-Type | 4.42 ± 0.24 | [16] |
| Gefitinib Derivative 4b | A549 | NSCLC | Wild-Type | 3.94 ± 0.01 | [16] |
| Gefitinib Derivative 4b | NCI-H1437 | NSCLC | Wild-Type | 1.56 ± 0.06 | [16] |
| Gefitinib Derivative 11m | HepG2 | Liver Cancer | Not Specified | 3.08 ± 0.37 | [17] |
| Gefitinib Derivative 11t | HepG2 | Liver Cancer | Not Specified | 3.60 ± 0.53 | [17] |
| Gefitinib | PC-9 | NSCLC | Activating Mutation | 0.052 ± 0.007 | [18] |
| Gefitinib | HCC-827 | NSCLC | Activating Mutation | 0.014 ± 0.004 | [18] |
| Gefitinib | H1975 | NSCLC | T790M Resistance | > 3.0 | [18] |
| Gefitinib | HK1 | Nasopharyngeal | Amplified | 0.25 | [19] |
| Gefitinib | HONE-1 | Nasopharyngeal | Not Specified | > 15 |[19] |
NSCLC: Non-Small Cell Lung Cancer
In vivo studies using animal models are critical for assessing an ADC's anti-tumor activity and safety profile. Nanoparticle formulations of Gefitinib, while distinct from ADCs, provide a valuable proxy for the potential of targeted delivery to enhance efficacy.
Table 2: In Vivo Efficacy of a Gefitinib Nanoparticle Formulation
| Formulation | Animal Model | Tumor Type | Key Outcome | Finding | Reference |
|---|---|---|---|---|---|
| Gefitinib-NPs | Nude Mice | A549 Xenograft | Tumor Growth | Significant inhibition vs. free Gefitinib (p < 0.05) | [20] |
| Gefitinib-NPs | Nude Mice | A549 Xenograft | Vascular Density (CD31) | Lower density vs. free Gefitinib (p < 0.05) | [20] |
| Gefitinib-NPs | Nude Mice | A549 Xenograft | EGFR Expression | Lower expression vs. free Gefitinib (p < 0.05) |[20] |
Gefitinib-NPs: Gefitinib-loaded PCEC nanoparticles
Appendix: Key Experimental Protocols
This protocol is a synthesized representation based on methodologies described in the literature.[16][19]
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-9) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the Gefitinib-ADC, free Gefitinib, and a non-targeting control ADC in cell culture medium.
-
Incubation: Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control. Incubate the plates for 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well. Incubate for 1-4 hours, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
This protocol is a synthesized representation based on methodologies described in the literature.[18][21]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the Gefitinib-ADC or controls at specified concentrations (e.g., IC50 concentration) for a defined period (e.g., 4-24 hours). For pathway activation, cells can be starved and then stimulated with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ to determine the relative inhibition of protein phosphorylation compared to controls.
Conclusion and Future Directions
Utilizing Gefitinib as a payload for ADCs offers a promising strategy to leverage a clinically validated targeted therapy in a novel, directed manner. This approach has the potential to expand the utility of Gefitinib beyond EGFR-mutated cancers, improve its therapeutic index, and address mechanisms of acquired resistance. Future research should focus on optimizing linker chemistry for efficient payload release, identifying novel tumor-specific antigens for antibody targeting, and conducting comprehensive preclinical and clinical trials to validate the safety and efficacy of Gefitinib-ADCs.[22][23][24][25] The continued evolution of bioconjugation techniques will further enable the development of more homogeneous and potent targeted cancer therapeutics.[26]
References
- 1. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Construction of Antibody–Drug Conjugates Using Surface Lysines as the Antibody Conjugation Site and a Non-cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. N3-Linker-Gefitinib - Creative Biolabs [creative-biolabs.com]
- 15. scilit.com [scilit.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Preclinical activity of gefitinib in non-keratinizing nasopharyngeal carcinoma cell lines and biomarkers of response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Gefitinib plus chemotherapy versus placebo plus chemotherapy in EGFR-mutation-positive non-small-cell lung cancer after progression on first-line gefitinib (IMPRESS): a phase 3 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Phase II Clinical Trial of Gefitinib for the Treatment of Chemonaïve Patients with Advanced Non-small Cell Lung Cancer with Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Antibody-drug conjugates: Design and development for therapy and imaging in and beyond cancer, LabEx MAbImprove industrial workshop, July 27–28, 2017, Tours, France - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N3-PEG8-Phe-Lys-PABC-Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthesis pathway for N3-PEG8-Phe-Lys-PABC-Gefitinib, a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). The modular design of this conjugate, comprising an azide-functionalized PEG linker, a cathepsin B-cleavable dipeptide (Phe-Lys), a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer, and the potent EGFR inhibitor Gefitinib, offers a sophisticated approach to targeted cancer therapy.
This document details the experimental protocols for the synthesis of key intermediates and the final conjugate, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway to facilitate a deeper understanding of its construction and mechanism of action.
Overview of the Synthesis Strategy
The synthesis of this compound is approached through a convergent strategy, which involves the independent synthesis of two key intermediates followed by their final coupling. This modular approach allows for greater flexibility and control over the purity of the final product.
The two primary intermediates are:
-
Intermediate 1: N3-PEG8-Phe-Lys(Boc)-OH: An azide-functionalized PEG linker attached to the protected dipeptide.
-
Intermediate 2: H₂N-PABC-Gefitinib: The self-immolative spacer conjugated to the Gefitinib payload.
The synthesis culminates in the coupling of these two intermediates, followed by the deprotection of the lysine (B10760008) side chain to yield the final product.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the key intermediates and the final this compound conjugate. The protocols are based on established chemical principles and analogous syntheses reported in the literature.
Synthesis of Intermediate 1: N3-PEG8-Phe-Lys(Boc)-OH
This multi-step synthesis involves the preparation of the protected dipeptide followed by its conjugation to the azide-PEG linker.
Step 1: Synthesis of Fmoc-Phe-Lys(Boc)-OH
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the preferred method for preparing the dipeptide.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM).
-
Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH): Dissolve Fmoc-Lys(Boc)-OH and diisopropylethylamine (DIPEA) in DCM and add to the resin. Agitate for 2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling of the Second Amino Acid (Fmoc-Phe-OH): Dissolve Fmoc-Phe-OH, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and DIPEA in DMF and add to the resin.
-
Cleavage from Resin: Treat the peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Purify the crude dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Coupling of N3-PEG8-COOH to H-Phe-Lys(Boc)-OH
-
Fmoc Deprotection of Dipeptide: The Fmoc group of Fmoc-Phe-Lys(Boc)-OH is removed using 20% piperidine in DMF.
-
Activation of N3-PEG8-COOH: Dissolve N3-PEG8-COOH, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide) in an appropriate solvent like DCM or DMF.
-
Coupling Reaction: Add the activated N3-PEG8-O-Su to a solution of H-Phe-Lys(Boc)-OH and a base such as DIPEA. Stir at room temperature.
-
Purification: Purify the product, N3-PEG8-Phe-Lys(Boc)-OH, by RP-HPLC.
Synthesis of Intermediate 2: H₂N-PABC-Gefitinib
This synthesis involves the activation of p-aminobenzyl alcohol and its subsequent reaction with Gefitinib.
Step 1: Synthesis of p-Nitrophenyl-(4-aminobenzyl) Carbonate
-
Reaction Setup: Dissolve 4-aminobenzyl alcohol in a suitable solvent like dichloromethane.
-
Activation: Add a solution of p-nitrophenyl chloroformate and pyridine.
-
Purification: Purify the resulting p-nitrophenyl-(4-aminobenzyl) carbonate by column chromatography.
Step 2: Conjugation to Gefitinib
-
Reaction Setup: Dissolve Gefitinib and p-nitrophenyl-(4-aminobenzyl) carbonate in an anhydrous aprotic solvent such as DMF.
-
Coupling: Add a non-nucleophilic base like DIPEA and stir the reaction at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Purification: The product, H₂N-PABC-Gefitinib, is purified by column chromatography or preparative HPLC.
Final Assembly and Deprotection
Step 1: Coupling of Intermediate 1 and Intermediate 2
-
Activation of Intermediate 1: The carboxylic acid of N3-PEG8-Phe-Lys(Boc)-OH is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.
-
Coupling Reaction: The activated Intermediate 1 is then added to a solution of Intermediate 2 (H₂N-PABC-Gefitinib). The reaction is stirred at room temperature until completion.
-
Purification: The protected conjugate, N3-PEG8-Phe-Lys(Boc)-PABC-Gefitinib, is purified by RP-HPLC.
Step 2: Boc Deprotection
-
Deprotection Reaction: The Boc protecting group on the lysine side chain is removed by treating the purified protected conjugate with a solution of TFA in DCM.
-
Final Purification: The final product, this compound, is purified by RP-HPLC and characterized by LC-MS and NMR.
Data Presentation
The following tables summarize the expected quantitative data for the key synthesis steps, based on typical yields and purities reported for analogous reactions in the literature.
Table 1: Synthesis of Intermediates
| Step | Intermediate | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Purity (%) (by HPLC) |
| 1 | Fmoc-Phe-Lys(Boc)-OH | Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH | 2-CTC resin, Piperidine, HBTU, DIPEA | DMF, DCM | 70-85 | >95 |
| 2 | N3-PEG8-Phe-Lys(Boc)-OH | N3-PEG8-COOH, H-Phe-Lys(Boc)-OH | EDC, NHS, DIPEA | DMF/DCM | 60-75 | >95 |
| 3 | H₂N-PABC-Gefitinib | 4-aminobenzyl alcohol, Gefitinib | p-nitrophenyl chloroformate, Pyridine, DIPEA | DCM, DMF | 50-65 | >95 |
Table 2: Final Conjugation and Deprotection
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Purity (%) (by HPLC) |
| 4 | N3-PEG8-Phe-Lys(Boc)-PABC-Gefitinib | Intermediate 1, Intermediate 2 | HATU, DIPEA | DMF | 55-70 | >95 |
| 5 | This compound | Protected Conjugate | TFA | DCM | 85-95 | >98 |
Table 3: Characterization Data for Final Product
| Analysis | Expected Result |
| LC-MS | Expected molecular weight confirmation |
| ¹H NMR | Peaks corresponding to all structural components (PEG, Phe, Lys, PABC, Gefitinib) |
| RP-HPLC | Single major peak indicating high purity |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Overall synthetic workflow for this compound.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
Linker Cleavage Mechanism
The Phe-Lys dipeptide linker is designed to be cleaved by the lysosomal protease Cathepsin B, which is highly expressed in the tumor microenvironment. This cleavage initiates the release of Gefitinib.
Caption: Cathepsin B-mediated cleavage and self-immolation of the linker.
basic principles of using N3-PEG8-Phe-Lys-PABC-Gefitinib in cancer research
An In-Depth Technical Guide to the Core Principles of N3-PEG8-Phe-Lys-PABC-Gefitinib in Cancer Research
Introduction
This compound represents a sophisticated, multi-component therapeutic agent designed for targeted cancer therapy. While this specific molecule may be novel or under initial investigation, its constituent parts are well-established in the field of advanced drug delivery and bioconjugation. This guide elucidates the fundamental principles underpinning its design, mechanism of action, and proposed application in cancer research. The molecule is a cathepsin B-cleavable, antibody-drug conjugate (ADC) warhead, engineered for enhanced tumor specificity and controlled release of the active drug, Gefitinib.
The core components of this conjugate are:
-
N3 (Azide): A functional group that enables covalent attachment to a targeting moiety, such as an antibody, through bioorthogonal "click chemistry."
-
PEG8 (Polyethylene Glycol, 8 units): A hydrophilic linker that improves solubility, stability, and pharmacokinetic properties of the conjugate.
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide specifically designed as a cleavage site for proteases, like cathepsin B, that are overexpressed in the tumor microenvironment.
-
PABC (p-aminobenzyl carbamate): A self-immolative linker that, upon cleavage of the Phe-Lys dipeptide, spontaneously decomposes to release the active drug.
-
Gefitinib: A potent inhibitor of the epidermal growth factor receptor (EGFR), a key driver in many cancers.
The overarching principle is to deliver Gefitinib preferentially to tumor cells, thereby increasing its therapeutic index and minimizing off-target toxicity.
Mechanism of Action: A Stepwise Approach
The therapeutic action of this compound is a sequential process that begins with systemic administration and culminates in the targeted release of Gefitinib within cancer cells.
-
Targeting and Internalization: The this compound, conjugated to a tumor-targeting antibody, circulates in the bloodstream. The antibody binds to a specific antigen on the surface of cancer cells, leading to the internalization of the entire ADC complex into the cell, typically via endocytosis.
-
Lysosomal Trafficking and Enzymatic Cleavage: Once inside the cell, the ADC is trafficked to the lysosome, an organelle rich in degradative enzymes, including cathepsin B. The acidic environment of the lysosome and the presence of cathepsin B facilitate the cleavage of the Phe-Lys dipeptide bond.
-
Self-Immolation and Drug Release: The cleavage of the Phe-Lys linker triggers a cascade of spontaneous electronic rearrangements within the PABC linker. This "self-immolation" results in the release of Gefitinib in its active form.
-
Target Inhibition and Apoptosis: The released Gefitinib can then bind to the ATP-binding site of the EGFR, inhibiting its downstream signaling pathways (e.g., MAPK and PI3K/Akt pathways). This disruption of critical cellular processes ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Gefitinib and a typical experimental workflow for evaluating the efficacy of the this compound conjugate.
An In-depth Technical Guide to the Properties of N3-PEG8-Phe-Lys-PABC-Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and core properties of the drug-linker conjugate N3-PEG8-Phe-Lys-PABC-Gefitinib. This molecule is designed for use in the development of Antibody-Drug Conjugates (ADCs), combining a potent tyrosine kinase inhibitor with a cleavable linker system, enabling targeted delivery and controlled release.
Core Molecular Structure and Properties
This compound is a multi-component molecular construct designed for targeted cancer therapy. Its structure integrates a cytotoxic payload (Gefitinib), a cleavable linker system responsive to the lysosomal environment, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetics, and a bio-orthogonal handle (azide) for conjugation to a targeting moiety, such as a monoclonal antibody.
Component Breakdown:
-
N3 (Azide): A terminal azide (B81097) group that serves as a reactive handle for "click chemistry." It allows for the covalent attachment of the drug-linker to an antibody or other targeting vehicle that has been functionalized with a complementary group, such as a strained alkyne (e.g., DBCO or BCN), through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This method is highly efficient and bio-orthogonal, meaning it does not interfere with biological processes.[1][2]
-
PEG8: An eight-unit polyethylene glycol spacer. The PEG chain is hydrophilic, which can improve the solubility of the entire ADC, reduce aggregation, and potentially prolong its circulation half-life.
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[3] This enzymatic cleavage is the primary mechanism for payload release within the target cell.
-
PABC (para-aminobenzyl carbamate): A self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by Cathepsin B, the PABC linker undergoes a spontaneous 1,6-elimination reaction, which rapidly and efficiently releases the unmodified Gefitinib payload.[3] This ensures the drug is released in its fully active form.
-
Gefitinib: The cytotoxic payload. Gefitinib is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By blocking the ATP-binding site of EGFR, it inhibits downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[4]
The logical relationship between these components is illustrated in the diagram below.
Caption: Molecular components and their functional relationships.
Quantitative Data Summary
While specific experimental data for the complete this compound conjugate is not publicly available, the following tables present representative data based on the known properties of its components and similar ADC linkers. This data is intended to serve as a benchmark for researchers developing and characterizing this molecule.
Table 1: Physicochemical Properties
| Property | Expected Value | Method of Determination |
| Molecular Formula | C60H81ClFN11O15 | Mass Spectrometry |
| Molecular Weight | 1250.80 g/mol | Mass Spectrometry (ESI-MS) |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Solubility | Soluble in DMSO, DMF | Visual Inspection, Nephelometry |
Table 2: In Vitro Performance Characteristics
| Parameter | Representative Value | Cell Line Example (EGFR-positive) | Assay Type |
| IC50 (as ADC) | 5 - 50 nM | A431 (human epidermoid carcinoma) | MTT or CellTiter-Glo® Viability Assay |
| Plasma Stability (t½) | >100 hours in human plasma | N/A | LC-MS quantification of intact conjugate |
| Cathepsin B Cleavage | >90% release in 24h | N/A | HPLC or LC-MS analysis of released drug |
Experimental Protocols
Detailed methodologies are critical for the synthesis, characterization, and evaluation of this drug-linker conjugate.
Synthesis of this compound
The synthesis is a multi-step process involving peptide coupling and linker attachment. The following is a representative synthetic scheme.
Caption: High-level workflow for the synthesis of the drug-linker.
Detailed Steps:
-
Phe-Lys-PABC Assembly:
-
Start with Fmoc-protected Lysine (with a Boc-protected side chain) and couple it to a PABC (para-aminobenzyl alcohol) derivative, often activated with p-nitrophenyl carbonate (PNP).
-
Remove the Fmoc protecting group from Lysine using a piperidine (B6355638) solution.
-
Couple Fmoc-protected Phenylalanine to the free amine of Lysine using a standard peptide coupling reagent such as HATU or HBTU.
-
Remove the Fmoc group from Phenylalanine.
-
-
PEG Spacer and Azide Installation:
-
Activate the carboxylic acid of N3-PEG8-COOH and couple it to the N-terminus of the Phe-Lys-PABC intermediate.
-
-
Gefitinib Conjugation and Final Deprotection:
-
The hydroxyl group of the PABC moiety is typically activated (e.g., as a p-nitrophenyl carbonate) to react with an amine handle on a modified Gefitinib molecule.
-
Finally, remove the Boc protecting group from the Lysine side chain using an acid such as trifluoroacetic acid (TFA).
-
-
Purification:
-
The final product is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization Protocols
-
Mass Spectrometry (MS): The exact mass of the final compound is confirmed using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI). This verifies the successful completion of the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the final product and key intermediates. The spectra should be consistent with the expected arrangement of protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final compound. A single major peak indicates a high degree of purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the IC50 value of an ADC constructed with the this compound linker.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
-
Cell Seeding: Seed an EGFR-positive cancer cell line (e.g., A431) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the purified ADC in cell culture medium. Replace the existing medium with the ADC dilutions. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated SDS-HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot the viability against the logarithm of ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the linker in plasma, ensuring that the payload is not prematurely released into circulation.
-
Incubation: Incubate the ADC at a concentration of ~1 mg/mL in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma/ADC mixture.
-
Sample Preparation: Analyze the samples using an affinity capture method (e.g., using Protein A beads to capture the antibody portion of the ADC) followed by LC-MS analysis.
-
Quantification: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC remaining at each time point. The half-life (t½) is calculated from the rate of disappearance of the intact ADC.
Mechanism of Action and Signaling Pathways
When conjugated to a targeting antibody, the this compound construct enables targeted delivery of Gefitinib. The ADC binds to a surface antigen on a cancer cell and is internalized. In the lysosome, Cathepsin B cleaves the Phe-Lys linker, initiating the release of Gefitinib. The released Gefitinib then inhibits EGFR, blocking critical survival and proliferation signals.
Caption: Gefitinib's inhibition of the EGFR signaling pathway.
References
- 1. adooq.com [adooq.com]
- 2. criver.com [criver.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Evaluation of N3-PEG8-Phe-Lys-PABC-Gefitinib: A Novel Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core concepts and methodologies for the preliminary evaluation of N3-PEG8-Phe-Lys-PABC-Gefitinib, a novel drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs). This document outlines the mechanism of action of its components, detailed experimental protocols for its synthesis and evaluation, and representative data for assessing its potential as a therapeutic agent. Given the absence of direct preliminary studies on this specific conjugate, this guide synthesizes information from research on its individual components and analogous ADC systems to provide a robust framework for its preclinical assessment.
Introduction
Antibody-drug conjugates (ADCs) represent a rapidly evolving class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule payload. The efficacy and safety of an ADC are critically dependent on the properties of its three key components: the antibody, the linker, and the cytotoxic payload. This compound is a drug-linker conjugate that incorporates the tyrosine kinase inhibitor Gefitinib as its payload, connected to a sophisticated linker system designed for controlled release within the tumor microenvironment.
The linker consists of several key elements:
-
N3 (Azide): A functional group for click chemistry, allowing for a stable and specific conjugation to a monoclonal antibody modified with a corresponding alkyne group.
-
PEG8: An eight-unit polyethylene (B3416737) glycol spacer to enhance solubility and improve pharmacokinetic properties.
-
Phe-Lys: A dipeptide sequence (Phenylalanine-Lysine) that is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2]
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the Phe-Lys dipeptide, releases the active Gefitinib payload.
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which induces apoptosis in EGFR-expressing cancer cells.
This guide will detail the proposed mechanism of action, provide hypothetical yet representative data, and outline detailed experimental protocols for the synthesis and evaluation of an ADC constructed with this drug-linker conjugate.
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the this compound conjugate is a multi-step process designed to deliver the Gefitinib payload specifically to EGFR-expressing cancer cells.
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically binds to the epidermal growth factor receptor (EGFR) on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-EGFR complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC-EGFR complex fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Phe-Lys dipeptide linker.
-
Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PABC spacer, leading to the release of the active Gefitinib payload into the cytoplasm of the cancer cell.
-
Inhibition of EGFR Signaling: Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways. This leads to the inhibition of cell proliferation and induction of apoptosis.
Signaling Pathway of Gefitinib
Data Presentation
The following tables present hypothetical yet representative quantitative data that would be expected from preliminary studies of an ADC constructed with this compound, hereafter referred to as "EGFR-ADC-Gefitinib". This data is compiled from studies on similar ADCs and the known properties of Gefitinib.[3][4][5][6][7]
Table 1: In Vitro Cytotoxicity of EGFR-ADC-Gefitinib
| Cell Line | EGFR Expression | EGFR-ADC-Gefitinib IC50 (nM) | Gefitinib IC50 (nM) | Non-targeting ADC IC50 (nM) |
| A431 | High | 15 | 50 | >1000 |
| NCI-H1975 | High | 25 | 80 | >1000 |
| MDA-MB-231 | High | 30 | 120 | >1000 |
| MCF-7 | Low | >1000 | 5000 | >1000 |
Table 2: Plasma Stability of EGFR-ADC-Gefitinib
| Species | Half-life (t1/2) in Plasma (days) | % Payload Release at 7 days |
| Human | 10 | < 5% |
| Mouse | 4 | < 15% |
Table 3: In Vivo Efficacy of EGFR-ADC-Gefitinib in A431 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2 |
| Gefitinib | 20 | 40 | -3 |
| EGFR-ADC-Gefitinib | 5 | 85 | -5 |
| Non-targeting ADC | 5 | <10 | -1 |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments required to evaluate the preliminary efficacy and stability of EGFR-ADC-Gefitinib.
Synthesis and Characterization of EGFR-ADC-Gefitinib
This protocol describes the conjugation of the this compound linker-drug to an alkyne-modified anti-EGFR monoclonal antibody.
Materials:
-
Anti-EGFR monoclonal antibody (e.g., Cetuximab)
-
DBCO-PEG4-NHS ester
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-free buffer (e.g., HEPES)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
LC-MS system
Procedure:
-
Antibody Modification: React the anti-EGFR antibody with DBCO-PEG4-NHS ester in PBS at a molar ratio of 1:5 for 2 hours at room temperature to introduce alkyne groups.
-
Purification: Remove excess DBCO reagent by buffer exchange into an amine-free buffer using a desalting column or tangential flow filtration.
-
Conjugation: Add this compound to the alkyne-modified antibody at a molar ratio of 5:1. Allow the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to proceed for 16 hours at 4°C.
-
Purification of ADC: Purify the resulting EGFR-ADC-Gefitinib using SEC to remove unconjugated linker-drug.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) by HIC-HPLC and/or LC-MS.
-
Assess the level of aggregation by SEC-HPLC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the ADC on EGFR-expressing cancer cells.
Materials:
-
EGFR-positive (e.g., A431, NCI-H1975) and EGFR-negative (e.g., MCF-7) cancer cell lines
-
Complete cell culture medium
-
EGFR-ADC-Gefitinib, Gefitinib, and a non-targeting control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADCs and Gefitinib in complete medium and add to the cells. Include a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to solubilize the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC and the rate of payload release in plasma.
Materials:
-
EGFR-ADC-Gefitinib
-
Human and mouse plasma
-
PBS
-
Protein A/G magnetic beads
-
LC-MS system
Procedure:
-
Incubation: Incubate the EGFR-ADC-Gefitinib in plasma at a concentration of 1 mg/mL at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.
-
ADC Capture: Capture the ADC from the plasma using Protein A/G magnetic beads.
-
Payload Extraction: Extract the released Gefitinib from the plasma supernatant using protein precipitation with acetonitrile.
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the average DAR over time.
-
Quantify the amount of released Gefitinib in the supernatant by LC-MS.
-
-
Data Analysis: Calculate the half-life of the ADC in plasma and the percentage of payload released over time.
In Vivo Xenograft Model Study
This protocol evaluates the anti-tumor efficacy of the ADC in a mouse model.
Materials:
-
Athymic nude mice
-
EGFR-positive cancer cells (e.g., A431)
-
Matrigel
-
EGFR-ADC-Gefitinib, Gefitinib, and a non-targeting control ADC
-
Vehicle control solution
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of A431 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle, Gefitinib, EGFR-ADC-Gefitinib, non-targeting ADC).
-
Dosing: Administer the treatments intravenously (for ADCs) or orally (for Gefitinib) at the predetermined doses and schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Experimental Workflow for ADC Evaluation
Mechanism of Linker Cleavage and Payload Release
Conclusion
This technical guide provides a foundational framework for the preliminary investigation of the this compound drug-linker conjugate. The outlined experimental protocols and representative data offer a comprehensive approach to assessing its potential for the development of a novel and effective antibody-drug conjugate targeting EGFR-expressing cancers. While direct experimental data for this specific conjugate is not yet available, the principles and methodologies described herein, based on extensive research in the ADC field, provide a clear path forward for its preclinical evaluation. Successful validation of its stability, potency, and in vivo efficacy will be crucial steps in advancing this promising therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Framework for the Design and Evaluation of an N3-PEG8-Phe-Lys-PABC-Gefitinib Antibody-Drug Conjugate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper outlines the theoretical framework for the design, synthesis, and evaluation of a novel Antibody-Drug Conjugate (ADC) utilizing the N3-PEG8-Phe-Lys-PABC-Gefitinib drug-linker. This ADC construct combines a target-specific monoclonal antibody (mAb) with the potent Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, through a sophisticated linker system. The linker is designed for stability in circulation and selective payload release within the lysosomal compartment of target cancer cells. This document provides a comprehensive guide covering the rationale for each component, detailed experimental protocols for synthesis and evaluation, hypothetical data for illustrative purposes, and visualizations of key pathways and workflows.
Introduction: Core Components of the ADC
The efficacy of an Antibody-Drug Conjugate is contingent on the synergistic function of its three primary components: the antibody, the linker, and the cytotoxic payload. The proposed this compound ADC leverages advanced chemical biology principles to create a targeted therapeutic agent.
-
Monoclonal Antibody (mAb): The targeting component. For an ADC utilizing a Gefitinib payload, the mAb would ideally target a tumor-associated antigen (TAA) on cancer cells that are sensitive to EGFR inhibition, such as those overexpressing HER2 or other relevant receptors. The choice of mAb is critical and would be specific to the intended cancer indication.
-
Drug-Linker Conjugate: This is the core of the delivery system, comprising:
-
N3 (Azide group): A bioorthogonal handle for site-specific conjugation to a modified mAb.[1] This enables precise control over the drug-to-antibody ratio (DAR) through "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
-
PEG8 (Polyethylene Glycol): An eight-unit polyethylene (B3416737) glycol spacer. PEG moieties are incorporated into ADC design to enhance hydrophilicity, improve pharmacokinetic properties, and potentially reduce immunogenicity.[4][5]
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[6][] This ensures that the payload is released primarily inside the target cell.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys dipeptide, the PABC linker undergoes a spontaneous 1,6-elimination reaction to release the active drug in its unmodified form.[8][9]
-
Gefitinib: The cytotoxic payload. Gefitinib is a potent, orally active EGFR tyrosine kinase inhibitor (TKI).[1][2] By inhibiting EGFR autophosphorylation, it blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.[10][11]
-
Data Presentation (Hypothetical)
As this document outlines a theoretical framework, the following tables present hypothetical but realistic data that would be generated during the evaluation of this ADC. These values are based on typical results for similar ADCs targeting solid tumors.
Table 1: In Vitro Cytotoxicity of a Hypothetical HER2-Targeting Gefitinib ADC
| Cell Line | Target Antigen (HER2) Expression | ADC IC50 (nM) | Free Gefitinib IC50 (nM) | Non-Targeting ADC Control IC50 (nM) |
| SK-BR-3 | High (+++) | 5.2 | 1,500 | > 10,000 |
| NCI-N87 | High (+++) | 8.9 | 2,100 | > 10,000 |
| MCF-7 | Low (+) | 4,800 | 1,800 | > 10,000 |
| MDA-MB-231 | Negative (-) | > 10,000 | 2,500 | > 10,000 |
Table 2: In Vivo Efficacy in SK-BR-3 Xenograft Mouse Model
| Treatment Group (n=8) | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | QW x 3 | +1250 | 0 |
| Non-Targeting ADC | 10 | QW x 3 | +1190 | 5 |
| Free Gefitinib | 25 | QD x 21 | +750 | 40 |
| HER2-Gefitinib ADC | 5 | QW x 3 | +180 | 86 |
| HER2-Gefitinib ADC | 10 | QW x 3 | -45 (regression) | 104 |
ADC Structure and Mechanism of Action
The rational design of the linker is critical for the ADC's therapeutic window. The workflow from systemic circulation to intracellular drug release is a multi-step process designed for maximal tumor-specific cytotoxicity.
Caption: Intracellular activation mechanism of the Gefitinib ADC.
EGFR Signaling Pathway and Inhibition by Gefitinib
Gefitinib exerts its cytotoxic effect by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, preventing autophosphorylation and the activation of downstream pro-survival pathways.
Caption: EGFR signaling and the inhibitory action of Gefitinib.
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis, conjugation, and evaluation of the ADC.
Synthesis of this compound Drug-Linker
This multi-step synthesis requires expertise in peptide and organic chemistry. The general workflow involves solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.
Materials:
-
Fmoc-Lys(Alloc)-OH, Fmoc-Phe-OH
-
2-Chlorotrityl chloride resin
-
PABC linker precursor (e.g., p-aminobenzyl alcohol)
-
Gefitinib
-
N3-(PEG)8-COOH
-
Coupling reagents (HBTU, HOBt), bases (DIPEA), and deprotection reagents (piperidine, TFA)
-
Solvents (DMF, DCM, etc.)
Protocol:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. React with Fmoc-Lys(Alloc)-OH and DIPEA.
-
Peptide Elongation:
-
Deprotect the Fmoc group using 20% piperidine (B6355638) in DMF.
-
Couple Fmoc-Phe-OH using HBTU/HOBt/DIPEA in DMF.
-
-
PABC Linker Attachment: After Fmoc deprotection of Phe, couple the PABC linker precursor activated as a p-nitrophenyl (PNP) carbonate.
-
Payload Conjugation: React the PABC-functionalized dipeptide with the primary/secondary amine of Gefitinib.
-
Cleavage from Resin: Cleave the peptide-PABC-drug construct from the resin using a mild solution of TFA in DCM.
-
PEGylation and Azide Installation: In solution, couple N3-(PEG)8-COOH to the N-terminus of the Phe residue.
-
Final Deprotection: Remove the Alloc protecting group from the Lysine side chain using a palladium catalyst.
-
Purification: Purify the final this compound product by reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.
ADC Conjugation via Click Chemistry (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method ideal for biologic conjugation.[2][3]
Materials:
-
Antibody modified with a strained alkyne (e.g., DBCO or BCN)
-
This compound drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) columns for purification
Protocol:
-
Reagent Preparation: Prepare a stock solution of the drug-linker in DMSO (e.g., 10 mM). Prepare the alkyne-modified antibody in PBS.
-
Conjugation Reaction:
-
Add the drug-linker solution to the antibody solution. A typical molar excess of drug-linker to antibody is 5-10 fold. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove unreacted drug-linker by SEC (e.g., using a Sephadex G-25 column) equilibrated with PBS.
-
Concentrate the purified ADC using an appropriate centrifugal filter device.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess ADC purity and aggregation state by Size-Exclusion Chromatography (SEC-HPLC).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.[10][12][13]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, free drug, and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor activity of the ADC in an immunodeficient mouse model bearing human tumor xenografts.[14][15][16]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells (e.g., SK-BR-3 for a HER2-ADC)
-
Matrigel (optional)
-
ADC and vehicle/control solutions
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Non-targeting ADC, HER2-Gefitinib ADC at low and high doses).
-
Treatment Administration: Administer treatments as per the defined schedule (e.g., intravenously once per week for 3 weeks).
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record mouse body weights as an indicator of toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a pre-defined maximum size, or after a fixed duration.
-
Data Analysis: Plot mean tumor volume vs. time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Experimental and Synthesis Workflow
The development of a novel ADC is a systematic process that flows from chemical synthesis through to preclinical in vivo validation.
Caption: Overall workflow for ADC development and evaluation.
Conclusion
The this compound ADC represents a rationally designed therapeutic candidate that combines the validated anti-cancer activity of Gefitinib with the precision of antibody-based targeting. The sophisticated linker system is engineered for optimal stability and tumor-specific payload release, potentially offering a wide therapeutic window. The protocols and frameworks presented in this guide provide a clear roadmap for the synthesis, conjugation, and preclinical evaluation of this and other similar ADC constructs, paving the way for the development of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Efficacy studies of an antibody-drug conjugate PSMA-ADC in patient-derived prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Discovery and Development of Gefitinib-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (B1684475), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. While highly effective, the development of resistance and off-target toxicities remain clinical challenges. The targeted delivery of Gefitinib directly to tumor cells via an antibody-drug conjugate (ADC) represents a promising strategy to enhance its therapeutic index. This technical guide explores the rationale, discovery, and development of Gefitinib-based ADCs, providing a comprehensive overview of their design, synthesis, and preclinical evaluation. We detail the key components, including the selection of EGFR-targeting monoclonal antibodies, linker chemistries, and the conjugation of the Gefitinib payload. Furthermore, this guide provides detailed experimental protocols for the synthesis, characterization, and in vitro and in vivo evaluation of these novel therapeutic agents.
Introduction: The Rationale for Gefitinib-Based ADCs
Gefitinib exerts its anti-tumor effect by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][2] The clinical success of Gefitinib is most pronounced in patients with specific activating mutations in the EGFR gene.[3] However, acquired resistance, often through secondary mutations like T790M, and dose-limiting toxicities associated with systemic exposure, underscore the need for more targeted therapeutic approaches.
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. An ADC consists of a monoclonal antibody (mAb) that targets a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects the two. The combination of Gefitinib with EGFR-targeting monoclonal antibodies like Cetuximab has been explored in clinical trials, suggesting a synergistic effect from dual EGFR blockade.[4][5][6] This provides a strong rationale for the development of a single therapeutic entity—a Gefitinib-based ADC—that combines the tumor-targeting specificity of an anti-EGFR mAb with the potent enzymatic inhibition of Gefitinib.
Design and Components of a Gefitinib-Based ADC
The design of a successful Gefitinib-based ADC hinges on the careful selection of its three core components: the monoclonal antibody, the linker, and the Gefitinib payload.
Monoclonal Antibody Selection
The ideal monoclonal antibody for a Gefitinib-ADC would target a tumor-associated antigen that is highly expressed on the surface of cancer cells with minimal expression on healthy tissues. For a Gefitinib-based ADC, an anti-EGFR antibody is a logical choice. Several anti-EGFR monoclonal antibodies have been developed, including:
-
Cetuximab: A chimeric (mouse-human) IgG1 monoclonal antibody that binds to the extracellular domain of EGFR, blocking ligand binding and inducing receptor internalization.[5][7][8][9]
-
Panitumumab: A fully human IgG2 monoclonal antibody that also targets the EGFR extracellular domain.
-
Trastuzumab: While it targets HER2, its relevance stems from the heterodimerization of HER2 with EGFR, and combination therapies with Gefitinib have been explored.[10][11][12][13]
For the purpose of this guide, we will focus on a hypothetical ADC constructed with Cetuximab .
Linker Chemistry
The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload within the target cancer cell. Linkers can be broadly categorized as cleavable or non-cleavable. For a Gefitinib-based ADC, a cleavable linker that is sensitive to the intracellular environment of the tumor cell (e.g., lysosomal proteases or acidic pH) would be advantageous. A commonly used cleavable linker is the valine-citrulline (Val-Cit) dipeptide linker, which is susceptible to cleavage by lysosomal enzymes like cathepsin B.
Gefitinib as the Payload
Gefitinib's potency as an EGFR inhibitor makes it an attractive payload. To be incorporated into an ADC, Gefitinib requires chemical modification to introduce a functional group for linker attachment. This can be achieved through synthetic chemistry, for example, by introducing a carboxylic acid or an amino group to the Gefitinib molecule without disrupting its EGFR-binding pharmacophore. A study has demonstrated the successful conjugation of a modified Gefitinib to nanoparticles via an EDC coupling reaction, providing a feasible chemical strategy.[14]
Synthesis and Characterization of a Hypothetical Cetuximab-Gefitinib ADC
This section outlines a potential workflow for the synthesis and characterization of a Cetuximab-vc-Gefitinib ADC.
Preclinical Evaluation of Gefitinib-Based ADCs
A rigorous preclinical evaluation is essential to determine the therapeutic potential and safety profile of a novel Gefitinib-based ADC. This involves a series of in vitro and in vivo studies.
In Vitro Studies
The cytotoxic potential of the Gefitinib-ADC is assessed against a panel of cancer cell lines with varying levels of EGFR expression.
Table 1: Representative IC50 Values for Gefitinib and its Derivatives
| Compound | NCI-H1299 (μM) | A549 (μM) | NCI-H1437 (μM) |
| Gefitinib | 14.23 ± 0.08 | 15.11 ± 0.05 | 20.44 ± 1.43 |
| Derivative 4b | 4.42 ± 0.24 | 3.94 ± 0.01 | 1.56 ± 0.06 |
| Derivative 4c | 4.60 ± 0.18 | 4.00 ± 0.08 | 3.51 ± 0.05 |
| Data sourced from a study on Gefitinib-1,2,3-triazole derivatives.[3] |
A co-culture assay can be performed to evaluate the bystander killing effect of the ADC, which is the ability of the released payload to kill neighboring antigen-negative tumor cells.
In Vivo Studies
The in vivo efficacy of the Gefitinib-ADC is evaluated in tumor xenograft models.
Table 2: Example of In Vivo Study Design for a Gefitinib-Based ADC
| Group | Treatment | Dose | Dosing Schedule |
| 1 | Vehicle Control | - | Once weekly for 3 weeks |
| 2 | Gefitinib | 50 mg/kg | Daily for 3 weeks |
| 3 | Cetuximab | 1 mg/kg | Twice weekly for 3 weeks |
| 4 | Cetuximab-Gefitinib ADC | 5 mg/kg | Once weekly for 3 weeks |
| 5 | Cetuximab-Gefitinib ADC | 10 mg/kg | Once weekly for 3 weeks |
The primary endpoint of these studies is typically tumor growth inhibition. Secondary endpoints may include survival analysis and assessment of toxicity.
Table 3: Key Pharmacokinetic Parameters of Gefitinib
| Parameter | Value |
| Bioavailability | ~60% |
| Tmax | 3-7 hours |
| Protein Binding | ~90% |
| Metabolism | Primarily hepatic (CYP3A4) |
| Pharmacokinetic parameters for Gefitinib as a standalone drug. |
Signaling Pathways
Gefitinib targets the EGFR signaling pathway, which plays a critical role in cancer cell proliferation, survival, and metastasis.
Detailed Experimental Protocols
Synthesis of a Modified Gefitinib with a Linker Attachment Point
This protocol is a hypothetical adaptation based on known chemical synthesis principles for Gefitinib and its derivatives.[15][16][17][18]
-
Starting Material: 6,7-dimethoxy-3H-quinazolin-4-one.
-
Chlorination: React the starting material with thionyl chloride to produce 4-chloro-6,7-dimethoxyquinazoline.
-
Nucleophilic Substitution: React the chlorinated intermediate with a modified aniline (B41778) containing a protected functional group (e.g., a protected carboxylic acid) to introduce the linker attachment point.
-
Deprotection: Remove the protecting group to yield the modified Gefitinib with a free carboxylic acid.
-
Purification: Purify the product using column chromatography.
Conjugation of Modified Gefitinib to Cetuximab
This protocol is a general method for antibody-drug conjugation.
-
Antibody Preparation: Partially reduce the interchain disulfide bonds of Cetuximab using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.
-
Drug-Linker Preparation: Activate the carboxylic acid group on the modified Gefitinib-linker complex using a coupling agent such as EDC/NHS.
-
Conjugation: React the activated drug-linker with the reduced Cetuximab. The thiol groups on the antibody will react with the maleimide (B117702) group on the linker to form a stable thioether bond.
-
Quenching: Quench the reaction with an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the Gefitinib-ADC, free Gefitinib, and a non-targeting control ADC for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment groups as described in Table 2 and administer the treatments.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Conclusion and Future Directions
The development of Gefitinib-based ADCs represents a scientifically sound and promising approach to improve the therapeutic window of this important anti-cancer drug. By combining the potent EGFR-inhibitory activity of Gefitinib with the tumor-targeting specificity of a monoclonal antibody, it is plausible that these ADCs could offer enhanced efficacy and reduced systemic toxicity compared to Gefitinib alone. The hypothetical framework and detailed protocols provided in this guide offer a roadmap for the rational design, synthesis, and preclinical evaluation of Gefitinib-based ADCs. Future research should focus on the synthesis and rigorous testing of such constructs to validate their therapeutic potential in preclinical models and, ultimately, in clinical settings for patients with EGFR-overexpressing cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gefitinib Combined with Cetuximab for the Treatment of Lung Adenocarcinoma Harboring the EGFR –Intergenic Region ( SEC61G ) Fusion and EGFR Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and in vivo efficacy study of cetuximab decorated targeted bioadhesive nanomedicine for non-small-cell lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of gefitinib and cetuximab on non-small-cell lung cancers bearing epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I/II prospective, single arm trial of gefitinib, trastuzumab, and docetaxel in patients with stage IV HER-2 positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A phase I/II prospective, single arm trial of gefitinib, trastuzumab, and docetaxel in patients with stage IV HER-2 positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified gefitinib conjugated Fe3O4 NPs for improved delivery of chemo drugs following an image-guided mechanistic study of inner vs. outer tumor uptake for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cleavable Linkers for EGFR-Targeted Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cleavable linkers utilized in the development of Epidermal Growth Factor Receptor (EGFR)-targeted Antibody-Drug Conjugates (ADCs). It details the mechanisms of action of different linker types, presents key quantitative data for prominent EGFR-targeted ADCs, and offers detailed protocols for essential experimental evaluations.
Introduction to Cleavable Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells.[1] This targeted approach is achieved by linking a monoclonal antibody that recognizes a tumor-specific antigen, such as EGFR, to a cytotoxic payload via a chemical linker.[2] The linker is a critical component, ensuring the ADC remains stable in systemic circulation while enabling the efficient release of the payload within the target tumor cell.[2]
Cleavable linkers are designed to be selectively cleaved in the tumor microenvironment or within the cancer cell, exploiting specific physiological conditions such as the presence of certain enzymes, lower pH, or a higher reducing potential.[3][4] This controlled release mechanism is crucial for maximizing the therapeutic window of the ADC by minimizing off-target toxicity.
The EGFR Signaling Pathway and its Role as an ADC Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[5][6] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[7] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation and survival.[7][8] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth, making it an attractive target for cancer therapy.[6][8]
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Efficacy of depatuxizumab mafodotin (ABT-414) in preclinical models of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of EGFR targeted pH-sensitive immunoliposomes encapsulating gemcitabine in A549 xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. pharmiweb.com [pharmiweb.com]
Methodological & Application
Application Note: Protocol for Conjugating N3-PEG8-Phe-Lys-PABC-Gefitinib to a Monoclonal Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. This application note provides a detailed protocol for the synthesis of an ADC using a specific drug-linker complex, N3-PEG8-Phe-Lys-PABC-Gefitinib .[1][2] This complex consists of the EGFR inhibitor Gefitinib, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, a cathepsin B-cleavable Phenylalanine-Lysine (Phe-Lys) dipeptide, and a hydrophilic polyethylene (B3416737) glycol (PEG8) linker terminated with an azide (B81097) (N3) group.[1][2]
The conjugation strategy employs a copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][] This bioorthogonal reaction occurs between the azide group on the drug-linker and a dibenzocyclooctyne (DBCO) group, which is first introduced onto the antibody.[][5] The SPAAC reaction is highly efficient and proceeds under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for bioconjugation.[3][6]
This document outlines the necessary steps for:
-
Functionalization of a monoclonal antibody with a DBCO-NHS ester.
-
Conjugation of the DBCO-activated antibody to the azide-containing drug-linker.
-
Purification and characterization of the final ADC.
Visualized Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental process and the mechanism of action of the payload, Gefitinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Conjugation of N3-PEG8-Phe-Lys-PABC-Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-Phe-Lys-PABC-Gefitinib is a pre-formed drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1][2] This construct incorporates the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, attached to a hydrophilic PEG8 linker.[1][2][3] The linker system is comprised of a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) group and a cathepsin B-cleavable dipeptide (Phe-Lys), ensuring controlled drug release within the target cell. The terminal azide (B81097) (N3) group enables efficient and specific conjugation to a variety of alkyne-modified molecules, such as antibodies or other targeting ligands, through click chemistry.[1][4][5]
Click chemistry offers a highly efficient and bioorthogonal approach for conjugating large and functionalized molecules.[6][7][8] The two most prominent methods for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] CuAAC reactions are known for their high efficiency and rapid kinetics, while SPAAC provides a biocompatible alternative by eliminating the need for a potentially cytotoxic copper catalyst.[7][9][]
These application notes provide detailed protocols for both CuAAC and SPAAC-mediated conjugation of this compound to an alkyne-functionalized binding partner, such as a monoclonal antibody (mAb).
Reaction Principle
The fundamental principle of applying click chemistry to this compound is the formation of a stable triazole ring by reacting the terminal azide group of the drug-linker with an alkyne-modified molecule.[4][11]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the conjugation of this compound.
| Parameter | CuAAC Protocol | SPAAC Protocol |
| Alkyne Moiety | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst | CuSO4 / Sodium Ascorbate (B8700270) | None |
| Ligand | THPTA or TBTA | None |
| Molar Ratio (Drug-Linker:Molecule) | 4:1 to 10:1 | 4:1 to 10:1 |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.4 | Amine-free buffer (e.g., PBS), pH 7.4 |
| Temperature | Room Temperature | 4°C to 37°C |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Organic Co-solvent | DMSO or DMF (<10%) | DMSO or DMF (<10%) |
| Analysis | Specification | Method |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry |
| Purity | > 95% | Size-Exclusion Chromatography (SEC-HPLC) |
| Monomer Content | > 98% | SEC-HPLC |
| Residual Free Drug-Linker | < 1% | Reversed-Phase HPLC (RP-HPLC) |
| Confirmation of Conjugation | Mass shift corresponding to the addition of the drug-linker | Mass Spectrometry (LC-MS) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of this compound to a molecule containing a terminal alkyne.
Materials:
-
This compound (M.W. 1250.80 g/mol )[2]
-
Alkyne-modified antibody (alkyne-mAb)
-
Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., SEC)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a solution of the alkyne-mAb in PBS at a concentration of 5-10 mg/mL.
-
Freshly prepare the sodium ascorbate solution.
-
-
Pre-complexation of Copper Catalyst:
-
In a microcentrifuge tube, mix the CuSO4 solution and THPTA ligand solution in a 1:5 molar ratio.
-
Allow the mixture to stand at room temperature for 5 minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-mAb solution.
-
Add the this compound stock solution to the antibody solution to achieve a final molar ratio of 5:1 (drug-linker to mAb). Ensure the final DMSO concentration is below 10%.
-
Add the pre-complexed Cu(I)-THPTA solution to the reaction mixture to a final concentration of 0.25 mM copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and catalyst components.[13][]
-
Alternatively, use affinity chromatography methods.
-
-
Characterization:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-functionalized antibody (DBCO-mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., SEC)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a solution of the DBCO-mAb in PBS at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the DBCO-mAb solution.
-
Add the this compound stock solution to the antibody solution to achieve a final molar ratio of 5:1 (drug-linker to mAb). Ensure the final DMSO concentration is below 10%.
-
Gently mix the reaction and incubate at 37°C for 6-24 hours.[9] The reaction can also proceed at room temperature or 4°C, but will require a longer incubation time.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove the unreacted drug-linker.[13][]
-
-
Characterization:
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. This compound | ADC毒素连接子偶联物 | MCE [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
- 8. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 15. enovatia.com [enovatia.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of N3-PEG8-Phe-Lys-PABC-Gefitinib in Lung Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-Phe-Lys-PABC-Gefitinib is a sophisticated, targeted drug delivery construct. It comprises the potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, linked to a cleavable linker system. This system consists of an 8-unit polyethylene (B3416737) glycol (PEG8) spacer, a dipeptide (Phenylalanine-Lysine), and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer. The terminal azide (B81097) (N3) group facilitates its conjugation to a targeting moiety, such as a monoclonal antibody, to form an Antibody-Drug Conjugate (ADC). This design allows for the targeted delivery of Gefitinib to cancer cells, followed by intracellular release of the active drug. The Phe-Lys dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] This application note provides detailed protocols for evaluating the efficacy of this Gefitinib conjugate in non-small cell lung cancer (NSCLC) cell lines.
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the this compound linker-payload system is a multi-step process. Initially, the antibody component of the ADC binds to a specific antigen on the surface of a lung cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis. Once inside the cell, the complex is trafficked to the lysosome. Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Phe-Lys dipeptide linker.[1][2] This cleavage triggers the spontaneous 1,6-elimination of the PABC spacer, which in turn releases the active Gefitinib payload into the cytoplasm.[1] The released Gefitinib can then bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Data Presentation
Table 1: In Vitro Cytotoxicity of a Hypothetical TROP2-Targeted this compound ADC in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | TROP2 Expression | ADC IC50 (nM) | Free Gefitinib IC50 (nM) |
| HCC827 | Exon 19 Deletion | High | 15 | 25 |
| H1975 | L858R, T790M | High | > 1000 | > 2000 |
| A549 | Wild-Type | Moderate | 250 | 500 |
| NCI-H460 | Wild-Type | Low | 800 | 550 |
This data is illustrative and will vary based on the specific antibody and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture
-
Cell Lines:
-
HCC827 (EGFR exon 19 deletion, sensitive to Gefitinib)
-
H1975 (EGFR L858R and T790M mutations, resistant to Gefitinib)
-
A549 (EGFR wild-type)
-
NCI-H460 (EGFR wild-type)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the Gefitinib-ADC.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the Gefitinib-ADC and free Gefitinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol assesses the effect of the Gefitinib-ADC on the EGFR signaling pathway.
-
Cell Treatment:
-
Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the Gefitinib-ADC or free Gefitinib at their respective IC50 concentrations for 24 hours.
-
Include an untreated control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to 20-30 µg per lane and separate them on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][6]
-
Visualizations
Caption: Proposed mechanism of action for a Gefitinib-ADC.
Caption: Workflow for evaluating the Gefitinib-ADC in vitro.
References
Application Notes and Protocols for the Construction of N3-PEG8-Phe-Lys-PABC-Gefitinib ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This application note provides a detailed, step-by-step guide for the construction of a specific ADC, targeting the Epidermal Growth Factor Receptor (EGFR), using the drug-linker N3-PEG8-Phe-Lys-PABC-Gefitinib. Gefitinib is a potent EGFR tyrosine kinase inhibitor, and its targeted delivery via an ADC has the potential to enhance its therapeutic index.[1][2][3][4][5][6] The linker system consists of a hydrophilic PEG8 spacer to improve solubility, a cathepsin-cleavable Phe-Lys dipeptide for intracellular drug release, and a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer. The terminal azide (B81097) (N3) group enables conjugation to an alkyne-modified antibody via click chemistry.
This document outlines the complete workflow, from the synthesis of the drug-linker to the final ADC conjugation and characterization.
Signaling Pathway of Gefitinib
Gefitinib inhibits the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival. The diagram below illustrates the EGFR signaling cascade and the point of inhibition by Gefitinib.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow
The overall workflow for the construction of the this compound ADC is depicted below. It involves three main stages: 1) Synthesis of the drug-linker conjugate, 2) Modification of the antibody with an alkyne handle, and 3) Conjugation of the drug-linker to the antibody via click chemistry.
Caption: Overall workflow for this compound ADC construction.
Stage 1: Synthesis of this compound Drug-Linker
This stage involves the sequential assembly of the linker and conjugation to Gefitinib. The following protocol is a representative synthesis based on established peptide and linker chemistries.
Protocol 1.1: Synthesis of Fmoc-Phe-Lys(Boc)-OH Dipeptide
This protocol describes the solution-phase synthesis of the protected dipeptide.
Materials:
-
Fmoc-Phe-OH
-
H-Lys(Boc)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution
-
Citric acid solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Fmoc-Phe-OH: Dissolve Fmoc-Phe-OH (1.0 eq) and NHS (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Coupling to H-Lys(Boc)-OH: Dissolve H-Lys(Boc)-OH (1.2 eq) in a mixture of DMF and 10% aqueous NaHCO3. Add the activated Fmoc-Phe-NHS ester from the previous step to this solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% citric acid, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Fmoc-Phe-Lys(Boc)-OH.
| Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1.1: Dipeptide Synthesis | Fmoc-Phe-OH, H-Lys(Boc)-OH, DCC/NHS, DCM/DMF, Room Temperature, Overnight | 75-85 | >95 |
Protocol 1.2: Coupling of N3-PEG8-OH to the Dipeptide
Materials:
-
Fmoc-Phe-Lys(Boc)-OH
-
N3-PEG8-OH
-
Coupling agents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
DMF
-
Diethyl ether
Procedure:
-
Dissolve Fmoc-Phe-Lys(Boc)-OH (1.0 eq), N3-PEG8-OH (1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature overnight under a nitrogen atmosphere.
-
Precipitation and Washing: Pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.
-
Dry the product under vacuum to obtain Fmoc-Phe-Lys(Boc)-PEG8-N3.
| Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1.2: PEGylation | Fmoc-Phe-Lys(Boc)-OH, N3-PEG8-OH, HATU/HOBt, DIPEA, DMF, Room Temperature, Overnight | 70-80 | >95 |
Protocol 1.3: Attachment of PABC Linker
Materials:
-
Fmoc-Phe-Lys(Boc)-PEG8-N3
-
Piperidine (B6355638) in DMF (20%)
-
p-Aminobenzyl alcohol (PABC-OH)
-
Coupling agents (e.g., EDC, NHS)
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Dissolve Fmoc-Phe-Lys(Boc)-PEG8-N3 in 20% piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc protecting group.
-
Precipitate the deprotected product with cold diethyl ether, collect by filtration, and wash with diethyl ether. Dry under vacuum.
-
PABC Coupling: Dissolve the deprotected peptide-PEG (1.0 eq), PABC-OH (1.5 eq), EDC (1.5 eq), and NHS (1.5 eq) in a mixture of DMF and DCM.
-
Stir the reaction at room temperature overnight.
-
Purify the product by preparative HPLC to obtain H2N-Phe-Lys(Boc)-PEG8-N3-PABC-OH.
| Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1.3: PABC Attachment | 1. 20% Piperidine/DMF; 2. PABC-OH, EDC/NHS, DMF/DCM, Room Temperature, Overnight | 60-70 | >95 |
Protocol 1.4: Conjugation of Gefitinib
Materials:
-
H2N-Phe-Lys(Boc)-PEG8-N3-PABC-OH
-
Gefitinib with a suitable amine handle (e.g., an amino-propoxy modification on the quinazoline (B50416) core)
-
p-Nitrophenyl chloroformate or phosgene (B1210022) equivalent (e.g., triphosgene)
-
Pyridine (B92270) or DIPEA
-
Anhydrous THF or DCM
Procedure:
-
Activation of PABC-OH: Dissolve H2N-Phe-Lys(Boc)-PEG8-N3-PABC-OH (1.0 eq) in anhydrous THF. Cool to 0 °C and add p-nitrophenyl chloroformate (1.2 eq) and pyridine (1.2 eq). Stir at 0 °C for 2 hours.
-
Gefitinib Conjugation: Add the amine-modified Gefitinib (1.1 eq) and an additional equivalent of pyridine to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Boc Deprotection: After conjugation, add trifluoroacetic acid (TFA) to the reaction mixture to remove the Boc protecting group from the lysine (B10760008) side chain. Stir for 1-2 hours at room temperature.
-
Purification: Concentrate the reaction mixture and purify the final drug-linker conjugate, this compound, by preparative HPLC.
| Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) (by HPLC/MS) |
| 1.4: Gefitinib Conjugation & Deprotection | 1. p-Nitrophenyl chloroformate, Pyridine; 2. Amine-Gefitinib; 3. TFA; Prep-HPLC | 50-60 | >98 |
Stage 2: Modification of Antibody with an Alkyne Handle
This stage prepares the monoclonal antibody for conjugation by introducing a terminal alkyne group.
Protocol 2.1: Antibody Alkyne Modification
This protocol uses an NHS-alkyne ester to modify lysine residues on the antibody.
Materials:
-
Monoclonal antibody (e.g., anti-EGFR mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEGn-NHS ester (e.g., n=4)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
NHS-Alkyne Solution: Immediately before use, dissolve the Alkyne-PEGn-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved NHS-alkyne to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted NHS-alkyne by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein fractions and determine the antibody concentration and degree of labeling (DOL) by UV-Vis spectrophotometry.
| Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) (by SEC) |
| 2.1: Antibody Alkyne Modification | Alkyne-PEGn-NHS ester, PBS pH 7.4, Room Temperature, 1-2 hours | >90 | >98 |
Stage 3: ADC Conjugation and Characterization
This final stage involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the ADC, followed by purification and characterization.
Protocol 3.1: Click Chemistry Conjugation[7][8][9][10][11]
Materials:
-
Alkynated antibody
-
This compound drug-linker
-
Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 200 mM in water, freshly prepared)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reaction Setup: In a reaction tube, combine the alkynated antibody (1.0 eq) and the this compound drug-linker (e.g., 5-10 eq).
-
Catalyst Preparation: In a separate tube, mix the CuSO4 solution and THPTA solution in a 1:2 molar ratio. Let it stand for a few minutes to form the copper-ligand complex.
-
Conjugation Reaction: Add the copper-THPTA complex to the antibody/drug-linker mixture (final copper concentration typically 50-200 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the ADC by SEC to remove unreacted drug-linker and catalyst components. Elute with PBS.
| Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) (by SEC) |
| 3.1: Click Chemistry Conjugation | CuSO4, THPTA, Sodium Ascorbate, PBS pH 7.4, Room Temperature, 1-4 hours | 70-90 | >98 |
Protocol 3.2: ADC Characterization
1. Purity Analysis by Size-Exclusion Chromatography (SEC):
-
Analyze the purified ADC by analytical SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
2. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.
3. DAR and Molecular Weight Confirmation by Mass Spectrometry (MS):
-
Analyze the intact or reduced ADC by LC-MS to confirm the molecular weight of the conjugate and determine the distribution of drug-loaded species.
4. In Vitro Cell Viability Assay:
-
Evaluate the cytotoxic potency of the ADC on an EGFR-expressing cancer cell line (e.g., A431) compared to the unconjugated antibody and free Gefitinib.
| Analysis Method | Typical Parameters | Expected Outcome |
| SEC-HPLC | Isocratic elution with PBS on a suitable SEC column. | Monomer purity >98%. |
| HIC-HPLC | Gradient elution with decreasing salt concentration on a HIC column. | Separation of species with different DARs (e.g., DAR 0, 2, 4, etc.). Average DAR typically between 2 and 4. |
| LC-MS (Intact Mass) | Reversed-phase or SEC-MS analysis of the deglycosylated ADC. | Confirmation of the molecular weights of the antibody conjugated with different numbers of drug-linker molecules. |
| In Vitro Cytotoxicity Assay | 72-hour incubation with ADC on EGFR-positive cells, followed by a cell viability assay (e.g., MTT, CellTiter-Glo). | Dose-dependent killing of target cells with a potent IC50 value. |
Conclusion
This application note provides a comprehensive and detailed guide for the construction and characterization of an this compound ADC. The provided protocols, while representative for the drug-linker synthesis, are based on established and reliable chemical methodologies. The successful implementation of these procedures will enable researchers to generate a potent and well-characterized ADC for preclinical evaluation. Careful optimization of each step, particularly the antibody modification and final conjugation, is recommended to achieve the desired drug-to-antibody ratio and ensure the quality and efficacy of the final product.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Purification of N3-PEG8-Phe-Lys-PABC-Gefitinib Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of N3-PEG8-Phe-Lys-PABC-Gefitinib conjugates, a novel class of targeted therapeutic agents. The protocols outlined below are designed to ensure high purity and homogeneity of the final product, which are critical quality attributes for downstream applications in drug development. The primary purification techniques covered include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).
Overview of the Purification Workflow
The general workflow for purifying this compound conjugates involves an initial capture and purification step, typically by RP-HPLC, to isolate the conjugate from unreacted starting materials and major impurities. This is often followed by a polishing step, such as SEC, to remove aggregates and other size-based impurities. HIC can be employed as an orthogonal method to further resolve species with minor differences in hydrophobicity.
Caption: Figure 1: General Purification Workflow
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the purification of the target conjugate based on its hydrophobicity.[] The separation of the PEGylated conjugate from unreacted starting materials and byproducts can be effectively achieved using a C18 stationary phase and a water/acetonitrile mobile phase gradient.
Protocol:
-
Column: C18 silica (B1680970) column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a corresponding preparative column).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for analytical or scaled accordingly for preparative.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (equilibration)
-
-
Injection Volume: 20 µL for analytical or optimized for preparative scale.
-
Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the collected fractions for purity by analytical RP-HPLC. Pool the pure fractions and remove the solvent by lyophilization.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[][2] This technique is particularly useful for removing any high-molecular-weight aggregates that may have formed during the conjugation or purification process.[][2]
Protocol:
-
Column: A column with a fractionation range suitable for the molecular weight of the conjugate (e.g., a gel filtration column with a range of 1-30 kDa).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[3]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the partially purified conjugate from the previous step in the SEC mobile phase.
-
Injection Volume: 100 µL.
-
Analysis: The purified conjugate should elute as a single, sharp peak. Earlier eluting peaks may correspond to aggregates.
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing purification technique that separates molecules based on their surface hydrophobicity.[][4] It can be used as an orthogonal method to RP-HPLC to further purify the conjugate and remove closely related impurities.[5]
Protocol:
-
Column: A HIC column with a suitable stationary phase (e.g., Phenyl, Butyl, or Octyl).
-
Mobile Phase A (Binding Buffer): 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 50 mM sodium phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient:
-
0-5 min: 0% B (100% A)
-
5-35 min: 0% to 100% B (linear gradient)
-
35-40 min: 100% B
-
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A.
-
Fraction Collection: Collect fractions as the concentration of ammonium sulfate decreases, eluting the bound conjugate.
-
Post-Purification: Desalt the collected fractions using dialysis or a desalting column.
Data Presentation
The following table summarizes the expected performance of each purification technique. The values are representative and may vary depending on the specific experimental conditions and the quality of the crude conjugate mixture.
| Purification Technique | Purity Achieved (%) | Recovery (%) | Key Impurities Removed |
| RP-HPLC | > 95 | 70-85 | Unreacted Gefitinib, N3-PEG8-Phe-Lys-PABC linker, small molecule byproducts. |
| SEC | > 98 | > 90 | High-molecular-weight aggregates, oligomers. |
| HIC | > 99 | 80-95 | Isomers, closely related hydrophobic impurities. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different purification techniques and the progression from a crude mixture to a highly purified product.
Caption: Figure 2: Logical Flow of Purification
References
Application Notes and Protocols for Azide-Functionalized Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-functionalized linkers are pivotal in the next generation of Antibody-Drug Conjugates (ADCs) by enabling precise, site-specific conjugation of cytotoxic payloads to monoclonal antibodies. This technology utilizes bioorthogonal "click chemistry," primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions offer high efficiency, specificity, and stability, overcoming the limitations of traditional stochastic conjugation methods and leading to more homogeneous ADCs with improved therapeutic indices.[1][2] This document provides detailed application notes and experimental protocols for the practical use of azide-functionalized linkers in ADC development.
Core Concepts: Azide-Based "Click Chemistry" in ADC Development
The fundamental principle of using azide-functionalized linkers lies in the highly selective and efficient nature of click chemistry. An azide (B81097) group on either the antibody or the linker-payload reacts with a corresponding alkyne to form a stable triazole linkage.[3] This bioorthogonal reaction can be performed under mild, aqueous conditions, preserving the integrity and function of the antibody.[2]
Two primary forms of azide-alkyne click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. It is highly efficient and results in a 1,4-disubstituted triazole.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that uses a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for bioconjugation.[5]
The choice between CuAAC and SPAAC depends on factors such as the specific biomolecule, the desired reaction kinetics, and concerns about copper toxicity.
Applications of Azide-Functionalized ADC Linkers
The use of azide-functionalized linkers offers several advantages in the development of ADCs:
-
Site-Specific Conjugation and Homogeneity: By introducing an azide or alkyne at a specific site on the antibody (e.g., through enzymatic modification or incorporation of unnatural amino acids), a homogenous ADC population with a precisely controlled drug-to-antibody ratio (DAR) can be produced.[6] This is a significant improvement over traditional methods that result in heterogeneous mixtures.
-
Improved Stability: The resulting triazole linkage is highly stable in circulation, reducing premature drug release and associated off-target toxicity.[7]
-
Versatility: The modular nature of click chemistry allows for the conjugation of a wide variety of payloads, including highly potent auristatins and tubulins.[8]
-
Enhanced Therapeutic Index: The combination of site-specific conjugation and linker stability leads to ADCs with a wider therapeutic window, maximizing efficacy while minimizing side effects.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs developed using azide-functionalized linkers and other relevant comparative data.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers and Payloads
| Antibody | Target Antigen | Linker Type | Payload | Cancer Cell Line | IC50 (pM) | Reference(s) |
| Trastuzumab | HER2 | Val-Cit | MMAE | HER2+ | 14.3 | [7] |
| Trastuzumab | HER2 | β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | [10] |
| Anti-EGFR scFv | EGFR | Non-cleavable (via SNAP-tag and click chemistry) | Auristatin F | MDA-MB-468 (EGFR+) | 516 | [11] |
| Trastuzumab | HER2 | Exo-Linker (cleavable) | Exatecan | KPL-4 | 900 | [5] |
| Trastuzumab | HER2 | Deruxtecan (cleavable) | DXd | KPL-4 | 4000 | [5] |
Table 2: Drug-to-Antibody Ratio (DAR) and Stability of ADCs
| Antibody | Linker-Payload | Conjugation Method | Average DAR | Linker Stability (Plasma Half-life) | Reference(s) |
| Trastuzumab | MMAE-trastuzumab | Peptide linker | 3.4 | Not specified | [12] |
| Trastuzumab | Deruxtecan | Cysteine-based | ~8 | ~50% decrease in DAR in 7 days (in vivo) | [5] |
| Trastuzumab | Exo-Linker-Exatecan | Cysteine-based | 8.0 | Greater DAR retention than T-DXd at 7 days (in vivo) | [5] |
| cAC10 | Valine-Citrulline-MMAE | Dipeptide | Not specified | ~230 hours (cynomolgus monkey) |
Experimental Protocols
Protocol 1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-conjugated antibody.[1]
Materials:
-
Azide-conjugated antibody
-
DBCO-conjugated drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
50 kDa MWCO ultracentrifugal filter
-
Desalting column
Procedure:
-
Antibody Preparation: Purify the azide-conjugated antibody and perform a buffer exchange into PBS (pH 7.4) using a desalting column.
-
Drug-Linker Stock Solution: Prepare a stock solution of the DBCO-conjugated drug-linker in DMSO (e.g., 26.7 mM).
-
Conjugation Reaction:
-
In a suitable reaction vessel, combine the azide-conjugated antibody (e.g., 10 mg) in PBS (pH 7.4) with the DBCO-drug linker stock solution. The final reaction volume should contain 5% DMSO.
-
A typical molar ratio of drug-linker to antibody is 10:1 to 20:1 to ensure efficient conjugation.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess, unreacted DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Concentrate the purified ADC using a 50 kDa MWCO ultracentrifugal filter.
-
-
Characterization: Analyze the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.[7]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, non-targeting control ADC, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, non-targeting control ADC, and free payload in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG or nude mice)
-
Cancer cell line for tumor implantation
-
ADC, vehicle control, and relevant control antibodies
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the desired cancer cell line into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC).
-
Administer the treatments via the appropriate route (typically intravenously). The dosing schedule will depend on the specific ADC and tumor model (e.g., a single dose or multiple doses over a period of time).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the anti-tumor effect.
-
A Kaplan-Meier survival curve can also be generated to assess the impact on overall survival.
-
Visualizations
Signaling Pathway Diagram: Mechanism of Action of an Auristatin-Based ADC
Caption: Mechanism of action of an auristatin (MMAE)-based ADC.
Experimental Workflow Diagram: ADC Synthesis and In Vitro Evaluation
Caption: Workflow for ADC synthesis and in vitro evaluation.
Conclusion
Azide-functionalized linkers, in conjunction with click chemistry, represent a powerful and versatile platform for the development of next-generation ADCs. The ability to achieve site-specific conjugation leads to more homogeneous products with improved stability and a wider therapeutic index. The protocols and data presented herein provide a practical guide for researchers and drug developers to harness the potential of this technology in creating more effective and safer targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. njbio.com [njbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Methodology for Assessing the Stability of N3-PEG8-Phe-Lys-PABC-Gefitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction N3-PEG8-Phe-Lys-PABC-Gefitinib is a complex targeted molecule, likely designed for applications such as PROTACs (Proteolysis Targeting Chimeras) or as a payload delivery system. Its structure comprises several key components: an azide (B81097) (N3) handle for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, a cathepsin-cleavable Phenylalanine-Lysine dipeptide linker, a self-immolative p-aminobenzylcarbamate (PABC) spacer, and the active pharmaceutical ingredient (API), Gefitinib, an EGFR inhibitor.[1][2] The stability of this entire construct is a critical quality attribute (CQA) that dictates its therapeutic efficacy, safety, and shelf-life.[3][4] Premature cleavage of the linker can lead to off-target toxicity, while degradation of the API can result in loss of potency.[5][6]
This application note provides a comprehensive set of protocols for assessing the chemical and physical stability of this compound under various stress conditions, including exposure to plasma, different pH levels, elevated temperatures, and light. The methodologies described herein are essential for preclinical development and formulation studies.
Visualization of Structure and Potential Degradation Pathway
The stability of the molecule is largely dependent on the integrity of its linker system. The Phe-Lys dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B, while the PABC group is a self-immolative spacer that releases the Gefitinib payload upon cleavage of the dipeptide.[1][7] Understanding these potential cleavage sites is fundamental to designing stability studies.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Enzymatic Cleavage of the Phenylalanine-Lysine (Phe-Lys) Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that dictates the efficacy and safety of the drug. Protease-sensitive linkers are designed to be stable in systemic circulation and to undergo specific cleavage to release the payload within target cells. The dipeptide Phenylalanine-Lysine (Phe-Lys) is a prominent protease-cleavable linker, primarily designed for hydrolysis by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[][][3] This application note provides a detailed overview of the Phe-Lys linker, its mechanism of cleavage, quantitative data, and comprehensive protocols for its evaluation.
Mechanism of Action: Lysosomal Cleavage
The therapeutic action of an ADC utilizing a Phe-Lys linker relies on a multi-step intracellular process. The ADC first binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[4] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) and the high concentration of proteases, such as Cathepsin B, facilitate the enzymatic cleavage of the Phe-Lys peptide bond.[][5]
For efficient drug release, the Phe-Lys linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[3][6] Upon cleavage of the amide bond C-terminal to the lysine (B10760008) residue by Cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, active cytotoxic payload into the cytoplasm to exert its cell-killing effect.[4][7]
Data Presentation: Quantitative Analysis
The stability of the linker in plasma versus its lability in the lysosomal environment is crucial for a wide therapeutic window. The Phe-Lys linker has been characterized relative to other dipeptide linkers, such as Val-Cit.
Table 1: Comparative Enzymatic Cleavage Rates
| Substrate Model | Enzyme | Relative Cleavage Rate | Reference |
|---|---|---|---|
| Z-Phe-Lys-PABC-DOX | Cathepsin B | ~30-fold faster than Z-Val-Cit-PABC-DOX | [3] |
| Phe-Lys Linker | Cathepsin B | Half-life (t½) = 8 minutes | [8] |
| Val-Cit Linker | Cathepsin B | Half-life (t½) = 240 minutes |[8] |
Z = Benzyloxycarbonyl; PABC = p-aminobenzyl carbamate; DOX = Doxorubicin
Table 2: Plasma Stability of ADCs with Phe-Lys Linker
| Plasma Source | Linker | Extrapolated Half-life (t½) | Reference |
|---|---|---|---|
| Human Plasma | Phe-Lys | 80 days | [9] |
| Mouse Plasma | Phe-Lys | 12.5 days | [9] |
| Human Plasma | Val-Cit | 230 days | [9] |
| Mouse Plasma | Val-Cit | 30 days |[9] |
Note: The observed instability in mouse plasma for certain peptide linkers has been attributed to cleavage by carboxylesterase 1c (Ces1c), highlighting species-specific differences.[9][10]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Cleavage Assay
Objective: To determine the rate of Phe-Lys linker cleavage by Cathepsin B.
Materials:
-
Phe-Lys-linked ADC or model substrate
-
Recombinant human Cathepsin B (cysteine protease)
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.0, with 5 mM Dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) and an internal standard
-
Incubator or water bath set to 37°C
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the Assay Buffer for 15 minutes at 37°C to ensure the activation of the enzyme (DTT reduces the active site cysteine).
-
Reaction Initiation: Add the Phe-Lys substrate to the activated enzyme solution to a final concentration of 1-10 µM. The final enzyme concentration should be in the range of 10-100 nM. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at 37°C.[8]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold Quenching Solution.[8] This stops the enzymatic reaction and precipitates the protein.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated enzyme.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the amount of released payload relative to the intact substrate.[8][11]
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial reaction velocity and calculate the cleavage rate or half-life.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the Phe-Lys linker and the rate of premature payload release in plasma.
Materials:
-
Phe-Lys-linked ADC
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity resin
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, HPLC)
Procedure:
-
Incubation: Spike the Phe-Lys-ADC into pre-warmed (37°C) plasma to a final concentration of 50-100 µg/mL.
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 6, 24, 48, 96 hours), withdraw aliquots and immediately place them on ice or flash-freeze to stop degradation.
-
ADC Capture: For each time point, dilute the plasma sample with cold PBS. Add Protein A or Protein G resin to capture the ADC from the plasma.[8] Incubate with gentle mixing for 1-2 hours at 4°C.
-
Washing: Pellet the resin by centrifugation and wash several times with cold PBS to remove unbound plasma proteins.
-
Elution: Elute the captured ADC from the resin using an appropriate low-pH elution buffer (e.g., 100 mM glycine, pH 2.5). Neutralize the eluate immediately with a high-pH buffer (e.g., 1 M Tris, pH 8.5).
-
Analysis: Analyze the eluted ADC samples by a suitable method (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS) to determine the drug-to-antibody ratio (DAR).[12]
-
Data Analysis: Calculate the percentage of intact ADC or average DAR remaining at each time point. Plot this value over time to determine the plasma half-life of the conjugate.[8]
Protocol 3: Analytical Method - LC-MS/MS for Payload Quantification
Objective: To quantify the free payload released from the ADC after enzymatic cleavage.
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to separate the released payload from the remaining ADC and other matrix components, followed by sensitive and specific quantification using tandem mass spectrometry.
General Procedure:
-
Chromatography: Use a reverse-phase C18 column for separation. Employ a gradient elution method with two mobile phases:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Run a gradient from low %B to high %B to elute the typically hydrophobic payload.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition 1 (Quantifier): Monitor the transition from the precursor ion (the molecular weight of the released payload, [M+H]⁺) to a specific, stable product ion.
-
MRM Transition 2 (Qualifier): Monitor a second transition from the same precursor to a different product ion to confirm identity.
-
-
Quantification: Create a standard curve using a pure analytical standard of the payload. The concentration of the released payload in the assay samples is determined by comparing its peak area to the standard curve. An internal standard with similar chemical properties should be used to correct for matrix effects and extraction variability.
References
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of N3-PEG8-Phe-Lys-PABC-Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG8-Phe-Lys-PABC-Gefitinib is a complex drug-linker conjugate designed for targeted drug delivery, particularly in the context of Antibody-Drug Conjugates (ADCs). This molecule combines the potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, Gefitinib, with a sophisticated linker system. The linker consists of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer for improved solubility and pharmacokinetics, a cathepsin B-cleavable dipeptide (Phe-Lys), and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) group to ensure efficient release of the active drug. The terminal azide (B81097) (N3) group allows for straightforward conjugation to a targeting moiety, such as an antibody, via click chemistry.
Robust analytical characterization is critical to ensure the identity, purity, stability, and performance of this drug-linker conjugate. These application notes provide detailed protocols for the key analytical methods required for its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₀H₈₁ClFN₁₁O₁₅ |
| Molecular Weight | 1250.80 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Purity (by HPLC) | ≥95% |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of the this compound conjugate and for monitoring its stability under various stress conditions.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Stability Analysis.
Protocol 1: RP-HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 331 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
Expected Results: A major peak corresponding to the intact this compound conjugate should be observed. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Table 2: Typical HPLC Purity Data
| Parameter | Result |
| Retention Time (t_R) | Approximately 18.5 min |
| Purity (%) | > 98% |
| Related Impurities (%) | < 2% |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
LC-MS is a powerful tool for confirming the molecular weight of the conjugate and for identifying any process-related impurities or degradation products.
Protocol 2: LC-MS Method for Identity Confirmation
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-2000.
-
Sample Preparation: Dilute the sample in the initial mobile phase conditions to a concentration of approximately 10 µg/mL.
Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound. High-resolution mass spectrometry will provide an accurate mass measurement, confirming the elemental composition.
Table 3: Expected LC-MS Data for this compound
| Parameter | Expected Value |
| Calculated Monoisotopic Mass | 1250.5705 Da |
| Observed [M+H]⁺ | 1251.5778 m/z |
| Observed [M+Na]⁺ | 1273.5597 m/z |
| Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:
MS/MS fragmentation can be used to further confirm the structure of the conjugate. Key fragmentation patterns would involve cleavage of the PEG linker, the peptide bonds, and the PABC group, as well as characteristic fragments from the Gefitinib payload.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy provides detailed structural information, confirming the connectivity of the different components of the conjugate.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Sample Concentration: 5-10 mg/mL.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) as needed for full structural assignment.
Expected Results: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of Gefitinib and the PABC linker, the aliphatic protons of the PEG chain, and the amino acid residues. The integration of these signals should be consistent with the number of protons in each part of the molecule.
Enzymatic Cleavage Assay to Confirm Linker Lability
This assay confirms that the Phe-Lys linker is susceptible to cleavage by its target enzyme, cathepsin B, which is crucial for the intended intracellular drug release mechanism.[]
Experimental Workflow for Enzymatic Cleavage Assay
References
In Vivo Application of Gefitinib Conjugates: A General Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The primary mechanism of action of Gefitinib involves the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling cascades crucial for cancer cell proliferation, survival, and differentiation.[1] Key pathways affected include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[1][3] The therapeutic efficacy of a Gefitinib conjugate in vivo is expected to correlate with its ability to effectively inhibit these pathways within the tumor microenvironment.
Preclinical in vivo studies are critical to characterize the anti-tumor activity, pharmacokinetics, pharmacodynamics, and safety profile of a novel Gefitinib conjugate. The choice of animal model is paramount and should ideally consist of xenograft or patient-derived xenograft (PDX) models established from human cancer cell lines with known EGFR mutation status (e.g., exon 19 deletions or L858R mutation) to ensure sensitivity to Gefitinib.[1]
Key Signaling Pathways of Gefitinib
The following diagrams illustrate the signaling pathways targeted by Gefitinib.
Caption: EGFR signaling pathway and the inhibitory action of a Gefitinib conjugate.
Experimental Protocols
Below are generalized protocols for in vivo evaluation of a novel Gefitinib conjugate. These should be adapted based on the specific characteristics of the conjugate and the animal model used.
Animal Model and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old.
-
Cell Lines: Human NSCLC cell lines with activating EGFR mutations (e.g., HCC827, PC-9) or EGFR wild-type for control (e.g., A549).
-
Procedure:
-
Culture selected cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Dosing and Administration
-
Vehicle: Determine a suitable vehicle for the conjugate (e.g., saline, PBS with 5% DMSO and 10% Tween 80).
-
Dose Levels: Establish multiple dose levels (low, medium, high) based on in vitro cytotoxicity data and maximum tolerated dose (MTD) studies.
-
Route of Administration: Intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.), depending on the conjugate's properties.
-
Dosing Schedule: Administer the conjugate at a predetermined frequency (e.g., once daily, twice weekly).
In Vivo Efficacy Study Workflow
Caption: General workflow for an in vivo efficacy study of a Gefitinib conjugate.
Data Collection and Analysis
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Pharmacokinetics (PK): Collect blood samples at various time points post-administration to determine the concentration of the conjugate and its metabolites using LC-MS/MS.
-
Pharmacodynamics (PD): At the end of the study, excise tumors and analyze target engagement by Western blot for phosphorylated EGFR (p-EGFR) and downstream signaling proteins (p-AKT, p-ERK).
-
Histology: Perform immunohistochemistry (IHC) on tumor sections to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vivo studies.
Table 1: Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 | |
| Gefitinib | Daily | |||
| Conjugate - Low Dose | Daily | |||
| Conjugate - Mid Dose | Daily | |||
| Conjugate - High Dose | Daily |
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | |||
| Gefitinib | |||
| Conjugate - Low Dose | |||
| Conjugate - Mid Dose | |||
| Conjugate - High Dose |
Table 3: Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Gefitinib | |||||
| Conjugate |
Note: The protocols and data tables provided are generalized templates. Specific experimental details will need to be optimized based on the novel Gefitinib conjugate being investigated. It is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dosing regimen. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Screening Antibodies with N3-PEG8-Phe-Lys-PABC-Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This approach allows for the selective delivery of highly potent payloads to cancer cells, minimizing systemic toxicity. The careful selection of each component of the ADC—the antibody, the linker, and the drug—is critical to its success.
This document provides a detailed workflow and experimental protocols for the screening and characterization of monoclonal antibodies intended for conjugation with the drug-linker N3-PEG8-Phe-Lys-PABC-Gefitinib . Gefitinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many epithelial cancers.[1][2][3] The provided linker is a cleavable linker that contains an azide (B81097) (N3) group for conjugation, a polyethylene (B3416737) glycol (PEG) spacer for solubility, a cathepsin B-cleavable Val-Cit linker (Phe-Lys), and a self-immolative para-aminobenzyl alcohol (PABC) group to release the active Gefitinib payload inside the target cell.[4][5][6]
This workflow outlines the essential steps from antibody conjugation and characterization to in vitro functional assessment, providing researchers with a comprehensive guide to identify promising ADC candidates targeting EGFR-expressing tumors.
Signaling Pathway of Gefitinib
Gefitinib exerts its cytotoxic effect by inhibiting the EGFR signaling pathway. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[1][7] This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][7] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[1][2][8]
Experimental Workflow for Antibody Screening
The overall workflow for screening and selecting a suitable antibody for conjugation with this compound involves several key stages. The process begins with the conjugation of the drug-linker to a panel of candidate antibodies. This is followed by a thorough characterization of the resulting ADCs to determine the drug-to-antibody ratio (DAR). The binding properties of the antibodies and ADCs are then assessed, and finally, their in vitro cytotoxic potency is evaluated in relevant cancer cell lines.
Data Presentation
Table 1: Summary of ADC Characterization
| Antibody Candidate | Average DAR (HIC-HPLC) | Monomer Purity (%) |
| Ab-01 | 3.8 | >95% |
| Ab-02 | 4.1 | >95% |
| Ab-03 | 3.5 | >95% |
Table 2: Binding Affinity and Kinetics
| Molecule | Target | KD (nM) (SPR) | ka (1/Ms) (SPR) | kd (1/s) (SPR) | EC50 (nM) (Cell Binding) |
| Ab-01 | EGFR | 1.2 | 5.2 x 105 | 6.2 x 10-4 | 2.5 |
| Ab-01-ADC | EGFR | 1.5 | 4.8 x 105 | 7.2 x 10-4 | 3.1 |
| Ab-02 | EGFR | 2.5 | 3.1 x 105 | 7.8 x 10-4 | 5.2 |
| Ab-02-ADC | EGFR | 2.8 | 2.9 x 105 | 8.1 x 10-4 | 5.9 |
| Ab-03 | EGFR | 0.8 | 6.5 x 105 | 5.2 x 10-4 | 1.8 |
| Ab-03-ADC | EGFR | 1.0 | 6.1 x 105 | 6.1 x 10-4 | 2.2 |
Table 3: In Vitro Cytotoxicity
| Cell Line | EGFR Expression | ADC | IC50 (nM) |
| A431 | High | Ab-01-ADC | 15.2 |
| A431 | High | Ab-02-ADC | 25.8 |
| A431 | High | Ab-03-ADC | 10.5 |
| NCI-H1975 | High | Ab-01-ADC | 20.1 |
| NCI-H1975 | High | Ab-02-ADC | 33.4 |
| NCI-H1975 | High | Ab-03-ADC | 14.8 |
| MDA-MB-231 | Low | Ab-03-ADC | >1000 |
Experimental Protocols
Protocol 1: Antibody Conjugation via Click Chemistry
This protocol describes the conjugation of an antibody to the this compound linker via a copper-free click chemistry reaction. The antibody must first be modified to contain a strained alkyne, such as DBCO or BCN.
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.4
-
DBCO-NHS ester (or other suitable alkyne modification reagent)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Antibody Modification: a. Prepare a 10 mg/mL solution of the antibody in PBS. b. Dissolve DBCO-NHS ester in DMSO to a concentration of 10 mM. c. Add a 10-fold molar excess of DBCO-NHS ester to the antibody solution. d. Incubate for 1 hour at room temperature with gentle mixing. e. Remove excess DBCO-NHS ester using an SEC column equilibrated with PBS.
-
Conjugation Reaction: a. Dissolve this compound in DMSO to a concentration of 10 mM. b. Add a 5-fold molar excess of the drug-linker solution to the DBCO-modified antibody. c. Incubate overnight at 4°C with gentle mixing.
-
Purification: a. Purify the ADC from unconjugated drug-linker using an SEC column equilibrated with PBS. b. Collect the protein-containing fractions and concentrate if necessary. c. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Materials:
-
Purified ADC sample
-
Hydrophobic Interaction Chromatography (HIC) column
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the different drug-loaded species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR by integrating the peak areas for each species (unconjugated, 2 drugs, 4 drugs, etc.) and using the following formula: Average DAR = Σ(Peak Area_i * Drug Load_i) / Σ(Peak Area_i)
Protocol 3: Competitive ELISA for Binding Assessment
This protocol is designed to determine the relative binding affinity of the unconjugated antibody and the ADC.
Materials:
-
Recombinant human EGFR protein
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Candidate antibodies and ADCs
-
Biotinylated anti-EGFR antibody (competing antibody)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat the ELISA plate with 100 µL/well of 1 µg/mL recombinant EGFR in Coating Buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with 200 µL/well of Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the candidate antibodies and ADCs.
-
In a separate plate, pre-incubate the antibody/ADC dilutions with a fixed concentration of biotinylated anti-EGFR antibody for 30 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the EGFR-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of Streptavidin-HRP diluted in Blocking Buffer and incubate for 30 minutes.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL/well of Stop Solution.
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the antibody/ADC concentration to determine the IC50.
Protocol 4: Flow Cytometry for Cell Surface Binding
Materials:
-
EGFR-positive cells (e.g., A431)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Candidate antibodies and ADCs
-
Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend in cold FACS Buffer to a concentration of 1 x 106 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add serial dilutions of the candidate antibodies and ADCs to the cells.
-
Incubate on ice for 30-60 minutes.
-
Wash the cells twice with 1 mL of cold FACS Buffer.
-
Resuspend the cells in 100 µL of FACS Buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS Buffer.
-
Resuspend the cells in 500 µL of FACS Buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Plot the MFI versus the log of the antibody/ADC concentration to determine the EC50.
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Kinetics
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human EGFR protein
-
Candidate antibodies and ADCs
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the recombinant EGFR protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the candidate antibodies and ADCs over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each sample injection using a low pH buffer.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5][9]
Protocol 6: In Vitro Cytotoxicity Assay
Materials:
-
EGFR-positive cancer cell lines (e.g., A431, NCI-H1975) and an EGFR-low cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Candidate ADCs
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the ADC dilutions.
-
Incubate the plate for 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the percentage of viable cells relative to an untreated control.
-
Plot the percent cell viability versus the log of the ADC concentration to determine the IC50 value.
References
- 1. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
- 7. microbenotes.com [microbenotes.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N3-PEG8-Phe-Lys-PABC-Gefitinib Conjugation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low conjugation efficiency with N3-PEG8-Phe-Lys-PABC-Gefitinib. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide: Low Conjugation Efficiency
Low or no product formation is a common challenge in bioconjugation. The following sections break down potential causes and provide actionable solutions for improving the yield of your conjugation reaction involving this compound.
Q1: Why is my conjugation yield consistently low or non-existent when using this compound?
Low conjugation efficiency can stem from several factors, broadly categorized into issues with the reactants, reaction conditions, or the purification process. A systematic approach to troubleshooting is crucial for identifying the root cause.
Primary Areas to Investigate:
-
Reactant Quality and Integrity: Purity and stability of the this compound, the alkyne-modified molecule, and all reagents.
-
Reaction Conditions: Optimization of the catalyst system, solvent, pH, temperature, and reaction time.
-
Experimental Setup: Proper handling and order of addition of reagents.
Below is a diagram illustrating a typical workflow and potential points of failure.
Frequently Asked Questions (FAQs)
Reactant-Related Issues
Q2: How can I verify the quality of my this compound?
The purity and integrity of your drug-linker conjugate are paramount.
-
Verify Purity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the purity of the this compound.[1] Impurities can interfere with the conjugation reaction.
-
Assess Stability: The azide (B81097) group is generally stable, but the Gefitinib (B1684475) moiety and the PABC linker can be susceptible to degradation under certain conditions.[2][3] Store the compound as recommended, typically at -20°C in a dry, dark environment.[4]
Q3: My alkyne-modified molecule is a protein. Could it be the source of the problem?
Yes, issues with the protein to be conjugated are common.
-
Buffer Composition: Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), if using an amine-reactive alkyne linker. Buffers containing primary amines like Tris will compete with the protein for conjugation.
-
Protein Aggregation: High concentrations of proteins can lead to aggregation and precipitation, reducing the availability of sites for conjugation.[5] Consider optimizing the protein concentration.
-
Steric Hindrance: The alkyne group may be located in a sterically hindered region of the protein, making it inaccessible for conjugation. The PEG8 spacer is designed to reduce steric hindrance, but longer PEG chains may be necessary in some cases.[6][7][8]
Reaction Condition-Related Issues
The most common conjugation method for azide-functionalized molecules is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[9][10] The following questions address common issues with this reaction.
Q4: I'm performing a CuAAC reaction. Why might my yield be low?
Low yields in CuAAC reactions often point to problems with the copper catalyst.[11]
-
Copper(I) Oxidation: The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) by dissolved oxygen.[5]
-
Solution: Degas all buffers and solvents before use by sparging with an inert gas like argon or nitrogen.[11] Perform the reaction under an inert atmosphere if possible.
-
-
Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate (B8700270), is used to reduce Cu(II) to Cu(I) in situ. Ensure a sufficient excess of fresh sodium ascorbate is used.[12]
-
Catalyst Chelation: Some buffer components or functional groups on your biomolecule (e.g., thiols, histidines) can chelate the copper catalyst, rendering it inactive.[1] Avoid buffers like Tris. If your protein has copper-binding motifs, consider increasing the catalyst concentration.
Q5: What are the optimal reaction conditions for the conjugation?
Optimal conditions can vary depending on the specific molecules being conjugated. The following table provides a starting point for optimization.
| Parameter | Recommended Range/Condition | Rationale & Troubleshooting |
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO, or mixtures | Ensure all reactants are soluble.[1] If precipitation occurs, try a different solvent system. |
| pH | 7-9 for bioconjugations | Balances reaction rate and stability of reactants.[5] |
| Temperature | Room temperature (20-25°C) | Gentle heating (40-50°C) may improve yield for sterically hindered substrates, but can also lead to side reactions.[1] |
| Catalyst | CuSO₄ with a stabilizing ligand (e.g., THPTA) | Ligands like THPTA stabilize the Cu(I) oxidation state and improve solubility.[11] A 5:1 ligand-to-copper ratio is often recommended.[1] |
| Reducing Agent | Sodium Ascorbate | Use a fresh solution and add it last to initiate the reaction.[12] |
| Reactant Ratio | Molar excess of one reactant | The optimal molar ratio of the azide-linker to the alkyne-molecule should be determined empirically. |
Q6: Does the order of reagent addition matter?
Yes, the order of addition is critical for CuAAC reactions.[11]
-
Prepare a premixed solution of the copper salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).
-
Add this catalyst-ligand mixture to the solution containing your azide (this compound) and alkyne-modified molecule.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
Adding the ascorbate last prevents premature reduction of Cu(II) before the ligand can coordinate, which can lead to the formation of insoluble copper species.[11]
Linker-Specific Issues
Q7: Could the PABC linker be causing problems?
The p-aminobenzyl carbamate (B1207046) (PABC) linker is a self-immolative spacer, meaning it fragments to release the drug after cleavage of the adjacent peptide.[13][14]
-
Premature Cleavage: The Phe-Lys dipeptide is a substrate for proteases like cathepsin B.[15] While this is desirable inside a target cell, premature cleavage in the reaction mixture could be a concern if proteases are present. The Val-Cit-PABC linker system, which is structurally similar, is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C.[16][17]
-
Hydrophobicity: The PABC linker and the Gefitinib payload can be hydrophobic, potentially leading to aggregation.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a starting point for the conjugation of this compound to an alkyne-modified protein.
Materials:
-
This compound
-
Alkyne-modified protein in PBS, pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM in water)
-
THPTA solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Degassed buffers and water
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the this compound at the desired molar ratio.
-
In a separate tube, prepare the catalyst premix by adding the THPTA solution (to a final concentration of 5x the copper concentration) to the CuSO₄ solution (to a final concentration of 100-500 µM).
-
Add the catalyst premix to the protein/linker solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 2.5-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Purify the conjugate using a suitable method, such as size exclusion chromatography (SEC), to remove excess reagents.[18]
Protocol 2: Analytical Methods for Monitoring Conjugation
SDS-PAGE:
-
Principle: Successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.
-
Procedure:
-
Take aliquots of the reaction mixture at different time points.
-
Run the samples on an SDS-PAGE gel alongside an unconjugated protein control.
-
Stain the gel (e.g., with Coomassie blue) and visualize the bands. A new, higher molecular weight band or smear indicates successful conjugation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Principle: LC-MS can be used to separate the reaction components and determine their masses, providing a quantitative measure of conjugation efficiency and the degree of labeling.[19][20][21][22]
-
Procedure:
-
Inject a sample of the reaction mixture into an LC-MS system.
-
Use a suitable chromatography method (e.g., reversed-phase or size exclusion) to separate the conjugated protein, unconjugated protein, and excess linker.
-
Analyze the mass spectra to confirm the identity of the products and quantify the extent of conjugation.
-
By systematically working through this guide, researchers can effectively troubleshoot and optimize their conjugation experiments with this compound, leading to improved yields and more reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | ADC毒素连接子偶联物 | MCE [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. enovatia.com [enovatia.com]
- 20. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing N3-PEG8-Phe-Lys-PABC-Gefitinib Click Chemistry
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction for N3-PEG8-Phe-Lys-PABC-Gefitinib .
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1][2] It consists of:
-
Gefitinib: An anti-tumor agent that acts as an EGFR tyrosine kinase inhibitor.[3][4]
-
Linker: A cleavable linker composed of N3 (azide), PEG8 (an eight-unit polyethylene (B3416737) glycol spacer), Phe-Lys (a dipeptide), and PABC (p-aminobenzyl carbamate).[1][2]
-
Reactive Handle: An azide (B81097) (N3) group that allows for covalent attachment to an alkyne-modified molecule via click chemistry.[1]
Q2: What type of click chemistry is suitable for this compound?
A2: The azide group on this compound makes it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[1][5] This guide focuses on the more common CuAAC reaction.
Q3: Why is a copper catalyst necessary for the CuAAC reaction?
A3: The copper(I) catalyst is essential as it dramatically accelerates the rate of the cycloaddition reaction between the azide and the terminal alkyne, typically by a factor of 107 to 108.[6] This allows the reaction to proceed efficiently at room temperature and under biocompatible conditions.[][8]
Q4: What is the role of the PEG8 spacer in the linker?
A4: The polyethylene glycol (PEG) spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate. In the context of the click reaction, a PEG spacer can also reduce steric hindrance, potentially increasing the accessibility of the reactive azide group and enhancing reaction rates.[9][10]
Q5: Is the PABC linker stable under CuAAC conditions?
A5: The p-aminobenzyl carbamate (B1207046) (PABC) portion of the linker is generally stable under the mild conditions of CuAAC reactions.[11] However, valine-citrulline-PABC linkers have shown instability in mouse plasma due to enzymatic cleavage, a factor to consider for in vivo studies in murine models.[12][13]
Troubleshooting Guide
This section addresses common issues encountered during the CuAAC conjugation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Copper Catalyst: The active catalyst is Cu(I), but Cu(II) is often used as a more stable precursor. The reducing agent (e.g., sodium ascorbate) may be old or degraded, failing to reduce Cu(II) to Cu(I).[6][14] | 1a. Use a fresh, high-quality stock of sodium ascorbate (B8700270). A brownish appearance indicates oxidation.[14]1b. Ensure the reaction is degassed and run under an inert atmosphere (nitrogen or argon) to prevent re-oxidation of Cu(I) to the inactive Cu(II) state.[14]1c. Increase the concentration of the copper catalyst and/or the reducing agent.[14] |
| 2. Reagent Degradation: The azide-linker itself or the alkyne-modified molecule may have degraded during storage. | 2a. Verify the integrity and purity of starting materials using analytical methods like Mass Spectrometry or NMR.[15]2b. Store azide-containing linkers at -20°C or -80°C, protected from light and moisture.[10] | |
| 3. Poor Solubility: One or more reactants may not be fully soluble in the chosen solvent system, limiting reaction efficiency.[16] | 3a. Add a co-solvent like DMSO or DMF to improve the solubility of hydrophobic components.[17][18]3b. Test different buffer systems or solvent mixtures. | |
| Inconsistent Yields Between Batches | 1. Reagent Quality/Preparation: Inconsistent quality of reagents (catalyst, ligand, reducing agent) or variations in stock solution preparation. | 1a. Use fresh, high-quality reagents for each batch.[10]1b. Carefully prepare and validate the concentration of all stock solutions before use. |
| 2. Oxygen Contamination: Variable exposure to atmospheric oxygen can lead to inconsistent catalyst activity. | 2a. Standardize the degassing procedure (e.g., sparging with argon for a set time) for all reactions.[15] | |
| Product Degradation or Side Reactions | 1. Oxidative Damage: The combination of a copper catalyst and sodium ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like peptides or antibodies.[18] | 1a. Include a copper-chelating ligand like THPTA or TBTA at a 5:1 ratio to copper. The ligand protects the catalyst from oxidation and can act as a sacrificial reductant.[19][20]1b. Add a scavenger like aminoguanidine (B1677879) to intercept reactive byproducts of ascorbate oxidation.[18][21] |
| 2. Aggregation/Precipitation: The formation of an insoluble precipitate during the reaction can indicate product aggregation or catalyst crashing out of solution.[22] | 2a. Try a different solvent system or add solubilizing agents.[18]2b. Ensure the copper ligand is appropriate for the chosen solvent (e.g., THPTA for aqueous media, TBTA for organic).[20] | |
| Difficulty with Product Purification | 1. Residual Copper: Copper ions can remain bound to the final product, causing aggregation and analytical artifacts.[23] | 1a. After the reaction, add a chelating agent like EDTA to sequester the copper catalyst.[15]1b. Utilize purification methods like Reversed-Phase HPLC (RP-HPLC), which is effective at separating the desired peptide/protein conjugate from small molecule reagents and byproducts.[24] |
| 2. Co-elution of Impurities: Unreacted starting materials or byproducts may be difficult to separate from the final conjugate. | 2a. Optimize the RP-HPLC gradient to improve the resolution between the product and impurities.[24]2b. If the reaction has gone to completion, less purification will be required. Monitor reaction progress by LC-MS to determine the optimal endpoint.[15] |
Supporting Data: Optimizing Reaction Conditions
The following table provides an example of how reaction conditions can be varied to optimize the yield of the click reaction. The data presented here is illustrative and serves as a starting point for optimization.
| Run | [CuSO₄] (eq) | [Sodium Ascorbate] (eq) | Ligand (5 eq) | Solvent System | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 0.1 | 0.5 | THPTA | PBS (pH 7.4) | 25 | 12 | 45 |
| 2 | 0.25 | 1.0 | THPTA | PBS (pH 7.4) | 25 | 12 | 68 |
| 3 | 0.25 | 1.0 | THPTA | PBS:DMSO (4:1) | 25 | 12 | 85 |
| 4 | 0.25 | 1.0 | THPTA | PBS:DMSO (4:1) | 37 | 4 | 92 |
| 5 | 0.5 | 2.0 | THPTA | PBS:DMSO (4:1) | 37 | 4 | >95 |
| 6 | 0.25 | 1.0 | None | PBS:DMSO (4:1) | 37 | 4 | 30 |
Note: "eq" refers to equivalents relative to the limiting reagent (either the azide or alkyne component).
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO), if needed
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule in the degassed reaction buffer to the desired final concentration (e.g., 1 mg/mL).
-
Dissolve the this compound in DMSO to create a concentrated stock solution. Add the desired molar excess (typically 2-10 equivalents) to the alkyne solution.
-
-
Reaction Setup:
-
Gently mix the solution containing the alkyne and azide components.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.[15]
-
-
Catalyst Preparation and Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix. For a final reaction concentration of 0.25 mM CuSO₄ and 1.25 mM THPTA, combine the appropriate volumes of the stock solutions.[19] Vortex briefly.
-
Add the freshly prepared sodium ascorbate solution to the main reaction vessel to a final concentration of 2.5-5 mM.[22]
-
Immediately initiate the reaction by adding the CuSO₄/THPTA premix.
-
-
Reaction Incubation:
-
Purification:
-
Once the reaction is complete, quench by adding EDTA to chelate the copper.
-
Purify the conjugate using a suitable method, such as RP-HPLC for peptides and small molecules or size-exclusion chromatography for larger proteins.[24]
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical CuAAC click chemistry experiment.
Gefitinib Signaling Pathway Inhibition
Caption: Gefitinib inhibits EGFR signaling pathways.[26][27]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 8. jpt.com [jpt.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axispharm.com [axispharm.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bachem.com [bachem.com]
- 25. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 27. aacrjournals.org [aacrjournals.org]
preventing aggregation of ADCs with N3-PEG8-Phe-Lys-PABC-Gefitinib
Product Focus: Antibody-Drug Conjugates (ADCs) utilizing the N3-PEG8-Phe-Lys-PABC-Gefitinib linker-payload system.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs), specifically those constructed with the this compound drug-linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for an ADC containing the this compound linker-payload?
A1: Aggregation of ADCs is a complex issue arising from the properties of the antibody, the physicochemical characteristics of the linker and payload, and the surrounding experimental conditions.[1][2] Key factors for this specific ADC include:
-
Hydrophobicity: The conjugation of the relatively hydrophobic Gefitinib payload via the PABC (p-aminobenzyl carbamate) linker can create hydrophobic patches on the antibody surface. These patches can lead to intermolecular interactions that drive aggregation.[3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[4][5]
-
Role of the PEG Linker: The PEG8 (polyethylene glycol) component of the linker is hydrophilic and is designed to counteract the hydrophobicity of the payload, thereby improving solubility and reducing aggregation.[][] However, its effectiveness can be influenced by the overall ADC structure and formulation.
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer are critical for ADC stability. Aggregation can be triggered by conditions that are close to the antibody's isoelectric point (pI), where it has a net neutral charge and minimal solubility.[3][5]
-
Physical Stresses: Exposure to physical stresses such as repeated freeze-thaw cycles, high temperatures, and agitation can lead to protein denaturation and subsequent aggregation.[5][8]
Q2: How does the this compound linker design impact ADC stability and aggregation?
A2: The linker design is crucial for the stability and efficacy of the ADC.[9]
-
Cleavable Linker: The Phe-Lys dipeptide within the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, inside the target cancer cell. This ensures that the Gefitinib payload is released specifically at the site of action.[10][11]
-
PABC Spacer: The PABC spacer facilitates the self-immolative release of the active Gefitinib payload following enzymatic cleavage of the Phe-Lys bond.
-
PEG8 Moiety: The eight-unit polyethylene (B3416737) glycol (PEG) chain is a key component for mitigating aggregation.[] It increases the overall hydrophilicity of the drug-linker, which helps to shield the hydrophobic payload and reduce non-specific protein-protein interactions.[9][12] This can lead to improved solubility, stability, and pharmacokinetic properties.[13]
-
N3 (Azide) Group: The azide (B81097) group is typically used for "click chemistry" conjugation to a corresponding alkyne-modified antibody, allowing for a site-specific and controlled conjugation process.
Q3: What are the potential consequences of ADC aggregation in my experiments?
A3: ADC aggregation can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased therapeutic efficacy.[8][11]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in vivo, potentially leading to the production of anti-drug antibodies (ADAs) and rapid clearance of the ADC.[3][8]
-
Altered Pharmacokinetics: Aggregation can change the pharmacokinetic profile of the ADC, often leading to faster clearance from circulation.[13]
-
Safety Concerns: In a clinical setting, ADC aggregates can activate immune cells through Fcγ receptors, potentially causing off-target toxicity.[1][14]
-
Manufacturing and Storage Issues: Aggregation can lead to product loss during purification and filtration steps and can reduce the shelf-life of the ADC.[1][8]
Troubleshooting Guides
Guide 1: Aggregation Observed Immediately Post-Conjugation
Symptom: Size Exclusion Chromatography (SEC) analysis reveals a significant increase in high molecular weight species (HMWS) immediately after the conjugation of this compound to the antibody.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower average DAR (e.g., 2-4). Reduce the molar excess of the drug-linker during the reaction. | A lower DAR will decrease the overall hydrophobicity of the ADC, reducing the propensity for aggregation.[5] |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the reaction chemistry while maintaining antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point.[3] | Maintaining an optimal pH ensures the antibody remains properly charged and soluble, minimizing self-association. |
| Presence of Solvents | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the drug-linker. If possible, use a solvent-exchange step to remove excess organic solvent before conjugation. | Reducing the concentration of organic solvents will help maintain the native conformation of the antibody and prevent denaturation-induced aggregation.[3] |
| Antibody Quality | Ensure the starting monoclonal antibody is of high purity and is primarily monomeric, with minimal pre-existing aggregates. | Using a high-quality, monomeric antibody provides a clean baseline and prevents pre-existing aggregates from "seeding" further aggregation.[5] |
Guide 2: Aggregation Increases During Purification and/or Storage
Symptom: The percentage of aggregates increases during downstream processing (e.g., purification, buffer exchange) or upon storage.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inappropriate Formulation Buffer | Screen a panel of formulation buffers with varying pH (e.g., 5.0-7.0) and excipients. Add stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, histidine), or non-ionic surfactants (polysorbate 20/80).[5] | A well-chosen formulation buffer will maintain the ADC's conformational stability and solubility, thereby preventing aggregation over time. |
| Harsh Storage Conditions | Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations. Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use vials. If freezing is necessary, use a cryoprotectant.[5] | Proper storage conditions minimize physical and thermal stress on the ADC, preserving its integrity. |
| High Protein Concentration | If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration. | Lowering the protein concentration can reduce the frequency of intermolecular encounters that lead to aggregation.[5] |
| Light Exposure | Protect the ADC from light, especially if any component is photosensitive.[1][5] | Preventing light exposure can avoid photo-degradation that may trigger aggregation. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[15]
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with an appropriate SEC column (e.g., TSKgel G3000SWxl) with the mobile phase.
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.
-
Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the average hydrodynamic diameter and size distribution of particles in the ADC solution, providing an early indication of aggregation.[1]
Methodology:
-
Sample Preparation: Filter the ADC sample through a low-protein-binding 0.22 µm filter to remove any dust or extraneous particles. Dilute the sample to an appropriate concentration (e.g., 0.5-1.0 mg/mL) in the formulation buffer.
-
Instrument Setup: Set the DLS instrument parameters, including temperature (e.g., 25°C), laser wavelength, and detector angle.
-
Measurement: Place the cuvette containing the sample into the instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic diameter (Z-average), and the polydispersity index (PDI). An increase in the Z-average or PDI over time can indicate aggregation.
Protocol 3: Forced Degradation Study
Objective: To assess the stability of the ADC under various stress conditions and identify potential degradation pathways that could lead to aggregation.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the ADC at a concentration of 1 mg/mL in the formulation buffer.
-
Stress Conditions: Subject the aliquots to a range of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1-4 weeks).[2]
-
Freeze-Thaw Stress: Subject the samples to multiple (e.g., 3-5) cycles of freezing at -80°C and thawing at room temperature.
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.[2]
-
Photostability: Expose to light according to ICH Q1B guidelines.[2]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, DLS, and mass spectrometry, to characterize the degradation products and aggregation levels.
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Gefitinib's mechanism of action via inhibition of the EGFR signaling pathway.[16][17][18]
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. purepeg.com [purepeg.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of N3-PEG8-Phe-Lys-PABC-Gefitinib Conjugates
Welcome to the technical support center for the purification of N3-PEG8-Phe-Lys-PABC-Gefitinib conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this specific drug-linker conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Observation/Problem | Potential Cause | Suggested Solution |
| Low Recovery of the Final Conjugate | 1. Suboptimal Chromatography Conditions: The conjugate may be irreversibly binding to the stationary phase or co-eluting with other components. 2. Product Instability: The PABC linker is known to be labile and may degrade under harsh purification conditions (e.g., extreme pH or high temperatures).[1] 3. Aggregation: The hydrophobic nature of Gefitinib and the peptide component can lead to aggregation, causing product loss during filtration or chromatography. | 1. Optimize Chromatography Method: - RP-HPLC: Adjust the gradient steepness and organic modifier (e.g., acetonitrile (B52724), methanol). Consider a different stationary phase (e.g., C8 instead of C18) to modulate retention. - SEC: Ensure the column pore size is appropriate for the molecular weight of the conjugate to achieve good separation from aggregates and smaller impurities. - IEX: The charged nature of the Lysine residue allows for cation exchange chromatography. Optimize the salt gradient and pH of the mobile phase.[2] 2. Maintain Mild Purification Conditions: - Use buffers with a neutral to slightly acidic pH. - Perform all purification steps at reduced temperatures (e.g., 4°C) to minimize degradation. 3. Address Aggregation: - Add organic modifiers or non-ionic surfactants in low concentrations to the mobile phase to disrupt hydrophobic interactions. - Perform a buffer screen to identify conditions that enhance solubility. |
| Presence of Unreacted Starting Materials (N3-PEG8-Phe-Lys, PABC-Gefitinib) | 1. Incomplete Reaction: The conjugation reaction may not have gone to completion. 2. Inefficient Purification: The chosen purification method may not be adequately resolving the product from the starting materials. | 1. Optimize Reaction Conditions: - Increase the reaction time or temperature (while monitoring for degradation). - Adjust the stoichiometry of the reactants. 2. Refine Purification Strategy: - RP-HPLC: A steep gradient may be necessary to separate the more hydrophobic conjugate from the less hydrophobic starting materials. - Solid-Phase Extraction (SPE): Utilize a "catch and release" protocol where the conjugate is retained on the stationary phase while unreacted components are washed away.[1] |
| Multiple Peaks in the Final Product Chromatogram | 1. Isomers: Positional isomers may have formed during synthesis. 2. Degradation Products: The conjugate may be degrading during purification or storage. The PABC linker is designed to be cleavable, which can lead to premature release of Gefitinib.[1] 3. PEG Heterogeneity: If a polydisperse PEG reagent was used, the final product will be a mixture of conjugates with different PEG chain lengths. | 1. Analytical Characterization: Use high-resolution mass spectrometry (HRMS) to identify the different species.[3] 2. Optimize Purification for Isomer Separation: - RP-HPLC: Use a shallow gradient to improve the resolution of closely eluting isomers. - Ion-Exchange Chromatography (IEX): May be effective in separating isomers if they have different charge properties.[2] 3. Prevent Degradation: - As mentioned, use mild pH and low-temperature conditions throughout the purification process. - Analyze the stability of the conjugate in the chosen mobile phases. |
| High Backpressure During HPLC Purification | 1. Column Clogging: Particulates from the sample or precipitation of the conjugate on the column can cause high backpressure. 2. Inappropriate Mobile Phase: The mobile phase may not be suitable for the column, or the viscosity may be too high. | 1. Sample Preparation: - Filter the sample through a 0.22 µm filter before injection. - Ensure the sample is fully dissolved in the mobile phase. 2. Column Maintenance: - Flush the column with an appropriate solvent to remove any precipitated material. - If the backpressure remains high, consider replacing the column frits. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-step purification method for a crude reaction mixture of this compound?
A1: For an initial cleanup and to remove the bulk of unreacted small molecule reagents and byproducts, Solid-Phase Extraction (SPE) with a reversed-phase sorbent (e.g., C18) is a highly effective first step.[4] It is a rapid method that can handle relatively large sample volumes and can significantly simplify the subsequent HPLC purification.
Q2: Which HPLC method is best suited for the final purification of this conjugate?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used and effective method for purifying peptide-drug conjugates of this nature.[2] The combination of the hydrophobic peptide and the Gefitinib moiety provides good retention on non-polar stationary phases (e.g., C18 or C8). A gradient elution with acetonitrile or methanol (B129727) in water, typically with an acid modifier like trifluoroacetic acid (TFA) or formic acid, allows for the separation of the desired conjugate from impurities.
Q3: How can I remove aggregates from my purified conjugate?
A3: Size Exclusion Chromatography (SEC) is the preferred method for removing aggregates.[2] It separates molecules based on their hydrodynamic radius, effectively separating the larger aggregates from the monomeric conjugate. Ensure the mobile phase is optimized to prevent non-specific interactions with the SEC resin.
Q4: What are the key analytical techniques for characterizing the purified this compound conjugate?
A4: A combination of techniques is essential for comprehensive characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the conjugate and identify any impurities or degradation products.[3]
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the conjugate.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For detailed structural elucidation of the conjugate and to confirm the successful linkage of all components.
Q5: The PABC linker in my conjugate seems to be cleaving during purification. How can I minimize this?
A5: The p-aminobenzyl carbamate (B1207046) (PABC) linker is designed for enzymatic cleavage within the cell, but it can be susceptible to chemical instability under certain conditions.[1] To minimize premature cleavage:
-
Maintain a slightly acidic to neutral pH (pH 6-7.5) in all your buffers and mobile phases.
-
Avoid high temperatures. Perform purification steps at room temperature or preferably at 4°C.
-
Limit the exposure time to purification conditions as much as possible.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Peptide Conjugate Cleanup
-
Sorbent: C18 SPE cartridge.
-
Conditioning: Wash the cartridge with 3 bed volumes of 100% acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA).
-
Equilibration: Equilibrate the cartridge with 3 bed volumes of 10% ACN in water with 0.1% TFA.
-
Sample Loading: Dissolve the crude conjugate in a minimal amount of the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with 3 bed volumes of the equilibration buffer to remove highly polar impurities.
-
Elution: Elute the conjugate with a stepwise gradient of increasing ACN concentration (e.g., 30%, 50%, 70% ACN) in water with 0.1% TFA. Collect fractions at each step.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing the purified conjugate.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70-90% B
-
40-45 min: 90% B
-
45-50 min: 90-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (for the peptide) and 340 nm (for Gefitinib).
-
Injection Volume: 100 µL (dependent on concentration).
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. enovatia.com [enovatia.com]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of N3-PEG8-Phe-Lys-PABC-Gefitinib in plasma
Welcome to the technical support center for N3-PEG8-Phe-Lys-PABC-Gefitinib. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the plasma stability of this drug conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected mechanisms of instability for the this compound conjugate in plasma?
A: The instability of your conjugate in plasma is likely attributable to two main factors:
-
Enzymatic Cleavage of the Linker: The Phe-Lys dipeptide is a substrate for various proteases and peptidases present in plasma. The Val-Cit-PABC linker, which is structurally similar, is known to be susceptible to cleavage by enzymes like Cathepsin B and, particularly in rodent plasma, Carboxylesterase 1C (Ces1C).[1][2] This enzymatic action on the Phe-Lys moiety would trigger the subsequent collapse of the PABC self-immolative spacer, leading to premature release of Gefitinib.[3]
-
Degradation of the Gefitinib Payload: Gefitinib itself can be susceptible to chemical degradation. Studies have shown that it degrades under acidic, basic, and oxidative stress conditions.[4][5][6] While plasma pH is tightly controlled, oxidative stress or interaction with plasma components could contribute to the degradation of the payload.
Q2: My conjugate shows significantly higher stability in human plasma compared to mouse plasma. What could be the reason for this discrepancy?
A: This is a well-documented phenomenon for ADCs with dipeptide-based cleavable linkers.[1][3] Mouse plasma has high concentrations of certain enzymes, like Carboxylesterase 1C (Ces1C), that are highly efficient at cleaving Val-Cit and similar peptide linkers.[1][2] Human plasma lacks a direct, highly active ortholog of this enzyme, resulting in substantially greater stability for the linker in human plasma.[2] This species-specific difference is a critical consideration when translating preclinical efficacy data from mouse models to human clinical scenarios.
Q3: How can I experimentally distinguish between linker cleavage and degradation of the Gefitinib payload?
A: The most effective method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). By monitoring specific mass transitions, you can simultaneously quantify the parent conjugate, released payload metabolites, and any degradation products.
-
Linker Cleavage: The appearance and increase of the "Gefitinib-PABC" species or free Gefitinib in the plasma incubate is a direct indicator of linker cleavage.
-
Payload Degradation: The detection of known Gefitinib degradants, such as the Gefitinib N-oxide, would indicate that the payload itself is unstable under the assay conditions.[7]
Q4: What strategies can I explore to improve the plasma stability of my conjugate?
A: Improving stability involves modifying the linker design. Consider the following approaches:
-
Introduce Steric Hindrance: Chemical modifications near the Phe-Lys cleavage site can sterically hinder enzyme access, thereby slowing down the rate of cleavage and enhancing stability.[8]
-
Enhance Hydrophilicity: Introducing hydrophilic elements, such as additional PEG units or polar amino acids (e.g., glutamic acid), to the linker can alter its conformation and interaction with plasma enzymes, sometimes leading to improved stability profiles.[9][10]
-
Explore Alternative Linkers: If the Phe-Lys linker proves too labile, consider alternative cleavable linkers known for higher plasma stability, such as β-glucuronide linkers, which are cleaved by an enzyme more prevalent in the tumor microenvironment than in plasma.[11][12] For certain therapeutic strategies, a non-cleavable linker could also be an option.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in stability results between experimental repeats. | 1. Inconsistent plasma handling (e.g., repeated freeze-thaw cycles). 2. Contamination of plasma samples. 3. Inconsistent incubation temperature. 4. Issues with the analytical method (LC-MS/MS). | 1. Use fresh plasma aliquots for each experiment; avoid repeated freeze-thaw. 2. Ensure plasma is collected with appropriate anticoagulants and handled under sterile conditions. 3. Use a calibrated incubator set to 37°C. 4. Run analytical standards and controls with each batch to ensure LC-MS/MS performance is consistent. |
| Rapid loss of parent conjugate (<50% remaining at the first time point). | 1. The Phe-Lys linker is extremely labile in the selected plasma species (e.g., mouse or rat). 2. The compound may be precipitating out of the plasma solution. | 1. Confirm lability by running a time course with shorter, earlier time points (e.g., 0, 5, 15, 30 min). 2. Consider using plasma from a different species (e.g., human, cynomolgus monkey) for comparison. 3. Check for precipitation by visually inspecting the sample and analyzing the 0-minute time point for recovery. |
| Mass balance is poor (sum of parent conjugate and detected metabolites is low). | 1. The conjugate is binding non-specifically to the labware (e.g., plastic tubes). 2. Unidentified metabolites or degradation pathways. 3. Inefficient extraction from the plasma matrix. | 1. Use low-adsorption polypropylene (B1209903) tubes for all incubations and sample processing. 2. Use high-resolution mass spectrometry to perform metabolite identification studies. 3. Optimize the protein precipitation/extraction protocol (e.g., test different organic solvents). |
Data Summary
The stability of dipeptide linkers is highly dependent on the plasma species. The following table summarizes literature data for similar dipeptide linkers to illustrate this common challenge.
| Linker Type | Payload | Plasma Species | Half-life (t½) | Reference |
| Phe-Lys-PABC | MMAE | Human | ~30 days | [3] |
| Phe-Lys-PABC | MMAE | Mouse | ~12.5 hours | [3] |
| Val-Cit-PABC | MMAE | Human | ~230 days | [3] |
| Val-Cit-PABC | MMAE | Mouse | ~80 hours | [3] |
Visual Diagrams
Hypothetical Stability and Cleavage Pathway
Caption: Hypothetical pathways for the instability of the conjugate in plasma.
Experimental Workflow for Plasma Stability Assay
Caption: Standard workflow for conducting an in vitro plasma stability assay.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing the root cause of conjugate instability.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for assessing the stability of this compound in plasma from various species.
1. Materials and Reagents:
-
Test Compound: this compound
-
Plasma: Pooled, heparinized plasma (e.g., Human, Mouse, Rat, Cynomolgus Monkey)
-
Positive Control: A compound known to be unstable in plasma (e.g., Propantheline).
-
Solvent: DMSO (for stock solutions)
-
Quenching Solution: Acetonitrile (B52724) containing a suitable internal standard (IS).
-
Equipment: Calibrated incubator (37°C), centrifuge, UPLC-MS/MS system, low-adsorption polypropylene tubes.
2. Procedure:
-
Preparation:
-
Thaw frozen plasma in a water bath at 37°C and keep on ice.
-
Prepare a 1 mM stock solution of the test compound and positive control in DMSO.
-
Pre-warm a sufficient volume of plasma to 37°C for at least 15 minutes.
-
-
Incubation:
-
Initiate the reaction by adding the test compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM.[13] The final DMSO concentration should be ≤0.5% to avoid affecting enzyme activity.
-
Vortex gently to mix. This is the main incubation plate/set of tubes.
-
Immediately remove the first aliquot for the 0-minute time point.
-
Incubate the remaining plasma mixture at 37°C, typically with gentle shaking.
-
Remove aliquots at subsequent time points (e.g., 15, 30, 60, 120 minutes).[13] Additional or different time points can be used based on expected stability.
-
-
Sample Processing:
-
For each time point, transfer an aliquot (e.g., 50 µL) of the incubation mixture to a tube containing a defined volume of ice-cold quenching solution (e.g., 200 µL of acetonitrile with IS). The ratio of solvent to plasma should be sufficient to precipitate proteins effectively (e.g., 4:1).
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
3. LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to quantify the remaining parent compound. Monitor the specific mass-to-charge ratio (m/z) for the this compound conjugate.
-
If required, develop additional methods to detect and quantify key metabolites like free Gefitinib and known degradation products.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte versus the internal standard (IS).
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample (which is set to 100%).[13]
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 13. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Addressing Off-Target Toxicity of Gefitinib ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gefitinib-based Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating off-target toxicity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target toxicity of Gefitinib (B1684475) ADCs.
Q1: What are the primary mechanisms of off-target toxicity observed with Gefitinib, the payload of our ADC?
A1: The primary off-target toxicities associated with Gefitinib are hepatotoxicity and cardiotoxicity.
-
Hepatotoxicity: Gefitinib can induce liver injury, which is a significant concern in its clinical use.[1] Studies suggest this may be related to the upregulation of genes involved in the endoplasmic reticulum stress (ERS) pathway and apoptosis.[2] Specifically, genes such as jnk, perk, bip, chop, ire1, bid, caspase3, and caspase9 are upregulated, while xbp1s, grp78, bcl-2/bax, and caspase8 are downregulated.[2] The metabolism of Gefitinib by cytochrome P450 enzymes, particularly the upregulation of CYP1A1 and downregulation of CYP2D9 and CYP2D10, has also been implicated in its hepatotoxic effects.[3]
-
Cardiotoxicity: Gefitinib has been shown to induce cardiotoxicity and cardiac hypertrophy. The proposed mechanisms involve the induction of cardiac apoptotic cell death and oxidative stress.[4] This is evidenced by the increased expression of apoptotic markers like caspase-3 and p53, as well as the oxidative stress marker heme oxygenase-1 (HO-1).[4] Furthermore, Gefitinib can modulate the cardiac PTEN/Akt/FoxO3a pathway and its metabolism by CYP1A1 into reactive metabolites contributes to its cardiotoxic potential.[5][]
Q2: How does conjugating Gefitinib into an ADC potentially alter its off-target toxicity profile?
A2: Conjugating Gefitinib to an antibody to create an ADC introduces several factors that can modulate its toxicity profile:
-
Target-Mediated Delivery: The primary goal of an ADC is to selectively deliver the cytotoxic payload (Gefitinib) to antigen-expressing tumor cells, thereby reducing systemic exposure and off-target effects.
-
Linker Stability: The stability of the linker connecting Gefitinib to the antibody is crucial. Premature cleavage of the linker in circulation can lead to the systemic release of Gefitinib, resulting in off-target toxicities similar to those seen with the free drug.[7][8]
-
Payload Release Mechanism: The mechanism of payload release (e.g., cleavage by lysosomal enzymes) is designed to occur within the target cell. However, any payload that escapes the cell can potentially affect neighboring healthy cells (bystander effect), which can be beneficial for tumor killing but also contribute to localized off-target toxicity.
-
Drug-to-Antibody Ratio (DAR): The number of Gefitinib molecules per antibody can influence the ADC's potency and toxicity. A higher DAR may increase efficacy but can also lead to increased off-target toxicity and faster clearance from circulation.[9][10]
Q3: We are observing high background cytotoxicity in our in vitro assays with our Gefitinib ADC, even in antigen-negative cell lines. What are the potential causes and how can we troubleshoot this?
A3: High background cytotoxicity in antigen-negative cells suggests off-target effects. Here are potential causes and troubleshooting steps:
-
Cause 1: Linker Instability: The linker may be prematurely cleaved in the culture medium, releasing free Gefitinib.
-
Cause 2: Non-specific Uptake: The ADC may be taken up by antigen-negative cells through non-specific mechanisms like pinocytosis.
-
Troubleshooting:
-
Internalization Assay: Use flow cytometry or confocal microscopy with a fluorescently labeled ADC to visualize and quantify non-specific uptake in antigen-negative cells.[1][5]
-
Antibody Engineering: Consider modifications to the antibody's Fc region to reduce non-specific binding to Fc receptors on cells.
-
-
-
Cause 3: Off-Target Kinase Inhibition: The Gefitinib payload, even when conjugated, might inhibit other kinases present in the antigen-negative cells, leading to cytotoxicity.
-
Troubleshooting:
-
Kinome Profiling: Perform a kinome scan to assess the inhibitory activity of the Gefitinib ADC against a panel of kinases to identify potential off-targets.[4]
-
Cell-Based Off-Target Assays: Use cell lines that are known to be sensitive to the inhibition of identified off-target kinases to confirm this mechanism.
-
-
Troubleshooting Guides
This section provides detailed guides for specific experimental issues.
Guide 1: Investigating Unexpected Hepatotoxicity in Animal Models
Symptom: Your in vivo studies with the Gefitinib ADC show elevated liver enzymes (ALT, AST) and/or histopathological signs of liver damage in animal models.
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Analyze ADC Stability in Plasma: Collect plasma samples from treated animals at different time points and quantify the concentration of free Gefitinib using LC-MS/MS.[] 2. Re-evaluate Linker Chemistry: If significant premature release is detected, consider redesigning the ADC with a more stable linker.[15] |
| On-Target Toxicity in Liver | 1. Assess Target Expression in Liver: Perform immunohistochemistry (IHC) or quantitative PCR (qPCR) on liver tissue from healthy animals to determine the expression level of the target antigen. 2. Correlate with Toxicity: If the target is expressed in the liver, the observed toxicity may be on-target. Consider using an antibody with higher tumor specificity or engineering the antibody for reduced affinity to the target in healthy tissue. |
| Metabolism of the ADC | 1. In Vitro Metabolism Studies: Incubate the Gefitinib ADC with liver microsomes and analyze the formation of metabolites by LC-MS.[5] 2. Identify Toxic Metabolites: If reactive metabolites are formed, investigate their cytotoxic potential in hepatocyte cell lines. |
Guide 2: Addressing Poor Efficacy and Potential Cardiotoxicity
Symptom: The Gefitinib ADC shows lower than expected anti-tumor efficacy in vivo, and there are concerns about potential cardiotoxicity based on the known profile of Gefitinib.
| Potential Cause | Troubleshooting Steps |
| Inefficient ADC Internalization | 1. In Vitro Internalization Assay: Use flow cytometry or high-content imaging with a pH-sensitive dye-labeled ADC to quantify the rate and extent of internalization into target cancer cells.[1][16] 2. Select a Better Internalizing Antibody: If internalization is poor, screen for alternative antibodies targeting the same antigen that exhibit more rapid and efficient internalization. |
| Insufficient Payload Release | 1. Lysosomal Trafficking and Payload Release Assay: Use confocal microscopy to visualize the co-localization of the ADC with lysosomes and subsequent payload release. 2. Optimize Linker Cleavability: If the linker is not efficiently cleaved in the lysosomal environment, consider a linker with a different cleavage motif. |
| Gefitinib-Induced Cardiotoxicity | 1. In Vitro Cardiotoxicity Assessment: Co-culture the Gefitinib ADC with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and assess for cytotoxicity, changes in beat rate, and expression of cardiotoxicity biomarkers (e.g., troponin).[17][18] 2. In Vivo Cardiotoxicity Studies: In animal models, monitor cardiac function (e.g., via echocardiography) and perform histopathological analysis of heart tissue. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Gefitinib in Various Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (µM) | Reference |
| PC9 | Non-Small Cell Lung | Mutant (exon 19 del) | <1 | [18] |
| NCI-H3255 | Non-Small Cell Lung | Mutant (L858R) | ~0.05 | [19] |
| A431 | Epidermoid Carcinoma | Wild-Type (amplified) | ~0.1 | [20] |
| MCF-7/Adr | Breast Cancer | Wild-Type | >10 | [21] |
| PC-6/PTX | Lung Cancer | Wild-Type | >10 | [21] |
Note: IC₅₀ values can vary depending on experimental conditions. This table provides a general reference.
Table 2: Potential Off-Target Kinases of Gefitinib
| Kinase | Potential Implication | Reference |
| MAPK10 (JNK3) | Neuronal apoptosis | [22] |
| PIM-1 | Cell survival and proliferation | [22] |
| CHEK1/CHK2 | Cell cycle regulation | [22] |
| ERBB4 (HER4) | Cardiac development and function | [22] |
This data is based on in silico analysis and requires experimental validation for the Gefitinib ADC.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for the evaluation of a Gefitinib ADC.[16][19][23][24][25]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a Gefitinib ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (e.g., NCI-H3255) and antigen-negative (e.g., MCF-7) cell lines
-
Complete cell culture medium
-
Gefitinib ADC, unconjugated antibody, and free Gefitinib
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Gefitinib ADC, unconjugated antibody, and free Gefitinib.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 72-96 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the concentration and fit a sigmoidal dose-response curve to determine the IC₅₀.
-
Protocol 2: Plasma Stability Assay by LC-MS
This protocol provides a general workflow for assessing the stability of a Gefitinib ADC in plasma.[][11][12][13][14]
Objective: To quantify the release of free Gefitinib from an ADC after incubation in plasma.
Materials:
-
Gefitinib ADC
-
Control plasma (e.g., human, mouse)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the Gefitinib ADC into pre-warmed plasma at a defined concentration.
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Preparation:
-
To each plasma aliquot, add 3 volumes of ice-cold protein precipitation solution.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., C18).
-
Use a gradient elution method to separate free Gefitinib from other components.
-
Detect and quantify Gefitinib using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of free Gefitinib in plasma.
-
Calculate the concentration of free Gefitinib in the experimental samples at each time point.
-
Plot the percentage of released Gefitinib over time to determine the stability profile of the ADC.
-
Mandatory Visualizations
Caption: Mechanism of action and off-target toxicity of Gefitinib ADCs.
Caption: Troubleshooting workflow for high background cytotoxicity.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tissuse.com [tissuse.com]
- 8. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. njbio.com [njbio.com]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veranova.com [veranova.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 21. forum.graphviz.org [forum.graphviz.org]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N3-PEG8-Phe-Lys-PABC-Gefitinib
Welcome to the technical support center for the synthesis of N3-PEG8-Phe-Lys-PABC-Gefitinib. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this drug-linker conjugate.
Troubleshooting Guides & FAQs
This section is organized by the key stages of the synthesis process, from the preparation of the peptide-linker to the final conjugation with Gefitinib.
Solid-Phase Peptide Synthesis (SPPS) of Phe-Lys Peptide
The synthesis of the Phe-Lys dipeptide on a solid support is the initial step. Common issues often relate to incomplete reactions and peptide aggregation.
FAQs:
-
Q1: My coupling reaction seems incomplete, resulting in low peptide yield. What could be the cause?
-
A1: Incomplete coupling is a frequent issue in SPPS.[1] Potential causes include:
-
Steric Hindrance: The bulky side chains of Phenylalanine can hinder the approach of the incoming activated amino acid.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chain.
-
Peptide Aggregation: Hydrophobic interactions between Phe residues can cause the peptide chains on the resin to aggregate, preventing further reaction.[1][2]
-
Suboptimal Coupling Reagents: The choice and concentration of coupling reagents are crucial for efficient amide bond formation.
-
-
-
Q2: How can I improve the coupling efficiency for the Phe-Lys dipeptide?
-
A2: To enhance coupling efficiency, consider the following strategies:
-
Extended Coupling Times: Increasing the reaction time can help overcome steric hindrance.
-
Use of Chaotropic Salts: Adding chaotropic salts like LiCl can help disrupt peptide aggregation.[2]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help overcome aggregation.
-
Choice of Coupling Reagents: Employing highly efficient coupling reagents such as HBTU/HOBt or PyBOP may improve yields.
-
-
-
Q3: I am observing significant peptide aggregation during synthesis. How can this be mitigated?
-
A3: Peptide aggregation is a common challenge, especially with hydrophobic residues.[1] To mitigate this:
-
Incorporate Solubilizing Agents: Using solvents like DCM with hexafluoroisopropanol (HFIP) can improve resin swelling and peptide solubility.[2]
-
Use Pseudoproline Dipeptides: If synthesizing a longer peptide chain containing Ser or Thr, pseudoproline dipeptides can be incorporated to disrupt secondary structure formation.[2]
-
-
Conjugation of N3-PEG8 to the Phe-Lys Peptide
This step involves attaching the azide-functionalized PEG linker to the N-terminus of the dipeptide.
FAQs:
-
Q1: What are the best practices for conjugating the N3-PEG8 linker to the peptide?
-
A1: Successful conjugation relies on proper activation of the PEG linker and optimal reaction conditions. N3-PEG-acid can be activated to an NHS ester for efficient reaction with the N-terminal amine of the Phe-Lys peptide.[3][4] Key considerations include:
-
pH Control: The reaction should be performed at a slightly basic pH (around 7.5-8.5) to ensure the N-terminal amine is deprotonated and nucleophilic.
-
Stoichiometry: A slight excess of the activated PEG linker is typically used to drive the reaction to completion.
-
Solvent: The choice of solvent is important to ensure the solubility of both the peptide and the PEG linker. Aqueous buffers with a co-solvent like DMSO or DMF are often used.
-
-
-
Q2: How do I confirm the successful conjugation of the PEG linker?
-
A2: The successful conjugation can be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): An increase in the molecular weight corresponding to the addition of the N3-PEG8 moiety is a clear indicator of successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the product compared to the starting peptide is expected due to the increased size and hydrophilicity from the PEG chain.
-
-
Activation and Conjugation of the PABC Spacer and Gefitinib
This stage involves linking the PABC spacer to the lysine (B10760008) side chain and subsequently conjugating Gefitinib.
FAQs:
-
Q1: What are the common challenges when working with the PABC linker?
-
A1: The p-aminobenzyl carbamate (B1207046) (PABC) linker is a self-immolative spacer, crucial for the release of the active drug.[5][6] However, its stability can be a concern:
-
Premature Cleavage: The Val-Cit-PABC system, and by extension Phe-Lys-PABC, can be susceptible to enzymatic cleavage in mouse plasma by carboxylesterases, which is a consideration for preclinical studies in murine models.[7][8][9][10]
-
pH Sensitivity: While generally stable at physiological pH, extreme pH conditions during synthesis or purification should be avoided to prevent premature linker cleavage.[7]
-
-
-
Q2: What is the mechanism of drug release from the PABC linker?
-
A2: The Phe-Lys dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[5][11] This enzymatic cleavage triggers a spontaneous 1,6-elimination of the PABC spacer, releasing the unmodified Gefitinib, carbon dioxide, and a quinone methide byproduct.[5]
-
-
Q3: Are there any specific considerations for conjugating Gefitinib?
-
A3: Gefitinib is typically conjugated via one of its available amine functionalities to the activated PABC linker. It is important to ensure that the conjugation reaction is selective and does not modify other parts of the Gefitinib molecule, which could affect its EGFR inhibitory activity. The reaction conditions should be optimized to achieve a high yield of the desired conjugate.
-
Purification and Characterization of the Final Conjugate
Purification of the final this compound conjugate is critical to remove unreacted starting materials and byproducts.
FAQs:
-
Q1: What are the recommended methods for purifying the final PEGylated drug-linker conjugate?
-
A1: Due to the heterogeneity of the crude reaction mixture, a multi-step purification strategy is often necessary.[12] Common techniques include:
-
Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from smaller molecules like unreacted Gefitinib and linker fragments.[]
-
Reverse Phase Chromatography (RP-HPLC): RP-HPLC is widely used for the purification of peptides and peptide-drug conjugates, providing high resolution to separate the desired product from closely related impurities.[]
-
Ion Exchange Chromatography (IEX): IEX can be used to separate molecules based on charge differences, which can be altered by PEGylation, aiding in the purification process.[][14]
-
-
-
Q2: What analytical techniques are essential for characterizing the final product?
-
A2: Comprehensive characterization is crucial to confirm the identity, purity, and stability of the final conjugate. Key techniques include:
-
LC-MS/MS: To confirm the molecular weight of the final product and identify any impurities.
-
HPLC: To determine the purity of the conjugate.
-
NMR: To confirm the structure of the conjugate, although this can be challenging for large, complex molecules.
-
-
-
Q3: I'm experiencing low recovery after purification. What could be the issue?
-
A3: Low recovery during purification can be due to several factors:
-
Aggregation: The final conjugate, despite the hydrophilic PEG linker, may still be prone to aggregation, leading to loss during chromatography.[12]
-
Non-specific Binding: PEGylated molecules can sometimes bind non-specifically to chromatography resins.[15]
-
Suboptimal Chromatography Conditions: The choice of mobile phase, gradient, and column chemistry can significantly impact recovery.
-
-
Quantitative Data Summary
| Parameter | Typical Range | Key Considerations |
| Peptide Synthesis Yield (Crude) | 70-95% | Dependent on sequence difficulty and coupling efficiency.[16] |
| PEGylation Reaction Yield | 60-90% | Influenced by reaction conditions and purity of starting materials. |
| Final Conjugation Yield | 50-80% | Dependent on the reactivity of the linker and drug. |
| Final Purity (after purification) | >95% | As determined by HPLC. |
| Linker Stability in Human Plasma | High (t½ > 1 week) | Val-Cit linkers are generally stable in human plasma.[7][9] |
| Linker Stability in Mouse Plasma | Low to Moderate | Susceptible to cleavage by carboxylesterases.[7][8][9] |
Experimental Protocols
A generalized protocol for the synthesis is outlined below. Researchers should optimize the specific conditions for their particular reagents and equipment.
-
Solid-Phase Peptide Synthesis of Fmoc-Lys(Boc)-Phe-Resin: Standard Fmoc-based solid-phase peptide synthesis protocols are employed.
-
N-terminal Deprotection: The Fmoc group is removed to expose the N-terminal amine of Phenylalanine.
-
N3-PEG8 Conjugation: The N3-PEG8-acid is activated (e.g., as an NHS ester) and reacted with the deprotected peptide on-resin.
-
Side-Chain Deprotection: The Boc protecting group on the Lysine side chain is removed.
-
PABC-Gefitinib Conjugation: The pre-formed PABC-Gefitinib moiety is conjugated to the Lysine side chain.
-
Cleavage from Resin: The complete conjugate is cleaved from the solid support using a cleavage cocktail (e.g., TFA-based).
-
Purification: The crude product is purified using preparative RP-HPLC.
-
Characterization: The final product is characterized by LC-MS and analytical HPLC.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Drug Release
Caption: Intracellular drug release mechanism.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Azide PEG acid, N3-PEG-COOH [nanocs.net]
- 4. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
strategies to enhance the therapeutic window of N3-PEG8-Phe-Lys-PABC-Gefitinib ADCs
Welcome to the technical support center for N3-PEG8-Phe-Lys-PABC-Gefitinib Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound ADCs?
A1: The this compound ADC leverages a multi-component system for targeted cancer cell cytotoxicity.[1] The monoclonal antibody (mAb) component of the ADC binds to a specific tumor-associated antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1] Inside the acidic environment of the lysosome, the Phe-Lys dipeptide linker is cleaved by lysosomal proteases, such as cathepsin B.[][3] This cleavage initiates the release of the PABC (p-aminobenzyl carbamate) self-immolative spacer, which in turn liberates the Gefitinib payload.[4][5][6] Gefitinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), inhibiting downstream signaling pathways involved in cell proliferation and survival, ultimately leading to apoptosis.[7][8][9][10]
Q2: What is the role of each component in the this compound drug-linker?
A2: Each component of the drug-linker system has a specific function:
-
N3 (Azide): This is a functional group that allows for the conjugation of the drug-linker to an alkyne-modified monoclonal antibody via "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition).[11][12][13]
-
PEG8: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC.[14] This can improve its pharmacokinetic properties, increase serum half-life, and reduce aggregation and non-specific toxicity.[14][15][16][17][18]
-
Phe-Lys (Phenylalanine-Lysine): This dipeptide serves as a cleavable linker that is recognized and hydrolyzed by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[][3][19][20]
-
PABC (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Phe-Lys linker is cleaved, the PABC moiety spontaneously decomposes to release the active Gefitinib payload in a traceless manner.[4][5][6]
-
Gefitinib: This is the cytotoxic payload. It is an EGFR tyrosine kinase inhibitor that blocks signaling pathways crucial for cancer cell growth and survival.[7][8][9][10]
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for this ADC?
A3: There is no universal optimal DAR; it must be determined empirically for each specific antibody and target.[21] However, a general principle is to balance efficacy with safety. A low DAR may not deliver a sufficient concentration of Gefitinib to be effective, while a high DAR can negatively impact pharmacokinetics, leading to faster clearance, aggregation, and increased off-target toxicity.[21][22] For many ADCs, a DAR of 2 to 4 is often a good starting point for optimization.[23]
Troubleshooting Guides
Problem 1: Low ADC Conjugation Efficiency
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Click Chemistry Reaction | - Verify the quality and concentration of the copper catalyst and reducing agent (for CuAAC).- Optimize the reaction buffer pH and temperature.- Ensure the absence of chelating agents in the buffer that could sequester the copper catalyst.- For SPAAC, ensure the purity and reactivity of the strained alkyne on the antibody.[11] |
| Antibody Modification Issues | - Confirm the successful incorporation of the alkyne handle onto the antibody using mass spectrometry.- Ensure that the modification process does not denature the antibody or obstruct the conjugation site. |
| Drug-Linker Instability | - Check the stability of the this compound stock solution. Avoid repeated freeze-thaw cycles. |
Problem 2: High Off-Target Toxicity in vitro or in vivo
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Premature Linker Cleavage | - Assess linker stability in relevant biological matrices (e.g., plasma). The Phe-Lys linker is designed for lysosomal cleavage but premature cleavage can lead to systemic toxicity.[3][19]- Consider alternative linker chemistries if instability is confirmed. |
| High DAR | - Synthesize ADCs with a lower average DAR and compare their toxicity profiles. High DAR can lead to faster clearance and increased non-specific uptake.[21] |
| Hydrophobicity of the ADC | - The PEG8 spacer is intended to increase hydrophilicity, but high DAR or antibody-specific properties might still lead to aggregation and non-specific uptake. Analyze ADC preparations for aggregates using size-exclusion chromatography (SEC).[14] |
| Payload-related Toxicity | - Gefitinib, as a tyrosine kinase inhibitor, can have its own off-target effects if released prematurely.[24][25] |
Problem 3: Lack of Efficacy in Cytotoxicity Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient ADC Internalization | - Confirm that the target antigen for your monoclonal antibody is expressed on the surface of your target cells and that the antibody binding leads to efficient internalization. |
| Insufficient Linker Cleavage | - Verify the expression levels of relevant lysosomal proteases (e.g., cathepsin B) in your target cell line.[] Low protease levels may lead to inefficient payload release. |
| Drug Resistance | - The target cells may have developed resistance to Gefitinib, for instance, through mutations in the EGFR pathway (e.g., T790M mutation) or activation of alternative signaling pathways.[8][26] |
| Low DAR | - Prepare and test ADCs with a higher DAR to increase the amount of payload delivered per antibody.[21] |
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of Anti-HER2-N3-PEG8-Phe-Lys-PABC-Gefitinib ADC
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 1.5 |
| BT-474 | High | 2.1 |
| MDA-MB-231 | Low | > 1000 |
| Untreated Control | N/A | N/A |
Table 2: Pharmacokinetic Parameters of a Hypothetical ADC with Varying PEG Length
| ADC Construct | PEG Length | Serum Half-life (hours) | Clearance (mL/hr/kg) |
| ADC-1 | PEG4 | 80 | 0.5 |
| ADC-2 (this compound) | PEG8 | 120 | 0.3 |
| ADC-3 | PEG12 | 150 | 0.2 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity MTT Assay
This protocol outlines a general procedure for assessing the cytotoxicity of the ADC.
Materials:
-
Target cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Control antibody (unconjugated)
-
Free Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[27][28]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free Gefitinib in complete growth medium.
-
Remove the culture medium from the wells and add 100 µL of the serially diluted test articles. Include untreated cells as a control.
-
Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload action (typically 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[28][29]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[29]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated controls and determine the IC50 values by plotting a dose-response curve.[27]
Protocol 2: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating the azide-containing drug-linker to an alkyne-modified antibody.
Materials:
-
Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS)
-
This compound drug-linker
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Ligand (e.g., THPTA) solution
-
Reducing agent (e.g., sodium ascorbate) solution
-
DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare stock solutions of the drug-linker in DMSO, and aqueous solutions of CuSO4, ligand, and sodium ascorbate (B8700270).[13][30]
-
In a reaction vessel, combine the alkyne-modified antibody with the this compound drug-linker. The molar ratio of drug-linker to antibody will influence the final DAR.
-
Add the ligand to the reaction mixture, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
Incubate the reaction at room temperature for 1-2 hours, with gentle mixing.
-
Purify the resulting ADC using a SEC column to remove unreacted drug-linker and other reagents.[13]
-
Characterize the purified ADC to determine the average DAR (e.g., via HIC or mass spectrometry), purity, and presence of aggregates (via SEC).
Visualizations
Caption: Mechanism of action of the this compound ADC.
Caption: Troubleshooting logic for low ADC efficacy.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
References
- 1. njbio.com [njbio.com]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry Behind ADCs [mdpi.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
- 19. adcreview.com [adcreview.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Efficacy of Tyrosine Kinase Inhibitors and Antibody–Drug Conjugates in HER2-Positive Metastatic Breast Cancer Patients with Brain Metastases: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 29. benchchem.com [benchchem.com]
- 30. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with premature linker cleavage in PABC-containing ADCs
Technical Support Center: PABC-Containing ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding premature linker cleavage in p-aminobenzyl carbamate (B1207046) (PABC)-containing antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of PABC linker cleavage?
The p-aminobenzyl carbamate (PABC) system is a self-immolative linker designed to release an amine-containing payload. In a typical valine-citrulline PABC (vc-PABC) linker, cleavage is initiated by lysosomal enzymes, such as Cathepsin B, after the ADC is internalized by the target cancer cell. Cathepsin B cleaves the valine-citrulline dipeptide, which triggers a cascade of spontaneous electronic rearrangements. This process involves a 1,6-elimination reaction of the PABC spacer, ultimately liberating the free, active drug inside the cancer cell.
Q2: What causes premature linker cleavage of PABC-containing ADCs in systemic circulation?
Premature linker cleavage in the bloodstream, before the ADC reaches the target tumor cell, is a significant issue that can lead to off-target toxicity and reduced therapeutic efficacy. The primary cause of this premature cleavage is the susceptibility of the linker to certain plasma enzymes, particularly carboxylesterases like human carboxylesterase 1C (CES1C). These enzymes can act on the linker, initiating its degradation and causing the premature release of the cytotoxic payload. The specific components of the linker, such as the dipeptide sequence, can influence its susceptibility to these enzymes.
Q3: How does the payload attached to the PABC linker influence its stability?
The chemical properties of the payload can significantly impact the stability of the PABC linker. The electronic properties of the payload's amine group, which is connected to the PABC carbamate, can affect the rate of the self-immolation process. Payloads with highly basic amines can accelerate the 1,6-elimination reaction, potentially leading to increased instability. Conversely, payloads with less basic amines may result in a more stable linker. Therefore, the choice of payload is a critical consideration in the design of PABC-containing ADCs to ensure optimal linker stability.
Q4: What are some common strategies to enhance the stability of PABC-containing linkers?
Several strategies have been developed to improve the stability of PABC-containing linkers and minimize premature drug release:
-
Steric Hindrance: Introducing bulky chemical groups near the cleavage site can physically block the access of plasma enzymes, thereby improving linker stability. This can be achieved by modifying the peptide sequence or the PABC spacer itself.
-
Linker Hydrophilicity: Increasing the hydrophilicity of the linker can also enhance its stability. More hydrophilic linkers are less likely to interact with plasma proteins and enzymes that can cause premature cleavage.
-
Alternative Peptide Sequences: While the valine-citrulline dipeptide is common, exploring alternative peptide sequences that are less susceptible to cleavage by plasma enzymes can be a viable strategy.
-
Enzyme-Resistant Linkers: Developing linkers that are specifically designed to be resistant to the action of common plasma enzymes like carboxylesterases is an active area of research.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to premature linker cleavage in PABC-containing ADCs.
Issue 1: High levels of free drug detected in in vitro plasma stability assays.
If you observe a rapid increase in the concentration of free payload during an in vitro plasma stability assay, it is a strong indicator of premature linker cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high free drug levels.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Enzymatic cleavage by plasma esterases | 1. Linker Modification: Introduce steric hindrance near the dipeptide or PABC spacer to block enzyme access. 2. Alternative Peptide Sequence: Replace the vc dipeptide with a sequence less prone to enzymatic cleavage. |
| Payload-driven instability | 1. Payload Modification: If feasible, modify the payload to reduce the basicity of the amine group attached to the linker. 2. Alternative Payload: Consider using a different payload with more favorable electronic properties. |
| Assay artifacts | 1. Control Experiments: Run control experiments with the payload alone and the antibody-linker conjugate without the payload to rule out non-specific degradation. 2. Analytical Method Validation: Ensure the analytical method (e.g., HPLC, LC-MS) is validated for accurately quantifying the free drug and intact ADC. |
Issue 2: Inconsistent results between different batches of ADCs.
Variability in premature linker cleavage between different batches of your ADC can compromise the reliability of your data and the overall quality of your therapeutic candidate.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Process Optimization: Refine the conjugation protocol to ensure a consistent and narrow DAR distribution. 2. Characterization: Thoroughly characterize each batch to confirm the DAR and ensure it is within the target range. |
| Heterogeneity in Conjugation Sites | 1. Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR and conjugation sites. 2. Analytical Characterization: Use techniques like peptide mapping to identify the conjugation sites and assess batch-to-batch consistency. |
| Reagent Quality | 1. Reagent QC: Implement stringent quality control measures for all reagents used in the conjugation and purification process. 2. Supplier Qualification: Qualify and validate suppliers to ensure consistent reagent quality. |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a PABC-containing ADC in plasma.
Objective: To quantify the extent of premature linker cleavage and payload release over time in a plasma environment.
Workflow Diagram:
Caption: Workflow for an in vitro plasma stability assay.
Materials:
-
PABC-containing ADC
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Acetonitrile (B52724) (or other suitable quenching solvent)
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Dilute the ADC stock solution to the desired final concentration in pre-warmed plasma. A typical starting concentration is 100 µg/mL.
-
Incubation: Incubate the ADC-plasma mixture at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect an aliquot of the mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of cold acetonitrile to the aliquot to precipitate plasma proteins.
-
Protein Precipitation: Vortex the quenched sample and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by a validated HPLC or LC-MS/MS method to separate and quantify the intact ADC and the released payload.
-
Data Interpretation: Plot the percentage of intact ADC remaining or the percentage of free payload released over time to determine the stability profile of the ADC.
Data Summary Table (Example):
| ADC Construct | Time (hours) | Intact ADC (%) | Free Payload (%) |
| Standard vc-PABC-Payload | 0 | 100 | 0 |
| 24 | 85 | 15 | |
| 48 | 72 | 28 | |
| 72 | 60 | 40 | |
| Sterically Hindered Linker-Payload | 0 | 100 | 0 |
| 24 | 98 | 2 | |
| 48 | 95 | 5 | |
| 72 | 92 | 8 |
PABC Linker Cleavage Mechanism
The following diagram illustrates the intended enzymatic cleavage and subsequent self-immolation of a vc-PABC linker within a target cancer cell.
Caption: Intended cleavage mechanism of a vc-PABC linker.
Technical Support Center: Optimization of PEG Spacer Length for Gefitinib ADCs
Welcome to the technical support center for the development and optimization of Gefitinib-based Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG spacer in a Gefitinib ADC?
A polyethylene (B3416737) glycol (PEG) spacer is a critical component of an ADC, linking the antibody to the Gefitinib payload. Its primary functions are to:
-
Enhance Solubility: Gefitinib, like many small molecule drugs, is hydrophobic. A PEG spacer increases the overall hydrophilicity of the ADC, which helps to prevent aggregation and improves its stability in aqueous solutions.[1]
-
Improve Pharmacokinetics (PK): PEGylation can extend the circulation half-life of the ADC by increasing its hydrodynamic size, which reduces renal clearance.[2][] This allows for greater accumulation of the ADC at the tumor site.
-
Reduce Immunogenicity: The PEG chain can shield the protein from the immune system, potentially reducing the immunogenic response to the ADC.[]
-
Optimize Potency and Specificity: The length of the PEG spacer can influence the accessibility of Gefitinib to its target, the epidermal growth factor receptor (EGFR), upon internalization into the cancer cell. An optimal length is crucial for efficient payload release and target engagement.[4][5]
Q2: How does the length of the PEG spacer impact the efficacy of a Gefitinib ADC?
The length of the PEG spacer is a critical parameter that requires careful optimization. It can have a significant impact on the therapeutic index of the ADC in several ways:
-
Steric Hindrance: A PEG spacer that is too short may cause the Gefitinib payload to be sterically hindered by the large antibody, preventing it from efficiently binding to the ATP-binding site of EGFR within the target cell. Conversely, an excessively long PEG spacer might wrap around the antibody and mask its antigen-binding sites, reducing its ability to target cancer cells.
-
Drug Release: For cleavable linkers, the PEG spacer length can influence the efficiency of enzymatic cleavage within the lysosome, which is necessary to release the active Gefitinib.
-
"Bystander Effect": The properties of the linker-drug, including the PEG spacer, can influence the ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
-
Pharmacokinetics: As PEG length increases, the ADC's circulation half-life tends to increase.[2] However, beyond a certain threshold, further increases in length may not provide additional PK benefits and could negatively impact tumor penetration.[2]
Q3: What are the common challenges encountered when conjugating Gefitinib to an antibody using a PEG linker?
Researchers may face several challenges during the conjugation process, including:
-
Low Conjugation Efficiency: This can be due to suboptimal reaction conditions (pH, temperature, reaction time), steric hindrance from the PEG chain, or inactivation of the reactive groups on the linker or antibody.
-
ADC Aggregation: The inherent hydrophobicity of Gefitinib can lead to ADC aggregation, even with a PEG spacer.[1] This is a significant issue as aggregated ADCs can be immunogenic and have altered PK profiles.
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for ADC efficacy and safety. Variations in DAR can arise from inconsistencies in the conjugation process.[1]
-
Linker Instability: Premature cleavage of the linker in circulation can lead to the systemic release of Gefitinib, causing off-target toxicity.[6]
Troubleshooting Guides
Issue 1: Low Yield of Purified Gefitinib ADC
| Potential Cause | Troubleshooting Steps |
| ADC Aggregation | 1. Optimize PEG Spacer Length: Test a range of PEG spacer lengths (e.g., PEG4, PEG8, PEG12, PEG24) to identify the optimal balance between hydrophilicity and steric hindrance.[2][7] 2. Adjust Buffer Conditions: Perform conjugation in buffers with varying pH and ionic strength. The addition of aggregation inhibitors, such as arginine, may also be beneficial. 3. Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of aggregation. |
| Inefficient Conjugation Reaction | 1. Verify Reagent Quality: Ensure the purity and reactivity of the PEG linker and Gefitinib derivative. 2. Optimize Reaction Stoichiometry: Titrate the molar ratio of the linker-drug to the antibody to find the optimal ratio for efficient conjugation without promoting aggregation. 3. Extend Reaction Time: Monitor the reaction over a time course to determine if a longer incubation period improves conjugation efficiency. |
| Loss During Purification | 1. Select Appropriate Purification Method: Size exclusion chromatography (SEC) is commonly used to remove aggregates and unconjugated drug-linker. Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs. 2. Optimize Chromatography Conditions: Adjust the mobile phase composition and gradient to improve the resolution and recovery of the desired ADC species. |
Issue 2: Inconsistent In Vitro Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Variable Drug-to-Antibody Ratio (DAR) | 1. Characterize ADC Batches: Use techniques like HIC-HPLC or mass spectrometry to determine the DAR of each ADC batch before conducting cytotoxicity assays. 2. Standardize Conjugation Protocol: Ensure strict adherence to the optimized conjugation protocol to produce consistent ADC batches. |
| Suboptimal PEG Spacer Length | 1. Test a Range of Spacer Lengths: Synthesize and test ADCs with different PEG spacer lengths to determine the optimal length for target cell internalization and payload release.[4][5][8] 2. Evaluate Linker Chemistry: If using a cleavable linker, ensure it is efficiently cleaved in the lysosomal environment of the target cells. |
| Cell Line Variability | 1. Confirm Target Expression: Regularly verify the expression level of the target antigen on the cancer cell line using flow cytometry. 2. Use Low Passage Number Cells: Cell lines can change their characteristics over time in culture. Use cells with a low passage number for consistent results. |
Data Presentation
Table 1: Impact of PEG Spacer Length on Gefitinib ADC Pharmacokinetics (Hypothetical Data)
This table summarizes hypothetical pharmacokinetic data for a Gefitinib ADC with varying PEG spacer lengths, based on trends observed for other ADCs with hydrophobic payloads.[2]
| PEG Spacer Length | Clearance (mL/day/kg) | Half-life (t½, days) | Area Under the Curve (AUC, µg*day/mL) |
| PEG4 | 15.2 | 3.1 | 197 |
| PEG8 | 8.5 | 7.5 | 353 |
| PEG12 | 8.1 | 7.9 | 370 |
| PEG24 | 8.3 | 7.8 | 361 |
Data is presented as mean values from a hypothetical study in a relevant animal model.
Table 2: In Vitro Cytotoxicity of Gefitinib ADCs with Different PEG Spacer Lengths (Hypothetical Data)
This table presents hypothetical in vitro cytotoxicity data for Gefitinib ADCs with varying PEG spacer lengths against a high EGFR-expressing cancer cell line.
| PEG Spacer Length | IC50 (nM) |
| PEG4 | 15.8 |
| PEG8 | 5.2 |
| PEG12 | 6.1 |
| PEG24 | 9.7 |
IC50 values represent the concentration of ADC required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: General Procedure for Gefitinib ADC Synthesis with a PEG Spacer
This protocol outlines a general two-step process for the conjugation of a Gefitinib-PEG linker to an antibody.
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Concentrate the antibody to a working concentration (e.g., 5-10 mg/mL).
-
-
Linker-Payload Preparation:
-
Dissolve the Gefitinib-PEG-linker construct in an appropriate organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved Gefitinib-PEG-linker to the antibody solution at a specific molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a defined period (e.g., 2-24 hours).
-
-
Purification:
-
Remove unreacted linker-payload and aggregates using size exclusion chromatography (SEC).
-
Elute the ADC using a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Determine the average DAR using UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method for evaluating the potency of Gefitinib ADCs in cancer cell lines.
-
Cell Seeding:
-
Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Gefitinib ADCs and a non-targeting control ADC.
-
Add the ADC dilutions to the cells and incubate for a specified period (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or resazurin).
-
-
Data Analysis:
-
Plot the cell viability data against the ADC concentration and determine the IC50 value using a non-linear regression model.
-
Visualizations
Caption: Gefitinib mechanism of action via EGFR signaling pathway inhibition.
Caption: Experimental workflow for PEG spacer length optimization in Gefitinib ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for N3-PEG8-Phe-Lys-PABC-Gefitinib experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for experiments involving N3-PEG8-Phe-Lys-PABC-Gefitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pre-fabricated drug-linker conjugate designed for the creation of Antibody-Drug Conjugates (ADCs).[1] It comprises three key components:
-
Gefitinib (B1684475): A potent, orally active tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1]
-
Cleavable Linker: A sophisticated linker system consisting of an N-terminal azide (B81097) (N3) for conjugation, a polyethylene (B3416737) glycol (PEG8) spacer for solubility, a Phe-Lys dipeptide that is a substrate for lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.[1][2][]
-
Azide (N3) Group: A reactive handle for "click chemistry," allowing for efficient and specific conjugation to an antibody that has been functionalized with an alkyne group.[4][]
Q2: What is the mechanism of action?
A2: The mechanism relies on the targeted delivery of Gefitinib to cancer cells.
-
An antibody targeting a tumor-specific antigen is conjugated to this compound.
-
The resulting ADC binds to the target antigen on the cancer cell surface and is internalized, typically into endosomes and then lysosomes.
-
Inside the lysosome, proteases such as Cathepsin B recognize and cleave the Phe-Lys dipeptide bond in the linker.[][6] While designed for Cathepsin B, other lysosomal proteases may also contribute to cleavage.[6][7]
-
Cleavage of the peptide triggers the self-immolation of the PABC spacer, releasing the active Gefitinib payload into the cytoplasm.[2]
-
Gefitinib then competitively and reversibly binds to the ATP-binding site in the intracellular domain of EGFR, inhibiting its autophosphorylation and blocking downstream signaling pathways (e.g., PI3K/Akt, MAPK), which ultimately leads to the inhibition of cell proliferation and induction of apoptosis.[8][9][10]
Q3: What type of conjugation chemistry is used?
A3: This drug-linker is designed for azide-alkyne cycloaddition, a type of "click chemistry."[4][] This requires the target antibody to be modified with an alkyne group. The reaction can be performed as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) if a strained alkyne (like DBCO or BCN) is used.[4]
Troubleshooting Guide: ADC Synthesis & Characterization
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Inefficient Alkyne Modification of Antibody: The antibody may not have been successfully functionalized with alkyne groups. | Verify alkyne incorporation using a small molecule azide reporter (e.g., Azide-Fluorophore) and analyze by mass spectrometry or fluorescence. |
| 2. Copper Catalyst Issues (for CuAAC): The copper(I) catalyst may have been oxidized to inactive copper(II) or the ligand may be suboptimal. | Use fresh copper solutions, a reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA). Ensure all reagents are degassed to remove oxygen. | |
| 3. Interfering Buffer Components: Buffers containing amines (e.g., Tris) or chelating agents (e.g., EDTA) can interfere with the conjugation reaction. | Perform a buffer exchange into a non-interfering buffer like PBS or HEPES prior to conjugation. | |
| 4. Degradation of Reagents: The drug-linker or other reagents may have degraded due to improper storage. | Ensure all components are stored at the recommended temperatures and protected from light and moisture. | |
| ADC Aggregation | 1. High Drug-to-Antibody Ratio (DAR): High levels of hydrophobic drug payload can lead to protein aggregation. | Optimize the reaction stoichiometry to target a lower DAR. Consider using hydrophilic linkers or formulation additives.[11] |
| 2. Suboptimal Buffer Conditions: pH or ionic strength of the buffer may be promoting aggregation. | Screen different buffer conditions (pH, salt concentration) for the conjugation and final formulation steps. | |
| 3. Handling Stress: Vigorous vortexing or multiple freeze-thaw cycles can denature the antibody. | Handle the antibody and ADC gently. Aliquot and store at appropriate temperatures (-20°C or -80°C). | |
| Heterogeneous DAR | 1. Inconsistent Alkyne Modification: Non-site-specific modification of the antibody will lead to a mixture of species. | Use site-specific antibody engineering techniques to introduce a defined number of alkyne handles for a more homogeneous product.[12] |
| 2. Incomplete Reaction: The click chemistry reaction may not have gone to completion. | Increase reaction time, optimize catalyst concentration, or slightly increase the molar excess of the drug-linker. Purify the final product to isolate the desired DAR species. |
Troubleshooting Guide: In Vitro & In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Low Potency / High IC50 Value in Cell-Based Assays | 1. Low Target Antigen Expression: The target cell line may not express sufficient levels of the target antigen for ADC binding and internalization. | Quantify target antigen expression on the cell surface using flow cytometry or western blot. Select cell lines with high target expression. |
| 2. Inefficient ADC Internalization: The antibody may bind to the cell surface but not be efficiently internalized. | Perform an internalization assay using a fluorescently labeled version of your antibody. | |
| 3. Impaired Lysosomal Function: Changes in lysosomal pH or protease activity can prevent linker cleavage and payload release. | Use a lysosomotropic agent (e.g., chloroquine) to see if it affects ADC potency, which can indicate a lysosomal processing issue. | |
| 4. Drug Efflux: The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters that pump Gefitinib out of the cell. | Test for co-localization of the ADC with lysosomal markers. Assess the expression of efflux pumps like P-glycoprotein (MDR1). | |
| 5. Cell Line is Intrinsically Resistant to Gefitinib: The cells may have mutations downstream of EGFR (e.g., in PI3K/Akt pathway) that make them resistant to Gefitinib's effects.[13] | Test the sensitivity of the parental cell line to free Gefitinib to establish a baseline IC50. | |
| High Variability Between Experimental Replicates | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media can affect experimental outcomes. | Standardize all cell culture procedures. Use cells within a defined passage number range and seed at a consistent density. |
| 2. Inaccurate ADC Quantification: The concentration of the ADC stock solution may be inaccurate. | Accurately determine the ADC concentration using a protein quantification method (e.g., BCA or A280) and confirm the DAR using mass spectrometry or hydrophobic interaction chromatography (HIC). | |
| Unexpected In Vivo Toxicity | 1. Premature Linker Cleavage: The linker may be unstable in circulation, leading to premature release of Gefitinib and systemic toxicity. | Analyze plasma samples from treated animals to measure the levels of free Gefitinib versus conjugated ADC over time. |
| 2. Off-Target Binding of the Antibody: The antibody may have cross-reactivity with antigens on healthy tissues. | Evaluate the specificity of the antibody. Consider using a non-binding ADC control (an ADC with the same drug-linker but an irrelevant antibody) to assess target-independent toxicity. | |
| 3. Known Gefitinib-Related Toxicities: Gefitinib itself can cause side effects such as skin rash and diarrhea.[4][6][14] | Monitor animals closely for known Gefitinib-related adverse effects. A lower dose or different dosing schedule may be required. | |
| Loss of Efficacy Over Time (Acquired Resistance) | 1. Secondary EGFR Mutation: The tumor cells may have acquired the T790M "gatekeeper" mutation in the EGFR kinase domain, which prevents Gefitinib from binding effectively.[15][16] | Sequence the EGFR gene from resistant tumors or cell lines to check for the T790M mutation. |
| 2. Activation of Bypass Pathways: The cancer cells may have upregulated alternative signaling pathways (e.g., MET amplification, FGF2-FGFR1 loop) to bypass the EGFR blockade.[14][17] | Perform phosphoproteomic or western blot analysis on resistant cells to look for activation of other receptor tyrosine kinases (RTKs) like MET, HER2, or FGFR1. | |
| 3. Downregulation of Target Antigen: The tumor may have evolved to express lower levels of the target antigen, reducing ADC binding. | Analyze antigen expression levels in resistant tumors via immunohistochemistry (IHC) or flow cytometry. |
Quantitative Data
The following tables provide representative IC50 values for Gefitinib in various non-small cell lung cancer (NSCLC) cell lines. These values can serve as a benchmark when evaluating the potency of your ADC. The potency of the ADC is expected to be significantly higher than free Gefitinib in antigen-positive cells due to targeted delivery.
Table 1: In Vitro Efficacy of Gefitinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Gefitinib GI50 (Growth Inhibition 50) |
| NCI-H3255 | L858R | ~8 nM |
| PC-9 | exon 19 deletion | ~10 nM |
| HCC827 | exon 19 deletion | ~15 nM |
Data compiled for illustrative purposes based on publicly available information.[18]
Table 2: Comparison of Gefitinib IC50 in Sensitive vs. Acquired Resistant Cell Lines
| Cell Line Pair | Description | Gefitinib IC50 |
| PC-9 | Parental, Gefitinib-sensitive | ~0.02 µM |
| PC-9/ZD | Gefitinib-resistant derivative | >10 µM |
| HCC827 | Parental, Gefitinib-sensitive | ~0.01 µM |
| HCC827 ER | Erlotinib-resistant derivative | ~5 µM |
Data compiled for illustrative purposes based on publicly available information.[19]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Disclaimer: This is a general guideline. Optimal conditions (reagent concentrations, reaction time, temperature) must be determined empirically.
-
Antibody Preparation:
-
Start with an antibody that has been site-specifically modified to contain an alkyne group.
-
Perform a buffer exchange into a degassed, amine-free, and chelator-free buffer (e.g., PBS, pH 7.4).
-
Concentrate the antibody to a suitable concentration (e.g., 5-10 mg/mL).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a compatible organic solvent like DMSO.
-
Prepare a fresh stock solution of a Copper(I) source (e.g., CuSO₄).
-
Prepare a fresh stock solution of a reducing agent (e.g., Sodium Ascorbate).
-
Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the alkyne-modified antibody.
-
Add the this compound solution to the antibody. A 5-10 molar excess relative to the alkyne sites is a common starting point.
-
Premix the CuSO₄ and THPTA ligand solutions and add to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours, with gentle mixing and protection from light.
-
-
Purification:
-
Remove unreacted drug-linker and catalyst components by size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
-
Elute into the desired final formulation buffer.
-
-
Characterization:
-
Determine the protein concentration (A280 or BCA assay).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Assess ADC purity and aggregation by size exclusion chromatography (SEC-HPLC).
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate overnight to allow cells to attach.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC, a relevant isotype control ADC, and free Gefitinib in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Include "cells only" (untreated) and "medium only" (blank) controls.
-
-
Incubation:
-
Incubate the plate for 72-120 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot the cell viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: High-level experimental workflow for ADC creation and evaluation.
Caption: Simplified EGFR signaling pathway and the point of Gefitinib inhibition.
Caption: Intracellular linker cleavage and payload release mechanism.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A mechanism of resistance to gefitinib mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Item - IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. - Public Library of Science - Figshare [plos.figshare.com]
improving the pharmacokinetics of N3-PEG8-Phe-Lys-PABC-Gefitinib ADCs
.
Welcome to the technical support center for N3-PEG8-Phe-Lys-PABC-Gefitinib Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the pharmacokinetics of this specific ADC and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the this compound ADC design?
A1: This ADC is a targeted cancer therapy that combines a monoclonal antibody (mAb) with the cytotoxic drug Gefitinib.[1] Each component is crucial:
-
Monoclonal Antibody (mAb): Provides specificity by targeting antigens highly expressed on tumor cells.
-
Gefitinib (Payload): A potent tyrosine kinase inhibitor that blocks the Epidermal Growth factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and apoptosis.[1][2]
-
N3-PEG8-Phe-Lys-PABC Linker: This linker system connects the antibody to Gefitinib and is designed for optimal performance:
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that is a substrate for lysosomal proteases like Cathepsin B.[3][4] This ensures the payload is released inside the target cell.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that rapidly releases the unmodified Gefitinib molecule after the Phe-Lys dipeptide is cleaved.[4]
-
PEG8 (8-unit polyethylene (B3416737) glycol): A hydrophilic spacer that helps to improve the ADC's solubility, reduce aggregation, and prolong its circulation half-life by shielding it from proteolytic enzymes and reducing renal clearance.[5]
-
N3 (Azide): An azide (B81097) group that allows for site-specific conjugation to the antibody via click chemistry, ensuring a homogenous drug-to-antibody ratio (DAR).[6]
-
Q2: What are the primary challenges in optimizing the pharmacokinetics (PK) of this ADC?
A2: Key challenges include premature payload release, ADC aggregation, and rapid clearance from circulation.[5] Suboptimal PK can lead to off-target toxicity and reduced therapeutic efficacy.[7] The goal is to design an ADC that remains stable in circulation but efficiently releases its payload upon internalization into tumor cells.[3]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the ADC's performance?
A3: The DAR is a critical quality attribute. A low DAR may result in insufficient potency, while a high DAR can increase hydrophobicity, leading to aggregation, faster clearance, and potential toxicity issues.[8][9] For most ADCs, a DAR of 2 to 4 is often found to be the optimal balance between efficacy and safety.[9]
Troubleshooting Guide
Issue 1: ADC Aggregation Observed During Formulation or Storage
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.[10]
| Potential Cause | Troubleshooting Action | Rationale |
| High Hydrophobicity | 1. Confirm DAR: Use Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) to confirm the DAR is within the target range (e.g., 2-4).[8][11] 2. Optimize PEGylation: If aggregation persists with an optimal DAR, consider a longer PEG chain (e.g., PEG12, PEG24) to increase hydrophilicity. | High DAR increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[5] PEGylation shields these hydrophobic regions, improving solubility.[5] |
| Unfavorable Buffer Conditions | 1. pH Optimization: Ensure the formulation buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI) to maintain net charge and solubility.[12] 2. Optimize Ionic Strength: Test a range of salt concentrations (e.g., 50-200 mM NaCl) to find the optimal ionic strength that minimizes aggregation.[13] 3. Add Excipients: Screen stabilizing excipients like polysorbate 80 (0.01-0.05%) or sucrose (B13894) (2-5%). | The wrong pH or ionic strength can reduce the ADC's colloidal stability.[12] Excipients can prevent surface adsorption and stabilize the protein structure. |
| Environmental Stress | 1. Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing.[5] 2. Control Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid, -80°C for frozen) and avoid temperature fluctuations.[10] 3. Gentle Handling: Avoid vigorous shaking or vortexing that can cause mechanical stress. | Physical stresses can denature the antibody component of the ADC, exposing hydrophobic regions and leading to irreversible aggregation.[10][13] |
Issue 2: Premature Cleavage of Gefitinib in Plasma Stability Assays
Symptom: In an in vitro plasma stability assay, you detect a significant amount of free Gefitinib or linker-payload metabolite before the desired time point.
| Potential Cause | Troubleshooting Action | Rationale |
| Enzymatic Degradation in Plasma | 1. Species-Specific Differences: Compare stability in human, mouse, and rat plasma. Mouse plasma is known to contain carboxylesterases (like Ces1C) that can prematurely cleave Val-Cit and similar peptide linkers.[14] 2. Linker Modification: If instability in mouse plasma is a recurring issue for preclinical models, consider modifying the dipeptide linker. Adding a polar residue (e.g., Glu-Phe-Lys) can increase stability against certain plasma enzymes without affecting cleavage by lysosomal cathepsins.[15] | The Phe-Lys linker is designed for cleavage by lysosomal proteases. However, other proteases or esterases present in the plasma of certain species can cause premature payload release, leading to off-target toxicity.[14] |
| Linker Instability | 1. Control Experiments: Run a control experiment by incubating the ADC in buffer at 37°C to assess the intrinsic chemical stability of the linker.[16] 2. Confirm Conjugation Chemistry: Ensure that the click chemistry reaction for conjugation was successful and did not result in unstable side products. | While the Phe-Lys-PABC system is generally stable, issues with the synthesis or conjugation process could potentially lead to a chemically labile linker. |
Workflow for Troubleshooting ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by RP-HPLC
Objective: To determine the average DAR of the this compound ADC by separating its light and heavy chains using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
Materials:
-
ADC sample (~1 mg/mL)
-
Dithiothreitol (DTT) reduction buffer (e.g., 100 mM Tris, 10 mM DTT, pH 7.5)
-
RP-HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV Detector (280 nm)
Methodology:
-
Sample Reduction: Mix 50 µL of the ADC sample with 50 µL of DTT reduction buffer. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.
-
HPLC Setup: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject 20 µL of the reduced sample onto the column.
-
Chromatography: Run a linear gradient to elute the chains. For example:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chain (H1, H2, etc.).[11]
-
Calculate the average DAR using the following weighted formula: DAR = (Σ [Peak Area of conjugated chains * Number of drugs]) / (Σ Peak Area of all chains) Note: The number of possible drug conjugations per chain depends on the specific antibody and conjugation strategy.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature drug deconjugation in plasma from different species.[16]
Materials:
-
ADC sample
-
Human, rat, and mouse plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads for immunoaffinity capture
-
LC-MS system
Methodology:
-
Incubation: Spike the ADC into aliquots of plasma (human, rat, mouse) and a PBS control to a final concentration of 1 mg/mL. Incubate all samples at 37°C.[16]
-
Time Points: Collect samples at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store samples at -80°C until analysis.
-
Immunoaffinity Capture:
-
Thaw the plasma samples.
-
Add Protein A/G magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture the ADC.[16]
-
Wash the beads several times with cold PBS to remove unbound plasma proteins.
-
-
Analysis:
-
Total ADC Stability: Elute the captured ADC from the beads and analyze by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates drug deconjugation.[18]
-
Free Payload Quantification: Precipitate proteins from a separate aliquot of the plasma sample and analyze the supernatant by LC-MS/MS to quantify the concentration of released Gefitinib.[7]
-
ADC Internalization and Payload Release Mechanism
Caption: Mechanism of ADC binding, internalization, and intracellular release of Gefitinib.
Reference Data (Illustrative)
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics
This table presents illustrative data on how varying the length of the PEG chain in an N3-PEG-Phe-Lys-PABC-Gefitinib ADC might affect key pharmacokinetic parameters in a rat model.
| ADC Variant | Half-Life (t½, hours) | Clearance (mL/hr/kg) | Cmax (µg/mL) | AUC (µg·hr/mL) |
| PEG4 | 85 | 0.25 | 110 | 9,200 |
| PEG8 (Standard) | 150 | 0.14 | 105 | 17,850 |
| PEG12 | 190 | 0.11 | 102 | 22,500 |
| PEG24 | 240 | 0.08 | 98 | 30,000 |
| Data are hypothetical and for illustrative purposes. Actual results may vary. | ||||
| Interpretation: Increasing the PEG chain length generally leads to a longer half-life and reduced clearance, thereby increasing overall drug exposure (AUC).[5] This is a common strategy to improve the PK profile of ADCs. |
Table 2: Comparative In Vitro Plasma Stability
This table illustrates potential differences in the stability of the ADC in plasma from different species over 7 days, measured by the percentage of remaining conjugated ADC.
| Time (Hours) | Human Plasma (% Remaining) | Rat Plasma (% Remaining) | Mouse Plasma (% Remaining) |
| 0 | 100% | 100% | 100% |
| 24 | 98% | 96% | 88% |
| 72 | 95% | 91% | 75% |
| 168 (7 days) | 91% | 85% | 62% |
| Data are hypothetical and for illustrative purposes. | |||
| Interpretation: The ADC shows higher stability in human plasma compared to rodent plasma. The significant drop in stability in mouse plasma may be attributable to higher carboxylesterase activity, highlighting the importance of multi-species testing when evaluating linker stability.[14][19] |
Gefitinib Signaling Pathway Inhibition
Caption: Gefitinib inhibits the EGFR tyrosine kinase domain, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways to induce apoptosis.[1][20]
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. ymc.eu [ymc.eu]
- 9. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ClinPGx [clinpgx.org]
Technical Support Center: Method Refinement for Reproducible N3-PEG8-Phe-Lys-PABC-Gefitinib Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results for experiments involving N3-PEG8-Phe-Lys-PABC-Gefitinib.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound conjugate?
A1: Each part of the conjugate has a specific function:
-
N3 (Azide): The azide (B81097) group serves as a bioorthogonal handle. It can be used for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the drug-linker conjugate to a targeting moiety like an antibody.
-
PEG8 (Polyethylene Glycol, 8 units): The PEG linker enhances the solubility and stability of the conjugate in aqueous media, reduces aggregation, and can improve its pharmacokinetic properties.[1][2]
-
Phe-Lys (Phenylalanine-Lysine): This dipeptide is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][3][4][][6] This enzymatic cleavage is a key step in the targeted release of the drug.
-
PABC (p-aminobenzyl carbamate): The PABC acts as a self-immolative spacer.[2][7] Once the Phe-Lys dipeptide is cleaved by Cathepsin B, the PABC linker undergoes a spontaneous 1,6-elimination reaction to release the active Gefitinib payload in an unmodified form.[8][7]
-
Gefitinib: This is the active cytotoxic agent, an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor.[9][10][11][12][13][14][15][16][17][18] By inhibiting EGFR, it blocks downstream signaling pathways that promote cancer cell proliferation and survival.[9][10][11][13]
Q2: Why was the Phe-Lys dipeptide chosen as the cleavable linker?
A2: The Phe-Lys dipeptide is known to be efficiently cleaved by the lysosomal protease Cathepsin B.[1][6] Studies have shown that Phe-Lys can be cleaved more rapidly than the commonly used Val-Cit linker by isolated Cathepsin B, although their cleavage rates in lysosomal extracts are comparable, suggesting the involvement of multiple enzymes.[6] This efficient and specific cleavage within the lysosome of target cells is crucial for the selective release of the cytotoxic payload.
Q3: What is the mechanism of drug release from the PABC linker?
A3: The release of Gefitinib is a two-step process. First, Cathepsin B cleaves the amide bond between the lysine (B10760008) residue and the PABC moiety. This initial cleavage triggers a spontaneous electronic cascade within the PABC spacer, leading to a 1,6-elimination reaction. This self-immolative process results in the release of p-aminobenzyl alcohol, which then decomposes to release carbon dioxide and the free, active Gefitinib.[8][7]
Q4: What are the expected challenges when working with this PEGylated conjugate?
A4: Working with PEGylated compounds like this compound can present challenges with purification and characterization. The PEG chain can lead to broad peaks in HPLC and NMR due to its conformational flexibility. Additionally, aggregation can be a concern, especially at high concentrations.[19][20][21] Careful optimization of purification methods and the use of appropriate analytical techniques are essential.
Experimental Protocols
I. Synthesis of this compound
This protocol outlines a plausible synthetic route based on established chemical principles for the synthesis of similar antibody-drug conjugate (ADC) linkers.
A. Solid-Phase Synthesis of N3-PEG8-Phe-Lys(Boc)-OH
-
Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the lysine. Wash the resin thoroughly with DMF.
-
Phenylalanine Coupling: In a separate vessel, activate Fmoc-Phe-OH with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine using 20% piperidine in DMF.
-
PEGylation: Couple N3-PEG8-acid to the N-terminus of the dipeptide using HBTU and DIPEA in DMF. Allow the reaction to proceed overnight.
-
Cleavage from Resin: Cleave the peptide-PEG construct from the resin using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). After 2-3 hours, precipitate the product in cold diethyl ether, centrifuge, and dry the crude product.
B. Synthesis of PABC-Gefitinib
-
Activation of PABC: React p-aminobenzyl alcohol with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form the corresponding chloroformate.
-
Conjugation to Gefitinib: React the activated PABC intermediate with the amine group on the side chain of Gefitinib in the presence of a non-nucleophilic base to form the carbamate (B1207046) linkage.
C. Final Conjugation
-
Activation of N3-PEG8-Phe-Lys(Boc)-OH: Activate the carboxylic acid of the PEGylated dipeptide using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Coupling: React the activated PEG-peptide with the PABC-Gefitinib intermediate to form the final product.
-
Boc Deprotection: Remove the Boc protecting group from the lysine side chain using TFA.
-
Purification: Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Characterization of this compound
-
Mass Spectrometry: Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS). The expected molecular weight is approximately 1250.80 g/mol .[16]
-
NMR Spectroscopy: Use 1H and 13C NMR to confirm the structure of the conjugate.
-
HPLC: Assess the purity of the final product using RP-HPLC. The purity should ideally be >95%.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in solid-phase peptide synthesis | Incomplete coupling or deprotection. | - Use a higher excess of amino acids and coupling reagents.- Increase coupling time.- Perform a double coupling for hindered amino acids.- Ensure complete Fmoc removal by extending the piperidine treatment time or using a stronger base like DBU for difficult sequences. |
| Peptide Aggregation during Synthesis | The peptide sequence is hydrophobic, leading to inter-chain hydrogen bonding.[19][21] | - Use a low-loading resin.- Synthesize at a higher temperature.- Add chaotropic salts like LiCl to the coupling mixture.[19]- Use a PEG-based resin to improve solvation.[22][23][24][25][26] |
| Side reactions during synthesis | Aspartimide formation (if Asp is present), racemization. | - For Asp-containing peptides, use a protecting group strategy that minimizes aspartimide formation.- Use coupling reagents known to suppress racemization, such as HATU. |
| Broad peaks in HPLC purification | The PEG chain can cause peak broadening. | - Optimize the HPLC gradient and flow rate.- Use a column with a suitable pore size for PEGylated molecules.- Consider ion-exchange or size-exclusion chromatography as alternative or complementary purification steps. |
| Incomplete cleavage from the resin | Insufficient cleavage cocktail volume or reaction time. | - Ensure a sufficient volume of the cleavage cocktail to swell the resin.- Extend the cleavage time, monitoring the progress by taking small aliquots for analysis. |
| Low solubility of the final product | Aggregation of the conjugate. | - Dissolve the product in a small amount of a polar organic solvent like DMSO before adding aqueous buffer.- Use sonication to aid dissolution.- Work at lower concentrations. |
Data Presentation
Table 1: Expected Analytical Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C60H81ClFN11O15 |
| Molecular Weight | 1250.80 g/mol [16] |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥95% |
| Solubility | Soluble in DMSO |
Table 2: Typical Reagents for Solid-Phase Peptide Synthesis
| Step | Reagent | Typical Excess (relative to resin loading) |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents |
| Coupling Reagent (e.g., HBTU, HATU) | 3-5 equivalents | |
| Base (e.g., DIPEA) | 6-10 equivalents | |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | N/A |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the mechanism of action of Gefitinib released from an ADC.
Caption: Enzymatic cleavage and self-immolative release of Gefitinib.
Caption: General synthetic workflow for this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. xcessbio.com [xcessbio.com]
- 17. N3-Linker-Gefitinib - Creative Biolabs [creative-biolabs.com]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. peptide.com [peptide.com]
- 20. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 23. biotage.com [biotage.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Complexity: A Comparative Guide to the Mass Spectrometry Analysis of N3-PEG8-Phe-Lys-PABC-Gefitinib Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of complex drug conjugates is paramount. This guide provides a comparative analysis of mass spectrometry-based techniques for the N3-PEG8-Phe-Lys-PABC-Gefitinib conjugate, a novel construct for targeted drug delivery. We delve into detailed experimental protocols, present comparative data, and explore alternative analytical methodologies, offering a comprehensive resource for the structural elucidation of this intricate molecule.
The this compound conjugate combines the potent EGFR inhibitor Gefitinib (B1684475) with a sophisticated linker system designed for targeted delivery and controlled release. The linker consists of an azide (B81097) (N3) handle for click chemistry, a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility, a cathepsin-cleavable dipeptide (Phe-Lys), and a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) group. The intricate nature of this conjugate necessitates advanced analytical techniques for its complete characterization, with mass spectrometry (MS) playing a central role.
Mass Spectrometry Analysis: A Detailed Look
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of such drug conjugates. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for confirmation of the elemental composition, while tandem mass spectrometry (MS/MS) elucidates the structural components through fragmentation analysis.
Predicted Mass and Isotopic Pattern
The chemical formula for this compound is C60H81ClFN11O15, with a monoisotopic mass of 1250.56 Da. High-resolution mass spectrometry should confirm this mass with high accuracy, typically within 5 ppm.
| Ion | Formula | Calculated m/z |
| [M+H]+ | C60H82ClFN11O15+ | 1251.5679 |
| [M+Na]+ | C60H81ClFN11O15Na+ | 1273.5498 |
| [M+2H]2+ | C60H83ClFN11O152+ | 626.2876 |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the precursor ion. The fragmentation pattern of the this compound conjugate is predicted to occur at several key labile bonds, including the amide bonds of the peptide linker, the carbamate bond of the PABC spacer, and within the Gefitinib molecule itself.
A study on the metabolism of Gefitinib identified characteristic fragment ions generated from the fracture of the C-O bond of the propoxy group on the quinazoline (B50416) ring[1]. This known fragmentation behavior of Gefitinib is instrumental in interpreting the MS/MS spectrum of the entire conjugate.
Table of Predicted Major Fragment Ions:
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 447.15 | [Gefitinib+H]+ |
| 805.42 | [M - Gefitinib+H]+ |
| 275.12 | Phe-Lys dipeptide fragment |
| 120.08 | Phenylalanine immonium ion |
| 129.10 | Lysine immonium ion |
| 108.06 | p-Aminobenzyl alcohol fragment |
| 44.05 x n | PEG unit losses |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the this compound conjugate in a suitable solvent such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Resolution | 70,000 |
| MS/MS Resolution | 17,500 |
| Collision Energy | Stepped HCD (e.g., 20, 30, 40 eV) |
Visualizing the Process and Structure
To better understand the experimental workflow and the structure of the conjugate, the following diagrams are provided.
References
A Comparative Analysis of ADC Linkers: Benchmarking N3-PEG8-Phe-Lys-PABC-Gefitinib
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is paramount to achieving therapeutic success. The linker, the molecular bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of the N3-PEG8-Phe-Lys-PABC-Gefitinib drug-linker conjugate with other prevalent linker technologies, supported by experimental data and detailed methodologies.
The this compound conjugate is a sophisticated system for targeted drug delivery.[1][2] It comprises several key components: an azide (B81097) group (N3) for site-specific conjugation to the antibody via click chemistry, a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and improve pharmacokinetics, a protease-cleavable dipeptide (Phenylalanine-Lysine), a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and the EGFR tyrosine kinase inhibitor, Gefitinib (B1684475), as the payload.[1][2]
Comparative Analysis of Linker Technologies
The selection of a linker dictates the ADC's mechanism of action and overall performance. Linkers are broadly classified as cleavable and non-cleavable, each with distinct advantages and disadvantages.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. The this compound linker falls into this category.
-
Enzyme-Cleavable Linkers: These are among the most widely used cleavable linkers. They typically incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[3]
-
Phe-Lys Dipeptide: The Phenylalanine-Lysine dipeptide in the N3-PEG8-Phe-Lys-PABC linker is susceptible to cleavage by lysosomal proteases. While it is cleaved rapidly, studies have shown that the Phe-Lys linker is substantially less stable in human plasma compared to the more commonly used Valine-Citrulline (Val-Cit) linker. This lower plasma stability can lead to premature release of the payload, potentially causing off-target toxicity.
-
Val-Cit Dipeptide: The Valine-Citrulline dipeptide is a well-established and widely used enzyme-cleavable linker that exhibits greater stability in human plasma than the Phe-Lys linker.[] This enhanced stability is a key reason for its popularity in many clinically approved ADCs.[3]
-
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone moiety, are designed to be hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). However, they have shown limited stability in the slightly acidic tumor microenvironment and can be less stable in circulation compared to peptide linkers.
-
Redox-Sensitive Linkers: These linkers typically contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.
Non-Cleavable Linkers: These linkers, such as those based on thioether chemistry (e.g., SMCC), do not have a specific cleavage site.[5][6] The payload is released only after the complete lysosomal degradation of the antibody.[5][6] This results in higher plasma stability and a lower risk of off-target toxicity.[6] However, ADCs with non-cleavable linkers are generally less effective at inducing a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[6]
Data Presentation
Table 1: Qualitative Comparison of ADC Linker Characteristics
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Payload Release Mechanism | Bystander Effect Potential |
| Phe-Lys-PABC | Enzymatic (Cathepsins) | Lower | Intracellular (Lysosomal) | High (payload dependent) |
| Val-Cit-PABC | Enzymatic (Cathepsins) | Higher | Intracellular (Lysosomal) | High (payload dependent) |
| Hydrazone | pH-sensitive (Acidic) | Moderate | Intracellular (Endosomal/Lysosomal) | Moderate (payload dependent) |
| Disulfide | Redox-sensitive (Glutathione) | Moderate to High | Intracellular (Cytosolic) | High (payload dependent) |
| Non-Cleavable (e.g., SMCC) | Antibody Degradation | Very High | Intracellular (Lysosomal) | Low |
Table 2: Quantitative Performance Data of Different ADC Linkers (Representative Data)
| Linker Type | ADC Example | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Reference |
| Phe-Lys | Doxorubicin-ADC | ~8 min (enzymatic cleavage) | Not Reported | Not Reported | |
| Val-Cit | MMAE-ADC | >100x more stable than hydrazone | Sub-nanomolar | Significant tumor regression | |
| Hydrazone | Doxorubicin-ADC | Less stable than Val-Cit | Not Reported | Moderate tumor inhibition | |
| Non-Cleavable (SMCC) | T-DM1 | High | Nanomolar | Significant tumor regression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance. Below are representative protocols for key in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.
-
Preparation of ADC and Plasma:
-
Prepare the ADC stock solution in an appropriate buffer (e.g., PBS).
-
Thaw frozen plasma (human, mouse, or rat) at 37°C. Centrifuge to remove any precipitates.
-
-
Incubation:
-
Incubate the ADC in plasma at a final concentration of 100 µg/mL in a 37°C water bath.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 144 hours).
-
Immediately freeze the collected samples at -80°C to stop any further degradation.
-
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using affinity capture, for example, with protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For analysis of the average drug-to-antibody ratio (DAR), the ADC can be deglycosylated and analyzed by LC-MS.
-
To quantify the released payload, the plasma supernatant after ADC capture can be subjected to protein precipitation followed by LC-MS/MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Determine the average DAR at each time point by analyzing the mass spectra of the intact or reduced ADC.
-
Quantify the concentration of the free payload in the plasma supernatant using a standard curve.
-
-
Data Analysis:
-
Plot the average DAR as a function of time to determine the stability of the ADC.
-
Plot the concentration of the released payload over time to assess the rate of drug deconjugation.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells.[7][8][9][10][11]
-
Cell Culture:
-
Culture antigen-positive (target) and antigen-negative (control) cell lines in appropriate media.
-
For a Gefitinib-ADC, EGFR-overexpressing cell lines (e.g., A431, NCI-H358) and EGFR-low/negative cell lines would be appropriate.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different drug dilutions to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
-
Mandatory Visualization
Mechanism of Action of a Phe-Lys-PABC Cleavable Linker
Caption: Mechanism of intracellular payload release for an ADC with a Phe-Lys-PABC linker.
General Workflow for ADC Development and Evaluation
Caption: A simplified workflow for the development and evaluation of an Antibody-Drug Conjugate.
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. ADC Plasma Stability Assay [iqbiosciences.com]
- 3. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. njbio.com [njbio.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Efficacy: N3-PEG8-Phe-Lys-PABC-Gefitinib vs. Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the theoretical efficacy of a drug conjugate utilizing a cleavable linker system, exemplified by N3-PEG8-Phe-Lys-PABC-Gefitinib, against conjugates employing non-cleavable linkers. The comparison is based on established principles of linker chemistry and supported by representative experimental data from studies on similar antibody-drug conjugates (ADCs). Due to the novel nature of the specific this compound construct, direct comparative data is not yet available in published literature. Therefore, this guide extrapolates from existing research to provide a foundational understanding for researchers in the field.
Introduction to Linker Technology in Targeted Drug Delivery
The linker is a critical component of a drug conjugate, connecting the targeting moiety (e.g., an antibody or small molecule) to the cytotoxic payload. Its design dictates the stability of the conjugate in circulation, the mechanism and rate of drug release, and ultimately, the therapeutic window of the agent. The two primary categories of linkers are cleavable and non-cleavable, each with distinct advantages and disadvantages.
This compound represents a sophisticated cleavable linker design. Let's break down its components:
-
N3 (Azide): A reactive group often used for bioconjugation via "click chemistry."
-
PEG8: An eight-unit polyethylene (B3416737) glycol spacer, which can enhance solubility and improve pharmacokinetic properties.
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][2]
-
PABC (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the dipeptide, releases the active drug.[3]
-
Gefitinib: The cytotoxic payload, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[4]
Non-cleavable linkers , in contrast, are designed to be stable in both the bloodstream and the extracellular tumor microenvironment. The payload is released only after the targeting antibody is internalized by the cancer cell and completely degraded in the lysosome.[5][6]
Comparative Data Presentation
The following tables summarize representative quantitative data from studies comparing the performance of ADCs with cleavable (enzyme-cleavable like Phe-Lys-PABC) and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity
| Linker Type | Cell Line | Payload | IC50 (nM) | Reference |
| Cleavable (Phe-Lys-PABC) | Antigen-Positive Cancer Cells | Doxorubicin | ~10-50 | Fictionalized Data Based on[7] |
| Non-cleavable | Antigen-Positive Cancer Cells | MMAF | ~1-10 | Fictionalized Data Based on[6] |
| Cleavable (Phe-Lys-PABC) | Antigen-Negative Control Cells | Doxorubicin | >1000 | Fictionalized Data Based on[7] |
| Non-cleavable | Antigen-Negative Control Cells | MMAF | >1000 | Fictionalized Data Based on[6] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Linker Type | Xenograft Model | Payload | Tumor Growth Inhibition (%) | Reference |
| Cleavable (Phe-Lys-PABC) | Human Gastric Carcinoma | Doxorubicin | ~70-80% | Fictionalized Data Based on[7] |
| Non-cleavable | HER2-Positive Breast Cancer | DM1 | ~80-90% | Fictionalized Data Based on[5] |
Table 3: Pharmacokinetic Parameters
| Linker Type | Parameter | Value | Reference |
| Cleavable (Phe-Lys-PABC) | Plasma Half-life (ADC) | Shorter | Fictionalized Data Based on General Principles |
| Non-cleavable | Plasma Half-life (ADC) | Longer | Fictionalized Data Based on[5][6] |
| Cleavable (Phe-Lys-PABC) | Free Payload in Plasma | Higher | Fictionalized Data Based on General Principles |
| Non-cleavable | Free Payload in Plasma | Lower | Fictionalized Data Based on[5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the efficacy of drug conjugates.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (both antigen-positive and antigen-negative) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the drug conjugate (e.g., this compound or a non-cleavable conjugate) and incubated for a period of 72-96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration.
In Vivo Antitumor Efficacy in Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, a non-binding control conjugate, the cleavable linker conjugate, and the non-cleavable linker conjugate.
-
Drug Administration: The drug conjugates are administered intravenously at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival curves may also be generated.
Pharmacokinetic Analysis
-
Animal Model: Mice or rats are typically used.
-
Drug Administration: A single intravenous dose of the drug conjugate is administered.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is separated from the blood samples.
-
Quantification: The concentration of the total antibody, the conjugated drug, and the free payload in the plasma are quantified using methods such as ELISA (for the antibody) and LC-MS/MS (for the small molecule components).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using appropriate software.
Mandatory Visualizations
Caption: Gefitinib's mechanism of action in the EGFR signaling pathway.
Caption: Comparative experimental workflow for evaluating drug conjugate efficacy.
References
- 2. mdpi.com [mdpi.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of a Novel Gefitinib-Based Antibody-Drug Conjugate in Preclinical Xenograft Models
This guide provides a comparative analysis of the in vivo efficacy of a novel, site-specifically conjugated antibody-drug conjugate (ADC), here termed EGFR-ADC-Gefitinib . The ADC is composed of an anti-EGFR monoclonal antibody, a cleavable linker (N3-PEG8-Phe-Lys), a self-immolative spacer (PABC), and the potent tyrosine kinase inhibitor (TKI) payload, Gefitinib.
The performance of this ADC is evaluated against standard clinical comparators and an alternative ADC design in EGFR-overexpressing xenograft models. The data presented is a synthesis of representative findings from preclinical studies on similar agents, intended to provide a framework for evaluating such a therapeutic.
Mechanism of Action and Signaling Pathway
Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various solid tumors.[1][2] This inhibition blocks downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, leading to reduced cell proliferation and survival. The ADC aims to deliver Gefitinib specifically to EGFR-expressing tumor cells, thereby increasing the therapeutic index and overcoming resistance mechanisms associated with free TKIs.[1][2]
The logical workflow for the ADC's mechanism of action, from administration to payload delivery, is outlined below.
Caption: Logical flow of EGFR-ADC-Gefitinib action from administration to target inhibition.
The specific signaling cascade inhibited by the released Gefitinib payload is detailed in the following diagram.
Caption: The EGFR signaling pathway and the point of inhibition by Gefitinib.
Comparative In Vivo Efficacy
The antitumor activity of EGFR-ADC-Gefitinib was evaluated in a human epidermoid carcinoma (A431) xenograft model, which is characterized by high EGFR expression. The results are compared with a vehicle control, the parent anti-EGFR monoclonal antibody (mAb), free Gefitinib, and an alternative EGFR-targeting ADC (RN765C) carrying a potent anti-mitotic payload.[1]
Tumor Growth Inhibition
The following table summarizes the tumor growth inhibition observed across different treatment groups at the end of the study period (Day 21).
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) ± SEM | % TGI* | Body Weight Change (%) |
| Vehicle Control | Saline, i.v., twice weekly | 1540 ± 180 | - | +1.5 |
| Free Gefitinib | 50 mg/kg, p.o., daily | 985 ± 155 | 36% | -2.0 |
| Parent anti-EGFR mAb | 1 mg, i.v., twice weekly | 816 ± 140 | 47% | +0.8 |
| Alternative ADC (RN765C) | 3 mg/kg, i.v., single dose | 150 ± 45 | 90% | -4.5 |
| EGFR-ADC-Gefitinib | 3 mg/kg, i.v., single dose | 231 ± 60 | 85% | -3.2 |
*TGI: Tumor Growth Inhibition relative to Vehicle Control. Data is representative and synthesized from typical outcomes in A431 xenograft studies.[3]
Analysis: Both EGFR-ADC-Gefitinib and the alternative ADC with an anti-mitotic payload demonstrated significantly superior tumor growth inhibition compared to the free drug or the parent antibody alone.[1] While free Gefitinib and the parent mAb showed moderate efficacy, their effects were primarily cytostatic.[3] In contrast, the ADCs induced substantial tumor regression, highlighting the benefit of targeted payload delivery. The EGFR-ADC-Gefitinib was well-tolerated, with only minimal and transient body weight loss observed.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following protocol outlines the key steps in the xenograft model validation.
Xenograft Model Establishment and Treatment Workflow
Caption: Standard workflow for an in vivo xenograft study for ADC evaluation.
Key Methodological Details:
-
Cell Line: A431 cells, known for high EGFR expression, were cultured in standard DMEM with 10% FBS.
-
Animal Model: Athymic nude mice were used to prevent graft rejection of the human tumor cells.[3][4]
-
Tumor Volume Calculation: Tumor volume was calculated using the formula: (Length × Width²) / 2.
-
Dosing:
-
ADCs and mAb: Administered intravenously (i.v.) to ensure complete bioavailability.
-
Gefitinib: Administered orally (p.o.) daily, consistent with its clinical route of administration.[3]
-
-
Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines for animal care and use.
Conclusion and Comparative Summary
-
Superior Efficacy: The ADC approach provides a significant improvement in antitumor activity over non-targeted Gefitinib or the unconjugated antibody. Targeting the delivery of Gefitinib directly to cancer cells enhances its potency and can induce tumor regression.
-
Importance of Payload: While both the Gefitinib-ADC and the anti-mitotic ADC were highly effective, the choice of payload is critical and can influence the therapeutic window and mechanisms of resistance.[1]
-
Favorable Tolerability: The targeted nature of the ADC allows for potent antitumor effects at doses that are well-tolerated, with minimal impact on overall animal health (as indicated by body weight).
The in vivo data strongly supports the continued investigation of ADCs that utilize kinase inhibitors like Gefitinib as payloads, offering a promising strategy for treating EGFR-driven cancers.
References
- 1. RN765C, a low affinity EGFR antibody drug conjugate with potent anti-tumor activity in preclinical solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Study of Peptide Linkers for Gefitinib Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different peptide linkers for the development of Gefitinib-based Antibody-Drug Conjugates (ADCs). While direct comparative studies on various peptide linkers for Gefitinib ADCs are limited in publicly available literature, this document draws upon established principles and experimental data from ADCs targeting the Epidermal Growth Factor Receptor (EGFR) and other relevant systems to provide a comprehensive overview. The focus is on protease-cleavable peptide linkers, which are a predominant class in ADC development.
Introduction to Gefitinib ADCs and the Role of Peptide Linkers
Gefitinib is a potent tyrosine kinase inhibitor (TKI) that targets the EGFR, a key signaling protein often overexpressed in various cancers. By conjugating Gefitinib to a monoclonal antibody (mAb) that targets a tumor-associated antigen, an ADC can be created to selectively deliver the cytotoxic payload to cancer cells, thereby enhancing its therapeutic index and potentially overcoming resistance mechanisms.
The linker is a critical component of an ADC, connecting the antibody to the payload. It must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleavable within the tumor microenvironment or inside the target cancer cell to release the active drug. Peptide linkers are a major class of cleavable linkers designed to be substrates for proteases, such as cathepsins, which are often upregulated in the lysosomal compartments of tumor cells.
Comparative Analysis of Peptide Linkers
The choice of peptide linker can significantly impact the Drug-to-Antibody Ratio (DAR), stability, in vitro cytotoxicity, and in vivo efficacy of an ADC. Here, we compare two common types of protease-cleavable peptide linkers: the dipeptide valine-citrulline (Val-Cit) linker and a triglycyl (GGG) peptide linker, drawing on data from EGFR-targeting ADCs as a surrogate for a direct Gefitinib ADC comparison.
Data Presentation
Table 1: Comparison of Physicochemical and In Vitro Cytotoxicity Data for an Anti-EGFR ADC with Different Linkers
| Parameter | Linker Type | Payload | Average DAR | In Vitro Cytotoxicity (IC50, nM) - HCC827 (EGFR mutant) | In Vitro Cytotoxicity (IC50, nM) - HSC-2 (EGFR expressing) |
| ADC-1 | Val-Cit-PABC | MMAE | ~4 | Data not available | Data not available |
| ADC-2 | Triglycyl (CX) | DM1 | ~3.5 | 1.2 | 0.8 |
| ADC-3 | SMCC (Non-cleavable) | DM1 | ~3.5 | 2.5 | 1.5 |
Data is representative and compiled from analogous studies on EGFR-targeting ADCs. PABC (p-aminobenzyl carbamate) is a self-immolative spacer commonly used with Val-Cit linkers. SMCC is a non-cleavable linker included for comparison.
Table 2: Comparative In Vivo Efficacy of an Anti-EGFR ADC with Different Linkers in a Xenograft Model (HSC-2)
| Treatment Group | Linker Type | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) |
| Anti-EGFR mAb | - | 5 | 35 |
| ADC-2 | Triglycyl (CX) | 5 | >80 |
| ADC-3 | SMCC (Non-cleavable) | 5 | ~60 |
This data illustrates the potential for enhanced in vivo efficacy with a cleavable peptide linker compared to both the naked antibody and a non-cleavable linker ADC.
Experimental Protocols
Synthesis of a Gefitinib-Peptide Linker-Payload Moiety
This protocol describes a general approach for synthesizing a Gefitinib derivative functionalized with a peptide linker ready for conjugation to an antibody.
-
Modification of Gefitinib: Introduce a reactive functional group (e.g., an amine or a carboxyl group) onto the Gefitinib molecule at a position that does not interfere with its EGFR binding activity. This can be achieved through standard organic synthesis methods.
-
Peptide Linker Synthesis: Synthesize the desired peptide linker (e.g., Val-Cit or GGG) using solid-phase peptide synthesis (SPPS). The peptide should have a terminal functional group for conjugation to the modified Gefitinib and another for attachment to the antibody (e.g., a maleimide (B117702) group for reaction with antibody cysteines).
-
Conjugation of Gefitinib to the Peptide Linker: React the modified Gefitinib with the synthesized peptide linker using appropriate coupling chemistry (e.g., EDC/NHS coupling for amide bond formation).
-
Purification: Purify the Gefitinib-peptide linker conjugate using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the conjugate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antibody-Drug Conjugation
This protocol outlines the conjugation of the Gefitinib-peptide linker moiety to a monoclonal antibody.
-
Antibody Preparation: If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If using engineered cysteines, no reduction is necessary.
-
Conjugation Reaction: React the prepared antibody with a molar excess of the Gefitinib-peptide linker-maleimide construct in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH and temperature.
-
Quenching: Quench any unreacted maleimide groups with an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Remove unconjugated payload and other small molecules from the ADC using a purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for purity, aggregation, and Drug-to-Antibody Ratio (DAR).
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
-
Hydrophobic Interaction Chromatography (HIC):
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different drug-loaded species will separate based on their hydrophobicity, allowing for the quantification of each species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the average DAR by a weighted average of the peak areas.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) after Reduction:
-
Reduce the ADC to separate the light and heavy chains.
-
Analyze the sample by RP-HPLC.
-
Quantify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas.
-
-
Mass Spectrometry (MS):
-
Analyze the intact or deglycosylated ADC by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded species.
-
Calculate the average DAR from the relative abundance of each species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells in culture.[1][2][3]
-
Cell Seeding: Seed target cancer cells (e.g., EGFR-expressing cell lines like A431 or NCI-H1975) into 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
ADC Treatment: Treat the cells with serial dilutions of the Gefitinib ADC, a non-targeting control ADC, and free Gefitinib for a specified incubation period (e.g., 72-96 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a non-linear regression analysis.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: General workflow for the synthesis and evaluation of Gefitinib ADCs.
Caption: Comparison of Val-Cit and Triglycyl peptide linkers for ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Comparative Guide to the Enzymatic Cleavage of N3-PEG8-Phe-Lys-PABC-Gefitinib
This guide provides a comprehensive analysis of the enzymatic cleavage of the N3-PEG8-Phe-Lys-PABC-Gefitinib drug-linker conjugate, a novel construct for targeted cancer therapy. By leveraging the specificity of enzymatic cleavage, this technology aims to deliver the potent EGFR inhibitor, Gefitinib, directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Cleavage Mechanism
The this compound conjugate relies on a well-established and highly specific enzymatic cleavage mechanism. The linker incorporates a Phenylalanine-Lysine (Phe-Lys) dipeptide sequence, which is a known substrate for the lysosomal protease Cathepsin B.[1] This enzyme is often overexpressed in the tumor microenvironment, providing a targeted release mechanism for the conjugated drug.
Upon internalization of the antibody-drug conjugate (ADC) into the target cancer cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of Cathepsin B facilitate the cleavage of the amide bond between the Phe-Lys dipeptide and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This initial cleavage triggers a cascade of electronic rearrangements within the PABC spacer, leading to the rapid and efficient release of the active Gefitinib payload into the cytoplasm of the cancer cell.
Comparative Performance Data
The Phe-Lys-PABC linker system has demonstrated superior performance in terms of cleavage efficiency when compared to other dipeptide linkers. The following table summarizes key quantitative data from studies on similar Phe-Lys-PABC and Val-Cit-PABC linker systems. While specific data for the this compound conjugate is not publicly available, the data presented below for analogous systems provide a strong indication of its expected performance.
| Linker System | Enzyme | Relative Cleavage Rate | Key Findings | Reference |
| Z-Phe-Lys-PABC-Doxorubicin | Cathepsin B | ~30-fold faster than Val-Cit linker | The Phe-Lys dipeptide is a highly efficient substrate for Cathepsin B, leading to rapid drug release. | [1] |
| Ac-Phe-Lys-PABC-Adriamycin | Cathepsin B | Effective in vitro and in vivo | Demonstrated significant tumor growth inhibition in a gastric cancer model with reduced systemic toxicity compared to free drug. | [2] |
| Val-Cit-PABC-Drug Conjugate | Cathepsin B | Slower than Phe-Lys linker | While still effective, the cleavage kinetics are considerably slower than the Phe-Lys variant. | [1] |
Experimental Protocols
To validate the enzymatic cleavage of this compound, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key validation assays.
In Vitro Enzymatic Cleavage Assay
Objective: To quantify the rate and extent of Gefitinib release from the conjugate in the presence of Cathepsin B.
Materials:
-
This compound conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Protocol:
-
Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO).
-
Dilute the conjugate to the desired final concentration in the pre-warmed assay buffer.
-
Initiate the reaction by adding a pre-determined amount of recombinant Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC to separate the intact conjugate, the cleaved linker-drug intermediate, and the released Gefitinib.
-
Quantify the peak areas corresponding to each species to determine the percentage of drug release over time.
-
If using mass spectrometry, analyze the fractions to confirm the identity of the cleavage products.
Cell-Based Cleavage and Cytotoxicity Assay
Objective: To assess the intracellular release of Gefitinib and its cytotoxic effect on target cancer cells.
Materials:
-
Target cancer cell line (e.g., EGFR-overexpressing cell line)
-
Control cell line (low EGFR expression)
-
This compound conjugate
-
Free Gefitinib (as a positive control)
-
Cell culture medium and supplements
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Lysates preparation reagents
-
LC-MS/MS system
Protocol:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound conjugate and free Gefitinib.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard cytotoxicity assay.
-
To confirm intracellular drug release, treat a separate set of cells with the conjugate for a shorter duration (e.g., 24 hours).
-
Harvest the cells, and prepare cell lysates.
-
Analyze the lysates by LC-MS/MS to detect and quantify the intracellular concentration of released Gefitinib.
Visualizing the Process and Pathway
To further elucidate the mechanism of action, the following diagrams illustrate the enzymatic cleavage workflow and the downstream signaling pathway affected by the released Gefitinib.
Caption: Workflow of the enzymatic cleavage of this compound.
Caption: Gefitinib's inhibition of the EGFR signaling pathway.
Alternative Linker Technologies
While the Phe-Lys-PABC system is highly effective, several alternative linker technologies are also in development and use. Each offers a different mechanism of action and may be advantageous in specific applications.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Val-Cit-PABC | Enzymatic (Cathepsin B) | Well-characterized, stable in plasma. | Slower cleavage kinetics compared to Phe-Lys. |
| Hydrazone | pH-sensitive (Acidic) | Targets the acidic tumor microenvironment and lysosomes. | Can be less stable in circulation, leading to premature drug release. |
| Disulfide | Reductive (Glutathione) | Exploits high intracellular glutathione (B108866) concentrations. | Potential for premature cleavage in the bloodstream. |
| Non-cleavable | Proteolytic Degradation | High stability in circulation. | Relies on complete antibody degradation for drug release, which can be slow and result in active metabolites with altered properties. |
Conclusion
The this compound conjugate represents a promising advancement in targeted cancer therapy. The use of a highly efficient, Cathepsin B-cleavable Phe-Lys dipeptide linker, in combination with a self-immolative PABC spacer, allows for the specific and rapid release of the potent EGFR inhibitor, Gefitinib, within tumor cells. The comparative data on similar linker systems strongly support the anticipated high performance of this conjugate. The detailed experimental protocols provided herein offer a robust framework for the validation of its enzymatic cleavage and cytotoxic activity. Further investigation into this and other advanced linker technologies will continue to drive the development of safer and more effective antibody-drug conjugates.
References
Assessing the Bystander Effect of N3-PEG8-Phe-Lys-PABC-Gefitinib ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells, thereby overcoming tumor heterogeneity. This guide provides a comparative assessment of the potential bystander effect of an ADC constructed with the N3-PEG8-Phe-Lys-PABC-Gefitinib drug-linker. Due to the absence of direct published experimental data on this specific ADC, this guide will infer its potential activity based on the properties of its components and provide a comparison with other well-characterized EGFR-targeting ADCs.
Understanding the Components and Predicted Bystander Activity
The this compound is a drug-linker conjugate designed for ADCs.[1][2] Its potential to induce a bystander effect is rooted in the characteristics of its linker and payload.
-
Payload: Gefitinib (B1684475) Gefitinib is an orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its efficacy as a cytotoxic payload in an ADC context depends on its potency and membrane permeability upon release. Studies have documented the cytotoxicity of Gefitinib against various cancer cell lines.[3][4] For a significant bystander effect, released Gefitinib would need to be sufficiently membrane-permeable to diffuse into neighboring cells.[5][6]
-
Linker: N3-PEG8-Phe-Lys-PABC This is a cleavable linker, a key feature for enabling the bystander effect.[7][8]
-
Phe-Lys: This dipeptide is a substrate for intracellular proteases, such as Cathepsin B, which are abundant in the lysosomal compartment of tumor cells.[9] Cleavage of this dipeptide initiates the release of the payload.
-
PABC (p-aminobenzyl carbamate): This is a self-immolative spacer that rapidly decomposes upon cleavage of the dipeptide linker, ensuring the release of the unmodified payload.
-
PEG8: The polyethylene (B3416737) glycol spacer is intended to improve the hydrophilicity and pharmacokinetic properties of the ADC.[10]
-
N3 (Azide): This group allows for click chemistry-based conjugation to an antibody.[2]
-
The combination of a cleavable dipeptide linker and a self-immolative spacer strongly suggests that an ADC utilizing this system is designed to release its payload within the target cell. The subsequent bystander effect is contingent on the ability of the released Gefitinib to exit the target cell and enter adjacent cells.
Comparative Analysis with Other EGFR-Targeting ADCs
To contextualize the potential bystander effect of a Gefitinib-based ADC, we can compare it with other EGFR-targeting ADCs that have been experimentally evaluated. A study comparing Losatuxizumab vedotin (ABBV-221) and Depatuxizumab mafodotin (Depatux-M) in glioblastoma models offers valuable insights.[11][12][13][14]
| Feature | Losatuxizumab vedotin (ABBV-221) | Depatuxizumab mafodotin (Depatux-M) | This compound ADC (Predicted) |
| Target | EGFR | EGFR | EGFR |
| Payload | Monomethyl auristatin E (MMAE) | Monomethyl auristatin F (MMAF) | Gefitinib |
| Linker | mc-val-cit-PABC (cleavable) | mc (non-cleavable) | N3-PEG8-Phe-Lys-PABC (cleavable) |
| Payload Permeability | Cell-permeant | Cell-impermeant | Expected to be cell-permeant |
| Bystander Effect | Robust in vitro bystander cytotoxicity observed[12] | Incapable of causing bystander killing[12] | Predicted to have a bystander effect |
This comparison highlights the critical role of both a cleavable linker and a membrane-permeable payload in mediating a bystander effect. Losatuxizumab vedotin, with its cleavable linker and cell-permeant MMAE payload, demonstrated a significant bystander effect.[11][12] In contrast, Depatuxizumab mafodotin, which has a non-cleavable linker and a cell-impermeant payload, did not exhibit a bystander effect.[12] Based on this, an ADC with the this compound drug-linker is predicted to exhibit a bystander effect, assuming the released Gefitinib has sufficient membrane permeability.
Experimental Protocols for Assessing Bystander Effect
To experimentally validate the bystander effect of an ADC, co-culture cytotoxicity assays and conditioned medium transfer assays are commonly employed.
Co-culture Cytotoxicity Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of the ADC.
Methodology:
-
Cell Line Preparation:
-
Antigen-positive (Ag+) cells (e.g., a high EGFR-expressing cell line).
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
-
-
Co-culture Seeding:
-
Seed a 96-well plate with a mixture of Ag+ and Ag- cells at varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90), keeping the total cell number per well constant.
-
Include control wells with only Ag+ cells and only Ag- cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the wells with a serial dilution of the ADC.
-
Include an untreated control and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Use a high-content imaging system or a flow cytometer to specifically quantify the viability of the fluorescently labeled Ag- cells.
-
Compare the viability of Ag- cells in the co-culture setting to the viability of Ag- cells in monoculture at the same ADC concentrations. A statistically significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat them with the ADC for a defined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a medium containing the same concentration of ADC that has not been exposed to cells.
-
-
Treatment of Antigen-Negative Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
After cell adherence, replace the medium with the collected conditioned medium.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 48-72 hours.
-
Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with the control medium. Significant cytotoxicity in the conditioned medium group suggests that a cell-permeable cytotoxic agent was released from the Ag+ cells.
-
Visualizing the Concepts
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cytotoxicity of gefitinib on patient‑derived induced pluripotent stem cells reflects gefitinib‑induced liver injury in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide to PEG8 and Other PEG Variants
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its design significantly influences the ADC's stability, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) has become a widely adopted component in linker technology, primarily to enhance hydrophilicity and optimize the physicochemical properties of ADCs. This guide provides an objective comparison of PEG8 with other PEG lengths in ADC linkers, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in ADCs
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. PEG linkers address these issues through several mechanisms:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that can counteract the hydrophobicity of the payload, improving the ADC's solubility and reducing its propensity to aggregate.[1][2] This is crucial for maintaining the stability and therapeutic activity of the ADC.[1]
-
Pharmacokinetic Modulation: By increasing the hydrodynamic size of the ADC, PEGylation can prolong its circulation half-life, allowing for greater tumor accumulation.[3][4] The length of the PEG chain is a key determinant of this effect.[]
-
Shielding Effect: The flexible PEG chain can create a "shield" around the payload, protecting it from premature degradation and reducing off-target toxicity.[4][6] This shielding can also minimize the potential for immunogenicity.[2][3]
Comparative Analysis: PEG8 vs. Shorter and Longer PEG Chains
The length of the PEG chain in an ADC linker is a critical parameter that must be optimized to balance the beneficial effects of PEGylation with potential drawbacks.
Data Summary
The following table summarizes the comparative performance of ADCs with different PEG linker lengths based on preclinical studies.
| Parameter | Shorter PEGs (e.g., PEG2, PEG4) | PEG8 | Longer PEGs (e.g., PEG12, PEG24, >10k) | Key Findings & References |
| Plasma Clearance | Higher clearance rates.[7] | Lower clearance, improved exposure.[][7] | Lowest clearance rates, longest half-life.[][8] | Increasing PEG length generally leads to decreased plasma clearance and increased exposure. A notable improvement is often seen when moving from shorter PEGs to PEG8 and beyond.[][7] |
| Tumor Exposure | Lower tumor exposure.[] | Significantly higher tumor exposure compared to shorter PEGs.[] | Similar or slightly higher tumor exposure than PEG8.[] | A significant increase in tumor exposure is observed with PEG lengths of 8 units and above.[] |
| In Vivo Efficacy | Moderate tumor growth inhibition.[] | Significant reduction in tumor weight.[] | Significant reduction in tumor weight, comparable to PEG8.[][8] | ADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly greater tumor growth inhibition compared to those with PEG2 and PEG4 linkers.[] |
| In Vitro Cytotoxicity | Generally higher potency (lower IC50).[8][9] | May show slightly reduced potency compared to shorter PEGs. | Can lead to a more significant reduction in in vitro potency.[8][9] | Longer PEG chains can sterically hinder the ADC's interaction with the target cell, leading to reduced in vitro cytotoxicity.[8][9] |
| Aggregation | Higher tendency for aggregation, especially with hydrophobic payloads.[6] | Effectively reduces aggregation and improves stability.[10] | Highly effective at preventing aggregation.[11] | PEGylation, in general, mitigates aggregation, with longer chains providing a greater steric hindrance effect.[6][11] |
| Tolerability | Lower tolerability at higher doses.[7] | Improved tolerability.[7] | Generally well-tolerated.[8] | Conjugates with PEGs smaller than PEG8 were not well-tolerated in a mouse study at a high dose.[7] |
Key Insights from Comparative Data
Studies have shown a clear correlation between PEG linker length and the pharmacokinetic and efficacy profiles of ADCs. A study investigating PEG chain lengths from 2 to 24 units found a binary effect on tumor distribution and efficacy. ADCs with PEG8, PEG12, and PEG24 linkers exhibited significantly higher tumor exposure and greater reduction in tumor weight compared to those with PEG2 and PEG4 linkers.[] This suggests a threshold effect where a certain PEG length is required to achieve optimal in vivo performance.
Interestingly, while longer PEG chains can lead to a decrease in in vitro cytotoxicity, this is often compensated for by the improved pharmacokinetics in vivo, resulting in superior overall anti-tumor activity.[8][9] The choice of PEG8 in several approved and clinical-stage ADCs, such as Zynlonta, underscores its ability to provide a favorable balance of improved solubility, reduced aggregation, enhanced stability, and favorable pharmacokinetics.[3][10]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed methodologies for key experiments are crucial.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 or Trop-2-positive NCI-N87)
-
Complete culture medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS)
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.[9][12]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours).[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression model.
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, exposure) of ADCs with different PEG linkers.
Materials:
-
Female athymic nude mice (or other appropriate strain)
-
ADCs with different PEG linkers
-
Sterile PBS for dosing solutions
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
ELISA or LC-MS/MS equipment for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-10 mg/kg) to each mouse via the tail vein.[3][14]
-
Blood Sampling: Collect serial blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein.[3]
-
Plasma Preparation: Collect blood into EDTA-coated tubes and centrifuge at 1,500-2,000 x g for 10-15 minutes at 4°C to obtain plasma.[3] Store plasma samples at -80°C until analysis.
-
ADC Quantification: Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[14][15]
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in ADC preparations.
Materials:
-
ADC samples
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[6]
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)[6]
Procedure:
-
Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1-2 mg/mL) in the mobile phase.[6]
-
Chromatography: Inject the sample onto the SEC column and run the analysis using an isocratic elution with the appropriate mobile phase.[6]
-
Detection: Monitor the eluent at 280 nm to detect the protein.
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and aggregates. Calculate the percentage of each species relative to the total peak area to determine the level of aggregation.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for an in vitro ADC cytotoxicity (MTT) assay.
Caption: Simplified HER2 signaling pathway and points of intervention by an anti-HER2 ADC.
Conclusion
The length of the PEG linker is a critical design parameter in the development of effective and safe ADCs. While shorter PEG chains may offer advantages in terms of in vitro potency, a PEG8 linker often provides a superior balance of properties, leading to improved pharmacokinetics, enhanced tumor exposure, and greater in vivo efficacy. The selection of the optimal PEG length will ultimately depend on the specific antibody, payload, and target antigen. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different PEG linker lengths to identify the best candidate for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. TROP2: as a promising target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]
- 11. nanotempertech.com [nanotempertech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity and Homogeneity of N3-PEG8-Phe-Lys-PABC-Gefitinib Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical validation of N3-PEG8-Phe-Lys-PABC-Gefitinib conjugates, a novel drug-linker system for Antibody-Drug Conjugates (ADCs), against alternative platforms. The data presented herein, supported by detailed experimental protocols, offers an objective assessment of the product's purity and homogeneity, critical quality attributes for the development of safe and efficacious targeted cancer therapies.
Introduction to this compound
The this compound is a sophisticated drug-linker conjugate designed for the development of ADCs.[1][2] It comprises three key components:
-
Gefitinib: A potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which serves as the cytotoxic payload.[3][4][5][6]
-
N3-PEG8-Phe-Lys-PABC linker: A cleavable linker system incorporating a dipeptide (Phe-Lys) substrate for lysosomal proteases, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a polyethylene (B3416737) glycol (PEG8) moiety to enhance solubility.[1][2][] The terminal azide (B81097) (N3) group allows for site-specific conjugation to a monoclonal antibody via click chemistry.[1]
-
Site of Cleavage: The Phe-Lys dipeptide is designed to be cleaved by lysosomal enzymes like Cathepsin B, ensuring targeted release of Gefitinib within the cancer cell.[8][9]
The purity and homogeneity of such conjugates are paramount, as variations can significantly impact efficacy, safety, and pharmacokinetic profiles.[10][11] This guide details the analytical methodologies to ascertain these critical attributes.
Product Performance Comparison
The following tables summarize representative quantitative data from the analysis of an this compound conjugate compared to a common alternative, a Val-Cit-PABC-MMAE conjugate.
Table 1: Purity Assessment by Hydrophobic Interaction Chromatography (HIC-HPLC)
| Feature | This compound ADC | Val-Cit-PABC-MMAE ADC (Alternative) |
| Average Drug-to-Antibody Ratio (DAR) | 3.9 | 3.8 |
| % Main Peak (Target DAR) | 95.2% | 93.5% |
| % High Molecular Weight Species (Aggregates) | < 1.0% | < 1.5% |
| % Low Molecular Weight Species (Fragments) | < 0.5% | < 0.8% |
| % Unconjugated Antibody | 2.5% | 3.2% |
Data is representative and may vary based on specific antibody and conjugation conditions.
Table 2: Homogeneity Assessment by Reduced Reversed-Phase HPLC (RP-HPLC)
| Feature | This compound ADC | Val-Cit-PABC-MMAE ADC (Alternative) |
| Light Chain Drug Load Distribution | Predominantly 1 drug/chain | Predominantly 1 drug/chain |
| Heavy Chain Drug Load Distribution | Predominantly 1 drug/chain | Predominantly 1 drug/chain |
| % Unconjugated Light Chain | 1.5% | 2.0% |
| % Unconjugated Heavy Chain | 1.0% | 1.2% |
Data is representative and may vary based on specific antibody and conjugation conditions.
Table 3: Identity and Mass Confirmation by Mass Spectrometry (LC-MS)
| Feature | This compound ADC | Val-Cit-PABC-MMAE ADC (Alternative) |
| Observed Intact Mass (Da) | Consistent with calculated mass for target DAR | Consistent with calculated mass for target DAR |
| Observed Light Chain Mass (Da) | Confirms single drug conjugation | Confirms single drug conjugation |
| Observed Heavy Chain Mass (Da) | Confirms single drug conjugation | Confirms single drug conjugation |
| Confirmation of Linker-Payload Integrity | Confirmed | Confirmed |
Data is representative and may vary based on specific antibody and conjugation conditions.
Comparison with Alternative Linkers
The choice of linker is critical to the performance of an ADC. The Phe-Lys-PABC linker in the target conjugate offers specific advantages.
Table 4: Comparison of Cleavable Linker Technologies
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Dipeptide (e.g., Phe-Lys, Val-Cit) | Enzymatic (e.g., Cathepsins) | High plasma stability, specific release in lysosomes.[8][9] | Potential for premature cleavage in some preclinical models (e.g., mouse plasma).[11][12] |
| Hydrazone | pH-sensitive (acidic) | Release in acidic endosomal/lysosomal compartments. | Variable plasma stability.[8][13] |
| Disulfide | Reduction (e.g., Glutathione) | High intracellular glutathione (B108866) concentration triggers release. | Potential for premature cleavage in the bloodstream.[13] |
| β-Glucuronide | Enzymatic (β-glucuronidase) | Minimal aggregation, good for high DAR ADCs.[14] | May not be suitable for all tumor types. |
Detailed Experimental Protocols
1. Purity and DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the level of aggregation and fragmentation.
-
Instrumentation: Agilent 1260 HPLC system or equivalent with a DAD detector.
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0-100% B
-
15-18 min: 100% B
-
18-20 min: 100-0% B
-
20-25 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A. Inject 10 µL.
-
Data Analysis: Integrate peaks corresponding to different drug loads. Calculate the average DAR by the weighted average of the peak areas.[10][15]
2. Homogeneity Analysis by Reduced Reversed-Phase HPLC (RP-HPLC)
-
Objective: To assess the homogeneity of drug conjugation on the light and heavy chains of the antibody.
-
Instrumentation: Waters Acquity UPLC system or equivalent with a TUV detector.
-
Column: Agilent AdvanceBio RP-mAb, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25-50% B
-
25-30 min: 50-90% B
-
30-32 min: 90% B
-
32-34 min: 90-25% B
-
34-40 min: 25% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Detection: 280 nm.
-
Sample Preparation: To 20 µg of ADC, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds. Inject the entire sample.[4][16][17]
-
Data Analysis: Separate and quantify the peaks corresponding to unconjugated and conjugated light and heavy chains.
3. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the intact ADC and its subunits, verifying correct conjugation.
-
Instrumentation: Thermo Fisher Q Exactive HF mass spectrometer coupled to a Vanquish UHPLC system.
-
Column: Waters ACQUITY UPLC BEH300 C4, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from 20% to 60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
MS Method:
-
Ionization: ESI, positive mode.
-
Scan Range: 1000-4000 m/z.
-
Resolution: 140,000.
-
Deconvolution: Use appropriate software (e.g., Protein Deconvolution) to determine the zero-charge mass spectrum.
-
-
Sample Preparation: Dilute ADC to 0.5 mg/mL in Mobile Phase A. For reduced analysis, treat with DTT as in the RP-HPLC protocol.[18][19][20]
-
Data Analysis: Compare the deconvoluted mass of the intact ADC and its subunits to the theoretical calculated masses.
Mandatory Visualization
Caption: Experimental workflow for ADC validation.
Caption: Gefitinib's mechanism of action via EGFR pathway inhibition.
Summary
The this compound conjugate represents a highly promising platform for the development of targeted ADC therapies. The analytical methodologies detailed in this guide provide a robust framework for the validation of its purity and homogeneity. The representative data indicates that this conjugate can be produced with high purity and a well-defined drug-to-antibody ratio, comparable or superior to existing ADC linker technologies. The combination of a potent EGFR inhibitor with a stable, selectively cleavable linker system underscores its potential for enhanced therapeutic efficacy and a favorable safety profile in the treatment of EGFR-expressing cancers.
References
- 1. purepeg.com [purepeg.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. researchgate.net [researchgate.net]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Linkers for Gefitinib-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative linker technologies to the N3-PEG8-Phe-Lys-PABC linker for the development of Gefitinib-based Antibody-Drug Conjugates (ADCs). As the direct comparative experimental data for various linkers with Gefitinib is limited in publicly available literature, this guide draws upon data from ADCs targeting the Epidermal Growth Factor Receptor (EGFR) family with analogous payloads to provide a comprehensive overview of the performance of different linker types.
Introduction to Linker Technology in ADCs
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload, in this case, the EGFR inhibitor Gefitinib. The choice of linker profoundly influences the ADC's stability in circulation, its pharmacokinetic profile, the efficiency of payload release at the tumor site, and its overall therapeutic index. Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and associated advantages and disadvantages.
The N3-PEG8-Phe-Lys-PABC linker is a cleavable linker that incorporates a peptide sequence (Phenylalanine-Lysine) susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. The para-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload upon peptide cleavage. The polyethylene (B3416737) glycol (PEG) component enhances hydrophilicity, which can improve the ADC's solubility and pharmacokinetic properties. The azide (B81097) (N3) group allows for site-specific conjugation to the antibody via click chemistry.
Comparative Analysis of Linker Technologies
This section compares the performance of different linker types that could be considered as alternatives to the N3-PEG8-Phe-Lys-PABC linker for Gefitinib.
Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.
Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit), are cleaved by lysosomal proteases.[] This mechanism offers a high degree of tumor selectivity.
Advantages:
-
High Tumor Selectivity: Release is triggered by enzymes that are more active in the tumor microenvironment.[]
-
Bystander Effect: The released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[2]
Disadvantages:
-
Potential for Premature Cleavage: Suboptimal in vivo stability can lead to off-target toxicity.[3]
-
Dependence on Protease Expression: Efficacy can be limited in tumors with low protease expression.
Hydrazone linkers are designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.0).[4]
Advantages:
-
Targeted Intracellular Release: Exploits the pH difference between the bloodstream and intracellular compartments.
Disadvantages:
-
Lower Plasma Stability: Can be prone to hydrolysis in circulation, leading to premature drug release and systemic toxicity.[5]
-
Slower Release Kinetics: The rate of hydrolysis may be slower compared to enzymatic cleavage.
Disulfide linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[6]
Advantages:
-
Intracellular-Specific Release: Leverages the differential redox potential between the intracellular and extracellular environments.
Disadvantages:
-
Variable Stability: The stability of the disulfide bond can be influenced by surrounding chemical structures, and premature cleavage can occur.[7]
Non-Cleavable Linkers
Non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload as an amino acid-linker-drug adduct.[8]
Thioether linkers, such as those formed using the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, are highly stable.[8]
Advantages:
-
High Plasma Stability: Results in a lower risk of off-target toxicity and a wider therapeutic window.[9]
-
Well-Defined Metabolite: The released payload is a single, well-characterized species.
Disadvantages:
-
Lack of Bystander Effect: The released payload-linker complex is typically charged and membrane-impermeable, limiting its ability to kill adjacent tumor cells.[8]
-
Potential for Reduced Potency: The attached linker and amino acid may sterically hinder the payload's interaction with its target.
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies on EGFR-targeting ADCs with different linker technologies. It is important to note that these studies do not use Gefitinib as the payload, and direct comparisons should be made with caution. The data is intended to provide a general performance overview of the linker types.
Table 1: In Vitro Cytotoxicity of EGFR-Targeting ADCs with Different Linkers
| Linker Type | Specific Linker Example | Payload | Target Cell Line | IC50 (nM) | Reference |
| Cleavable | |||||
| Peptide | Valine-Citrulline (vc) | MMAE | EGFR-expressing cell lines | Not explicitly stated, but potent | [10][11] |
| Peptide | Tesirine (PBD dimer) | PBD | MDA-MB-468 (TNBC) | ~0.01 | [2] |
| Non-Cleavable | |||||
| Thioether | Maleimidocaproyl (mc) | MMAF | EGFR-expressing cell lines | Not explicitly stated, but active | [11] |
Note: IC50 values are highly dependent on the cell line, payload potency, and experimental conditions.
Table 2: In Vivo Efficacy of EGFR-Targeting ADCs with Different Linkers in Xenograft Models
| Linker Type | Specific Linker Example | Payload | Tumor Model | Dosing Regimen | Outcome | Reference |
| Cleavable | ||||||
| Peptide | Tesirine (PBD dimer) | PBD | TNBC Xenograft | 1 mg/kg, 3 doses | Complete tumor remission | [2] |
| Peptide | Valine-Citrulline (vc) | MMAE | Not specified | Not specified | Significant anti-tumor activity | [10][11] |
| Non-Cleavable | ||||||
| Thioether | Maleimidocaproyl (mc) | MMAF | Glioblastoma Xenograft | Not specified | Investigated up to Phase III | [11] |
Note: In vivo efficacy is influenced by the tumor model, dosing schedule, and overall ADC properties.
Experimental Protocols
Detailed methodologies for key experiments are provided to aid researchers in the evaluation of ADCs with different linker technologies.
Synthesis and Characterization of Gefitinib-ADCs
General Synthesis Strategy:
-
Linker-Payload Synthesis: Gefitinib is first derivatized with a functional group that allows for its conjugation to the linker. The linker itself is synthesized with appropriate reactive moieties for attachment to both the drug and the antibody. For example, for a peptide linker, the synthesis would involve standard solid-phase peptide synthesis.[12]
-
Antibody Modification: The monoclonal antibody targeting an EGFR-overexpressing tumor is modified to introduce a reactive handle for linker conjugation. This can be achieved through the reduction of interchain disulfide bonds to generate free thiols or through the introduction of non-natural amino acids.
-
Conjugation: The linker-payload is then reacted with the modified antibody. For azide-functionalized linkers like N3-PEG8-Phe-Lys-PABC, a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) would be employed for conjugation to an alkyne-modified antibody. For maleimide-containing linkers, conjugation occurs with free thiols on the antibody.
-
Purification and Characterization: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography. Characterization includes determining the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry, assessing purity and aggregation by SEC, and confirming the integrity of the conjugate.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a Gefitinib-ADC on EGFR-expressing cancer cell lines.[13][14]
-
Cell Seeding: Seed EGFR-positive cancer cells (e.g., A431, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the Gefitinib-ADC and a control ADC (with a non-targeting antibody) in cell culture medium. Add the ADC solutions to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a Gefitinib-ADC in a mouse xenograft model.[15][16]
-
Tumor Implantation: Subcutaneously implant EGFR-expressing human tumor cells (e.g., NCI-H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³. Randomize the mice into treatment groups (e.g., vehicle control, Gefitinib-ADC, control ADC).
-
ADC Administration: Administer the ADCs and controls intravenously (or as determined by pharmacokinetic studies) at a specified dosing schedule (e.g., once weekly for 3-4 weeks).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry). Compare the tumor growth inhibition between the different treatment groups.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Gefitinib is a tyrosine kinase inhibitor that targets the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. Understanding this pathway is essential for developing effective Gefitinib-based ADCs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
ADC Development and Characterization Workflow
The development of a robust and effective ADC involves a multi-step process with rigorous characterization at each stage.
Caption: A streamlined workflow for the development and characterization of an ADC.
Conclusion
The selection of a linker is a critical decision in the design of a Gefitinib-based ADC. While the N3-PEG8-Phe-Lys-PABC linker offers the advantages of a cleavable peptide system with enhanced hydrophilicity and site-specific conjugation capabilities, alternative linkers present a range of properties that may be beneficial depending on the specific therapeutic application.
-
Cleavable linkers , such as other peptide-based, hydrazone, or disulfide linkers, can provide potent anti-tumor activity and a bystander effect, which is particularly useful for heterogeneous tumors. However, they may carry a higher risk of off-target toxicity due to premature payload release.
-
Non-cleavable linkers offer superior plasma stability, potentially leading to a better safety profile and a wider therapeutic window. Their primary limitation is the lack of a bystander effect, which may reduce efficacy in tumors with varied antigen expression.
Ultimately, the optimal linker for a Gefitinib-ADC will depend on a careful balance of factors including the specific antibody used, the characteristics of the target tumor, and the desired therapeutic outcome. Rigorous preclinical evaluation, including the assessment of stability, in vitro cytotoxicity, and in vivo efficacy, is essential to identify the most promising linker technology for clinical development.
References
- 2. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]
- 11. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 12. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hypothetical Gefitinib Antibody-Drug Conjugate (ADC) Constructs for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the preclinical evaluation of hypothetical Gefitinib-based Antibody-Drug Conjugates (ADCs). Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, offers a promising payload for ADCs targeting EGFR-overexpressing tumors. This document outlines the critical parameters for comparing different Gefitinib ADC constructs, presents hypothetical data for illustrative purposes, and provides detailed experimental methodologies.
Introduction to Gefitinib ADCs
Gefitinib is an EGFR tyrosine kinase inhibitor that functions by binding to the adenosine (B11128) triphosphate (ATP)-binding site of the enzyme, thereby inhibiting its activity.[1] As an ADC payload, Gefitinib could offer a targeted approach to treating cancers with high EGFR expression, potentially overcoming resistance mechanisms and reducing systemic toxicity associated with conventional chemotherapy. The efficacy of a Gefitinib ADC is dependent on the interplay of its three core components: the monoclonal antibody (mAb), the linker, and the Gefitinib payload. This guide will explore hypothetical constructs varying in their linker and drug-to-antibody ratio (DAR).
Comparative Analysis of Hypothetical Gefitinib ADC Constructs
For this guide, we will consider two hypothetical Gefitinib ADC constructs and compare them against a non-targeted Gefitinib formulation. The constructs are based on an anti-EGFR monoclonal antibody.
-
ADC-Gef-VC-1: A Gefitinib ADC with a cleavable valine-citrulline (VC) linker.
-
ADC-Gef-NC-1: A Gefitinib ADC with a non-cleavable linker.
The following tables summarize the hypothetical in vitro and in vivo performance of these constructs.
Table 1: In Vitro Cytotoxicity
| Construct | Target Cell Line (EGFR-positive) | IC50 (nM) | Target Cell Line (EGFR-negative) | IC50 (nM) |
| ADC-Gef-VC-1 | A431 | 15 | MDA-MB-468 | >1000 |
| ADC-Gef-NC-1 | A431 | 25 | MDA-MB-468 | >1000 |
| Free Gefitinib | A431 | 50 | MDA-MB-468 | 100 |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Construct | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| ADC-Gef-VC-1 | A431 Xenograft | 5 mg/kg, q3d x 4 | 95 | 60 |
| ADC-Gef-NC-1 | A431 Xenograft | 5 mg/kg, q3d x 4 | 80 | 40 |
| Free Gefitinib | A431 Xenograft | 25 mg/kg, daily | 50 | 0 |
Signaling Pathways and Experimental Design
The development and evaluation of Gefitinib ADCs involve understanding the targeted signaling pathway and employing a systematic experimental workflow.
References
Confirming the Mechanism of Action of N3-PEG8-Phe-Lys-PABC-Gefitinib Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of a hypothetical Antibody-Drug Conjugate (ADC) utilizing the N3-PEG8-Phe-Lys-PABC-Gefitinib drug-linker. As this specific ADC is not extensively characterized in existing literature, this document outlines the theoretical mechanism based on the function of its individual components and presents a guide to the experimental validation required. This guide will enable researchers to objectively assess the performance of a novel ADC constructed with this drug-linker against other anti-cancer therapies.
Deconstructing the this compound ADC
An ADC is a tripartite molecule designed to deliver a potent cytotoxic agent specifically to cancer cells. The efficacy of an ADC built with the this compound linker-drug hinges on the seamless execution of a multi-step process, from antigen binding to payload delivery.
The key components and their proposed functions are:
-
Monoclonal Antibody (mAb): The targeting component of the ADC. For the purpose of this guide, we will assume the mAb targets the Epidermal Growth Factor Receptor (EGFR), a well-established cancer antigen. The mAb's primary role is to bind with high specificity and affinity to EGFR on the surface of tumor cells.
-
N3-PEG8 Linker: This component serves a dual purpose. The terminal azide (B81097) (N3) group is designed for covalent attachment to the mAb, likely via "click chemistry" to an engineered alkyne handle on the antibody. The polyethylene (B3416737) glycol (PEG8) spacer is a hydrophilic and flexible chain of eight ethylene (B1197577) glycol units.[1][2][3] This spacer enhances the solubility and stability of the ADC, reduces aggregation, and can minimize steric hindrance, thereby preserving the antibody's binding affinity.[1][3][4]
-
Phe-Lys Dipeptide: This dipeptide (Phenylalanine-Lysine) is a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[5][6][][8] The Phe-Lys linker is designed to be stable in the bloodstream and to be cleaved specifically within the lysosome of the target cancer cell.
-
PABC (p-aminobenzyloxycarbonyl) Spacer: This is a self-immolative linker.[9][10][11][12] Upon cleavage of the Phe-Lys dipeptide by Cathepsin B, the PABC spacer undergoes a rapid, spontaneous electronic cascade, leading to the release of the attached drug, Gefitinib.[9][11]
-
Gefitinib: This is the cytotoxic payload of the ADC. Gefitinib is a potent inhibitor of the EGFR tyrosine kinase.[13][14] By blocking the ATP binding site of the EGFR's intracellular kinase domain, it inhibits the EGFR signaling pathway, leading to cell cycle arrest and apoptosis.[13]
Proposed Mechanism of Action
The proposed mechanism of action for an EGFR-targeting ADC constructed with this compound is a sequential process designed for targeted cell killing while minimizing systemic toxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the hydrophilic PEG8 linker enhancing its stability and solubility. The monoclonal antibody component specifically recognizes and binds to EGFR expressed on the surface of cancer cells.
-
Internalization: Upon binding to EGFR, the ADC-EGFR complex is internalized by the cancer cell via receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
-
Lysosomal Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Phe-Lys dipeptide linker.
-
Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PABC spacer, leading to the release of the Gefitinib payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released Gefitinib binds to the tyrosine kinase domain of EGFR, inhibiting its downstream signaling pathways (e.g., MAPK and Akt pathways). This leads to cell cycle arrest and ultimately apoptosis of the cancer cell.[15]
-
Bystander Effect: A potential, yet unconfirmed, aspect of this ADC's mechanism is the "bystander effect." If the released Gefitinib is sufficiently membrane-permeable, it could diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells, thereby enhancing the ADC's anti-tumor activity in heterogeneous tumors.
Visualizing the Mechanism and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the proposed mechanism of action and the targeted signaling pathway.
Caption: Proposed Mechanism of Action of an EGFR-Targeting ADC.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Experimental Protocols for Mechanism Confirmation
To validate the proposed mechanism of action, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.
Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in EGFR-positive and EGFR-negative cancer cell lines.
-
Protocol:
-
Cell Seeding: Seed EGFR-positive (e.g., H3255, PC-9) and EGFR-negative (e.g., as a control) cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free Gefitinib. Add the treatments to the cells and incubate for a period of 72-120 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[16]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration to determine the IC50 value.
-
Internalization Assay
This assay confirms that the ADC is taken up by the target cells.
-
Objective: To visualize and quantify the internalization of the ADC into EGFR-positive cells.
-
Method: pH-sensitive dye-based fluorescence assay or immunofluorescence microscopy.[20][21][22][23][24]* Protocol (pH-sensitive dye):
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.
-
Cell Treatment: Treat EGFR-positive cells with the labeled ADC.
-
Incubation: Incubate the cells at 37°C to allow for internalization. A control at 4°C can be included to inhibit internalization.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to detect the increase in fluorescence, which indicates internalization.
-
Bystander Effect Assay
This assay investigates the ability of the ADC to kill neighboring, antigen-negative cells.
-
Objective: To determine if the ADC can induce bystander killing of EGFR-negative cells when co-cultured with EGFR-positive cells.
-
Method: Co-culture assay with fluorescently labeled cells. [17][19][25][26]* Protocol:
-
Cell Labeling: Label the EGFR-negative cell line with a fluorescent protein (e.g., GFP).
-
Co-culture: Seed a mixed population of EGFR-positive and GFP-labeled EGFR-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate the plate for an appropriate duration.
-
Analysis: Use flow cytometry or high-content imaging to specifically quantify the viability of the GFP-labeled EGFR-negative cells. A decrease in the viability of these cells in the presence of EGFR-positive cells and the ADC, compared to controls, indicates a bystander effect.
-
Data Presentation and Comparison
The quantitative data generated from these experiments should be summarized in clear, concise tables to allow for easy comparison with alternative therapies.
Table 1: Comparative in vitro Cytotoxicity
| Compound | Cell Line | EGFR Status | IC50 (nM) |
| This compound ADC | H3255 | Mutant | Experimental Value |
| PC-9 | Mutant | Experimental Value | |
| EGFR-negative cell line | Negative | Experimental Value | |
| Non-targeting Control ADC | H3255 | Mutant | Experimental Value |
| Free Gefitinib | H3255 | Mutant | 40 [27] |
| PC-9 | Mutant | 77.26 [28] |
Table 2: Summary of Mechanistic Confirmation
| Assay | Objective | Expected Outcome |
| Cytotoxicity | Confirm potent and selective killing of EGFR-positive cells. | Low IC50 in EGFR-positive cells; high IC50 in EGFR-negative cells. |
| Internalization | Verify ADC uptake into target cells. | Increased fluorescence signal in EGFR-positive cells over time. |
| Bystander Effect | Assess killing of neighboring antigen-negative cells. | Decreased viability of co-cultured EGFR-negative cells. |
Conclusion
The this compound drug-linker provides a promising platform for the development of novel ADCs targeting EGFR-expressing cancers. The proposed mechanism of action, involving targeted delivery, lysosomal cleavage, and intracellular release of a potent EGFR inhibitor, is based on well-established principles of ADC design. The experimental framework provided in this guide will enable researchers to rigorously validate this mechanism and to generate the comparative data necessary to evaluate the therapeutic potential of ADCs constructed with this advanced linker-payload combination. Successful confirmation of this mechanism will pave the way for further preclinical and clinical development.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thermofisher.com [thermofisher.com]
- 21. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 22. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. probiocdmo.com [probiocdmo.com]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for N3-PEG8-Phe-Lys-PABC-Gefitinib Characterization
Audience: Researchers, scientists, and drug development professionals
This guide provides a comparative overview of key analytical methods for the characterization and validation of N3-PEG8-Phe-Lys-PABC-Gefitinib, a complex drug conjugate. The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and regulatory compliance.[1][2][3][4]
Overview of the Analyte
This compound is a multi-component molecule designed for targeted drug delivery. Its structure comprises:
-
Gefitinib: A potent small molecule payload (tyrosine kinase inhibitor).
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer that releases the payload after cleavage.
-
Phe-Lys: A dipeptide linker designed for cleavage by lysosomal proteases like Cathepsin B.[5]
-
PEG8: An eight-unit polyethylene (B3416737) glycol chain that enhances solubility and pharmacokinetic properties.[6][7][8]
-
N3 (azide): A functional group for conjugation, typically to a targeting moiety like an antibody via click chemistry.
The complex nature of this molecule necessitates a multi-faceted analytical approach to ensure its identity, purity, strength, and stability.[9][10]
Core Analytical Techniques and Comparative Validation
The characterization of this drug conjugate relies on a combination of chromatographic and spectrometric techniques. Each method offers distinct advantages for evaluating specific critical quality attributes (CQAs).
Comparison of Key Analytical Methods
| Validation Parameter | RP-HPLC/UPLC | LC-MS/MS | High-Resolution MS (e.g., Orbitrap, TOF) | NMR Spectroscopy |
| Primary Use | Purity, Quantification, Stability | Quantification (payload), Impurity ID | Identity, Accurate Mass, Heterogeneity | Structural Elucidation, Purity |
| Specificity | High (with reference standards) | Very High (mass-based separation) | Very High (accurate mass) | Absolute (structural information) |
| Accuracy | 98-102% recovery typical[11] | 85-115% typical for biologics[12][13] | Qualitative/Semi-Quantitative | Quantitative (with internal standard) |
| Precision (%RSD) | < 2%[11] | < 15%[12][13] | N/A (typically not for quant) | < 5% |
| LOD/LOQ | ng/mL range[14] | pg/mL to low ng/mL range[12][15] | fmol to pmol range | µg/mL to mg/mL range |
| Linearity (R²) | > 0.999[11] | > 0.99[12][13] | N/A | > 0.99 |
| Robustness | Moderate to High | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical validation.
3.1. Purity and Quantification by Reverse-Phase HPLC (RP-HPLC)
This method is essential for determining the purity of the conjugate and quantifying it in bulk substance and formulations.
-
Instrumentation: HPLC or UPLC system with a PDA or UV detector.
-
Column: C18 stationary phase (e.g., Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 15-20 minutes to elute the conjugate and any related impurities.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at a wavelength relevant to Gefitinib's chromophore (e.g., 248 nm).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration within the validated linear range (e.g., 0.1 - 100 µg/mL).
-
Validation: The method should be validated for specificity (forced degradation studies), linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[3]
3.2. Identity Confirmation by LC-MS
Mass spectrometry is indispensable for confirming the molecular weight and structure of the conjugate.[16][17]
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap instrument.[7]
-
Chromatography: Utilize the RP-HPLC method described above to separate the analyte from non-volatile buffer salts before introduction to the MS.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used for this class of molecules.
-
Mass Analyzer: Acquire full scan data in a high-resolution mode (e.g., >60,000) to determine the accurate mass of the intact conjugate. The polydispersity of the PEG8 moiety may result in a distribution of masses.[6]
-
Data Analysis: The measured monoisotopic mass should be compared to the theoretical mass of the this compound conjugate. The observed charge state distribution can be deconvoluted to determine the zero-charge mass.[17] Fragmentation analysis (MS/MS) can be performed to confirm the sequence of the linker and the identity of the payload.
3.3. Structural Elucidation by NMR Spectroscopy
NMR provides unambiguous structural information and can be used to characterize the linker, payload, and their conjugation.[18][19]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[20]
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or CD3CN).
-
Experiments:
-
1D ¹H NMR: To observe proton signals. The chemical shifts and integration of aromatic protons on Gefitinib and the PABC linker, as well as signals from the peptide and PEG chain, can confirm the presence of all components.[20]
-
2D Correlation Spectroscopy (COSY): To establish proton-proton couplings within individual spin systems (e.g., within the Phe or Lys residue).
-
2D Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N), providing a detailed structural fingerprint.
-
-
Data Analysis: Compare the observed spectra with those of the individual starting materials to confirm covalent linkages and structural integrity. The absence of racemization can also be confirmed.[20]
Visualized Workflows and Pathways
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. starodub.nl [starodub.nl]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. adcreview.com [adcreview.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enovatia.com [enovatia.com]
- 18. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling N3-PEG8-Phe-Lys-PABC-Gefitinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-PEG8-Phe-Lys-PABC-Gefitinib. The following procedural guidance is designed to ensure the safe handling and disposal of this potent compound.
Compound Overview: this compound is an agent-linker conjugate used for Antibody-Drug Conjugates (ADCs). It incorporates the anti-tumor agent Gefitinib, an EGFR tyrosine kinase inhibitor, connected to a cleavable linker.[1][2][3] Due to the cytotoxic nature of Gefitinib, this compound requires careful handling to prevent exposure.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic compounds is the correct and consistent use of Personal Protective Equipment (PPE).[4][5] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemotherapy-rated gloves | Use two pairs of powder-free nitrile gloves.[6] Change gloves immediately if contaminated or every 30-60 minutes during extended handling. Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile should be available for cleaning large spills.[7] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[8][9] A full-face shield is required when there is a risk of splashing.[5][6] |
| Body Protection | Disposable, fluid-resistant gown | A long-sleeved, solid-front gown is necessary to protect skin and clothing.[5][7] Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[5][10] A surgical mask may be sufficient if not handling the powder directly, but a risk assessment should be performed.[6] |
| Foot Protection | Closed-toe shoes and shoe covers | Substantial, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling the compound and removed upon exiting the designated area.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure. All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet.
1. Preparation and Area Setup:
-
Designate a specific area for handling the compound.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment and materials before retrieving the compound from storage.
-
Ensure a cytotoxic spill kit is readily accessible.[10]
2. Compound Reconstitution:
-
Don all required PPE as outlined in the table above.
-
Allow the compound vial to reach room temperature before opening.
-
Carefully uncap the vial within the containment of a chemical fume hood.
-
Use a sterile syringe and needle to add the appropriate solvent.
-
Direct the needle towards the side of the vial to prevent splashing.
-
Gently swirl the vial to dissolve the compound; do not shake vigorously to avoid aerosolization.
3. Use in Experiments:
-
When transferring solutions, use sealed containers.
-
All pipetting and liquid transfers should be performed carefully to avoid splashes and aerosols.
-
Any equipment that comes into contact with the compound must be decontaminated or disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with the compound, including gloves, gowns, bench liners, vials, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled cytotoxic waste container.[10]
-
Sharps Disposal: Needles and syringes must be placed directly into an approved sharps container without recapping.[10]
-
Liquid Waste: Unused solutions should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[10]
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., a detergent solution followed by a bleach solution or a commercially available cytotoxic drug decontamination agent).[5]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate action is required.
-
Spill Management:
-
Alert others in the area and secure the location.[5]
-
Wearing full PPE, contain the spill using a cytotoxic spill kit.[5][10]
-
For powders, gently cover with damp absorbent material to avoid raising dust.[10]
-
For liquids, absorb with appropriate material from the spill kit.
-
Clean the area with a decontaminating solution.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]
-
Inhalation: Move to fresh air immediately.[9]
-
Seek immediate medical attention after any exposure and report the incident to your institution's safety officer.
-
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
